molecular formula C7H7IN2O2 B1393363 N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide CAS No. 1186311-00-1

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Cat. No.: B1393363
CAS No.: 1186311-00-1
M. Wt: 278.05 g/mol
InChI Key: UHDSDRITTDVSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H7IN2O2 and its molecular weight is 278.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-iodo-4-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDSDRITTDVSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CNC=C(C1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a hydroxypyridine core with iodo and acetamido functional groups, suggests potential for various biological activities. Understanding the physicochemical properties of this molecule is paramount for its synthesis, purification, formulation, and the interpretation of its biological effects. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and proposes a viable synthetic route.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

Chemical Name: this compound

CAS Number: 1186311-00-1

Molecular Formula: C₇H₇IN₂O₂

Molecular Weight: 278.05 g/mol

Chemical Structure:

Unraveling the Enigma: A Proposed Mechanistic Investigation of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a halogenated pyridinol derivative whose biological activity and mechanism of action remain largely uncharacterized in publicly available literature. Its chemical structure, featuring a hydroxypyridine core, an acetamido group, and an iodine substituent, suggests the potential for diverse molecular interactions and pharmacological effects. This technical guide presents a hypothetical framework and a comprehensive research roadmap to elucidate the mechanism of action of this enigmatic compound. We will delve into plausible biological targets by drawing parallels with structurally related molecules and outline a rigorous, multi-faceted experimental plan to test these hypotheses. This document is intended to serve as a foundational resource for initiating a thorough investigation into the therapeutic potential of this compound.

Introduction: Deconstructing this compound

This compound, with the chemical formula C7H7IN2O2, is a small molecule whose potential as a therapeutic agent is yet to be explored.[1][2] The presence of a 4-hydroxypyridine ring is a feature found in various biologically active compounds. The acetamido and iodo substitutions introduce unique electronic and steric properties that could dictate its interaction with specific biological targets. The lack of published data on its mechanism of action necessitates a logical and systematic approach to its investigation. This guide proposes a series of hypotheses based on the compound's structural motifs and outlines the experimental workflows required to validate them.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1186311-00-1[1][2]
Molecular FormulaC7H7IN2O2[1]
Molecular Weight278.05 g/mol [3]
IUPAC NameThis compoundChemical Supplier Data

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound and the known activities of related compounds, we propose three primary hypothetical mechanisms of action:

  • Hypothesis 1: Inhibition of Pro-inflammatory Signaling Pathways. The presence of a substituted pyridinol core is reminiscent of molecules known to possess anti-inflammatory properties. For instance, analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been shown to inhibit TNF-α- and IL-6-induced cell adhesion, key processes in inflammatory responses.[4] We hypothesize that this compound may modulate key inflammatory kinases or transcription factors.

  • Hypothesis 2: Enzymatic Inhibition, with a Focus on Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs). The 4-hydroxypyridine moiety is a structural alert for inhibitors of metalloenzymes. Notably, 4-hydroxy-pyrimidine derivatives have been identified as potent inhibitors of HIF prolyl hydroxylases (PHDs), which are key regulators of the cellular response to hypoxia.[5] The acetamido and iodo groups could influence the binding affinity and selectivity for such enzymes.

  • Hypothesis 3: Disruption of Cytoskeletal Dynamics through Tubulin Polymerization Inhibition. Acetamide-containing compounds have been demonstrated to interfere with microtubule formation by inhibiting tubulin polymerization.[6] While the core structure differs, the acetamido group on the pyridinol ring could potentially interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in proliferating cells.

A Phased Experimental Approach to Mechanistic Elucidation

A logical, phased approach is proposed to systematically investigate the hypothesized mechanisms of action. This will begin with broad phenotypic screening and progress to more targeted biochemical and cellular assays.

Phase 1: Initial Phenotypic Screening and Target Identification

The initial phase will focus on identifying the broad biological effects of this compound across a panel of relevant cell lines.

Experimental Protocol 1: Multi-panel Cell Viability and Cytotoxicity Assays

  • Cell Line Selection: A diverse panel of human cell lines will be selected, including:

    • Cancer cell lines (e.g., HeLa, MCF-7, HT-29) to assess anti-proliferative activity.

    • Immune cell lines (e.g., THP-1, Jurkat) to evaluate immunomodulatory effects.

    • Normal cell lines (e.g., HEK293, primary fibroblasts) to determine general cytotoxicity.

  • Compound Treatment: Cells will be treated with a concentration range of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Cell viability will be measured using a standard MTS or resazurin-based assay.

  • Cytotoxicity Assessment: Cytotoxicity will be determined by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: IC50 values for cell viability and cytotoxicity will be calculated for each cell line and time point.

Causality and Rationale: This initial screen will provide crucial information on the compound's potency and selectivity. A significant reduction in viability in cancer or immune cell lines at concentrations that are non-toxic to normal cells would guide the subsequent, more focused investigations.

Diagram 1: Phase 1 Experimental Workflow

G cluster_0 Phase 1: Phenotypic Screening Cell_Line_Panel Diverse Cell Line Panel (Cancer, Immune, Normal) Compound_Treatment This compound (Dose-Response) Cell_Line_Panel->Compound_Treatment Viability_Assay MTS/Resazurin Assay Compound_Treatment->Viability_Assay Cytotoxicity_Assay LDH Release Assay Compound_Treatment->Cytotoxicity_Assay Data_Analysis IC50 Determination & Selectivity Index Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for initial phenotypic screening.

Phase 2: Focused Investigation of Hypothesized Mechanisms

Based on the results of Phase 1, the investigation will proceed to test the most plausible hypotheses.

A. Investigation of Anti-inflammatory Activity (Hypothesis 1)

Experimental Protocol 2: Cytokine Production and NF-κB Signaling Assays

  • Cell Model: Lipopolysaccharide (LPS)-stimulated THP-1 macrophages.

  • Treatment: Pre-treat THP-1 macrophages with this compound for 1 hour, followed by stimulation with LPS.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the culture supernatant using ELISA.

  • NF-κB Activation: Assess the phosphorylation of IκBα and the p65 subunit of NF-κB by Western blotting. Alternatively, use a reporter gene assay for NF-κB transcriptional activity.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production and NF-κB activation.

Causality and Rationale: A reduction in pro-inflammatory cytokine production and inhibition of the NF-κB pathway would provide strong evidence for an anti-inflammatory mechanism of action.

Diagram 2: Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkBa_p65 IκBα-p65 IKK_Complex->IkBa_p65 Phosphorylates IκBα p65_active p65 (active) IkBa_p65->p65_active IκBα degradation Nucleus Nucleus p65_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Compound This compound Compound->IKK_Complex Hypothesized Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

B. Investigation of PHD Inhibition (Hypothesis 2)

Experimental Protocol 3: HIF-1α Stabilization and Target Gene Expression

  • Cell Model: HEK293 or a relevant cancer cell line (e.g., HeLa).

  • Treatment: Treat cells with this compound under normoxic conditions.

  • HIF-1α Stabilization: Assess the protein levels of HIF-1α by Western blotting.

  • Target Gene Expression: Measure the mRNA levels of HIF-1α target genes (e.g., VEGF, GLUT1) by qRT-PCR.

  • Data Analysis: Correlate the dose-dependent increase in HIF-1α protein with the upregulation of its target genes.

Causality and Rationale: Stabilization of HIF-1α under normal oxygen levels is a hallmark of PHD inhibition. This would suggest that the compound interferes with the oxygen-sensing machinery of the cell.

C. Investigation of Tubulin Polymerization Inhibition (Hypothesis 3)

Experimental Protocol 4: Cell Cycle Analysis and In Vitro Tubulin Polymerization Assay

  • Cell Model: A rapidly proliferating cancer cell line (e.g., HeLa).

  • Cell Cycle Analysis: Treat cells with the compound for 24 hours, then stain with propidium iodide and analyze the cell cycle distribution by flow cytometry.

  • Immunofluorescence: Stain treated cells for α-tubulin to visualize microtubule morphology.

  • In Vitro Tubulin Polymerization Assay: Use a commercially available kit to measure the effect of the compound on the polymerization of purified tubulin in a cell-free system.

  • Data Analysis: Look for an accumulation of cells in the G2/M phase of the cell cycle, disorganized microtubule structures, and direct inhibition of tubulin polymerization in the in vitro assay.

Causality and Rationale: Arrest in the G2/M phase is a classic indicator of microtubule-disrupting agents. Direct inhibition of tubulin polymerization in a cell-free assay would confirm this as a primary mechanism.

Concluding Remarks and Future Directions

The proposed research plan provides a comprehensive and logical framework for elucidating the mechanism of action of this compound. The phased approach, starting with broad phenotypic screening and moving to hypothesis-driven, target-specific assays, ensures an efficient use of resources and a high probability of identifying the compound's primary biological activity. Positive results in any of the proposed pathways would warrant further investigation, including target deconvolution studies, in vivo efficacy models, and medicinal chemistry efforts to optimize the compound's potency and pharmacokinetic properties. This guide serves as the first step in potentially unlocking the therapeutic value of this novel chemical entity.

References

  • This compound. Google Shopping.
  • N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide. Google Shopping.
  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. Google Shopping.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC. PubMed Central.
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed.
  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)
  • N-(1-((2R,3R,4S,5S)-4-Hydroxy-5-(iodomethyl)-3-methoxytetrahydrofuran-2-yl) - BLDpharm. BLDpharm.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
  • (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.
  • N-(5-Iodopyridin-2-yl)acetamide 97%. Advanced ChemBlocks.
  • This compound | 1186311-00-1. ChemicalBook.
  • Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. PubMed.

Sources

A Preclinical Framework for Investigating the Biological Activity of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a halogenated heterocyclic compound whose biological activities are not yet extensively documented in publicly available literature. However, its core structural motifs—the substituted pyridine ring and the acetamide group—are prevalent in a multitude of pharmacologically active agents, particularly within the domain of protein kinase inhibitors.[1][2] Pyridine derivatives are foundational building blocks in medicinal chemistry, while acetamide-containing structures are known to engage with the ATP-binding pockets of various kinases.[3][4] This guide, therefore, presents a comprehensive, technically-grounded framework for the systematic evaluation of this compound's biological activity. We will proceed under the guiding hypothesis that this compound possesses potential as a kinase inhibitor. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough preclinical investigation, designed for researchers and drug development professionals.

Introduction and Scientific Rationale

The Compound of Interest: A Structural Overview

This compound is a small molecule featuring a pyridine core functionalized with hydroxyl, iodo, and acetamide groups. The strategic placement of these groups suggests the potential for specific molecular interactions, including hydrogen bonding (hydroxyl, acetamide) and halogen bonding (iodo), which can significantly influence binding affinity and selectivity for a biological target.

Rationale for Investigation: Learning from Structural Analogs

The impetus for investigating this specific molecule stems from established principles in medicinal chemistry:

  • The Privileged Pyridine Scaffold: Pyridine moieties are integral to a wide array of approved drugs and clinical candidates due to their ability to form hydrogen bonds, engage in pi-stacking interactions, and improve pharmacokinetic properties.[1][5] Their presence often confers a higher probability of central nervous system penetration.[1]

  • The Acetamide Group in Kinase Inhibition: The N-substituted acetamide framework is a classic feature of numerous Type I and Type II kinase inhibitors. It can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.[2][4]

  • The Role of Halogenation: The introduction of an iodine atom can enhance binding affinity through halogen bonding, modulate metabolic stability, and improve membrane permeability. Its size and polarizability can lead to unique interactions within a target's binding pocket not achievable with other halogens.[3]

Primary Hypothesis: Inhibition of Protein Kinase Signaling

Based on the structural analysis, our primary working hypothesis is that this compound functions as an inhibitor of one or more protein kinases. Aberrant kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinases a prime target class for therapeutic development.[6] This guide will outline the workflow to first identify potential kinase targets and then validate and characterize the compound's inhibitory activity.

Initial Profiling: Broad-Spectrum Biological Screening

The first step in characterizing a novel compound is to assess its activity across a wide range of biological targets. This unbiased approach is crucial for identifying a primary mechanism of action and uncovering potential off-target effects early in the discovery process.

Workflow for Primary Screening

The logical flow begins with a broad kinase panel to test our primary hypothesis, run concurrently with a general cell viability screen to establish a functional cellular effect. Hits from these assays will then inform more targeted mechanistic studies.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Hit Triage & Initial Validation cluster_2 Phase 3: Dose-Response & MoA Compound This compound KinaseScreen Kinase Panel Screen (>300 Kinases, Single Dose) Compound->KinaseScreen CellScreen Cancer Cell Line Panel (e.g., NCI-60, Single Dose) Compound->CellScreen KinaseHits Identify Potent Kinase Hits (% Inhibition > 70%) KinaseScreen->KinaseHits CellHits Identify Sensitive Cell Lines (Growth Inhibition > 50%) CellScreen->CellHits IC50_Kinase Kinase IC50 Determination KinaseHits->IC50_Kinase IC50_Cell Cellular IC50 Determination CellHits->IC50_Cell MoA Mechanism of Action Studies (Target Engagement) IC50_Kinase->MoA IC50_Cell->MoA

Caption: High-level workflow for initial biological characterization.

Protocol: In Vitro Kinase Panel Screen

Rationale: This experiment provides a broad, unbiased view of the compound's selectivity profile against a large number of purified protein kinases. A single, high-concentration dose (e.g., 10 µM) is used to identify any significant interactions.

Methodology (Luminescence-Based Kinase Assay, e.g., ADP-Glo™):

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution at 2X the final concentration, and substrate solution at 2X the final concentration.

  • Compound Plating: Dispense 50 nL of 10 mM this compound (in 100% DMSO) into the appropriate wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO.

  • Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to all wells.

  • Reaction Initiation: Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final compound concentration will be 10 µM in 0.1% DMSO.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a standard plate luminometer.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

Protocol: Cellular Proliferation Assay

Rationale: This assay determines if the compound has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect on living cells. A panel of cancer cell lines from different tissue origins provides insight into potential cancer-type selectivity.[2][5]

Methodology (MTT Assay):

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anticipated Data and Interpretation

The results of these initial screens will be summarized to guide the next steps.

Table 1: Hypothetical Kinase Panel Screening Results (% Inhibition at 10 µM)

Kinase Target Kinase Family % Inhibition
Src Tyrosine Kinase 95.2
Lck Tyrosine Kinase 88.7
PIM1 Ser/Thr Kinase 75.4
EGFR Tyrosine Kinase 15.3

| CDK2 | Ser/Thr Kinase | 8.1 |

Table 2: Hypothetical Cellular Proliferation IC₅₀ Values

Cell Line Cancer Type IC₅₀ (µM)
HL-60 Leukemia 2.5
HCT-116 Colon Cancer 5.1
A549 Lung Cancer 12.8

| MCF-7 | Breast Cancer | > 50 |

Interpretation: The hypothetical data suggest the compound is a potent inhibitor of Src family kinases (Src, Lck) and PIM1 kinase.[4][7] The cellular data show preferential activity against a leukemia cell line (HL-60), which is consistent with the known roles of Src and PIM1 in hematological malignancies.[4] This provides a clear direction for mechanism-of-action studies.

Mechanism of Action (MoA) Elucidation

With a primary target hypothesis in hand (e.g., Src kinase), the next phase involves validating this interaction within a cellular context.

Target Engagement & Pathway Modulation

Rationale: It is critical to confirm that the compound inhibits the target kinase inside the cell, not just in a purified enzyme assay. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. For Src, a common substrate is STAT3, which is phosphorylated on tyrosine 705 (p-STAT3 Y705).

G cluster_pathway Hypothetical Src Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec 1. Activation Src Src Kinase Rec->Src 2. Recruitment & Activation STAT3 STAT3 Src->STAT3 3. Phosphorylation pSTAT3 p-STAT3 (Y705) (Active) STAT3->pSTAT3 Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription 4. Dimerization & Nuclear Translocation Inhibitor N-(4-Hydroxy-5-iodopyridin-3-yl) acetamide Inhibitor->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway.

Protocol: Western Blot for Phospho-Substrate Levels

Methodology:

  • Cell Treatment: Seed HL-60 cells and allow them to attach. Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 2.5, 10 µM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Y705), total STAT3, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

Expected Result: A dose-dependent decrease in the p-STAT3 signal would be observed, while total STAT3 and GAPDH levels remain unchanged. This result provides strong evidence of target engagement in a cellular setting.

Conclusion and Future Directions

This technical guide outlines a robust, hypothesis-driven strategy for the initial characterization of this compound. The proposed workflow progresses logically from broad, unbiased screening to specific, mechanistic validation. Positive results from this series of experiments would establish the compound as a valid hit compound.

Subsequent steps in a drug discovery program would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.[4]

  • In Silico Modeling: Docking the compound into a crystal structure of the target kinase to understand binding interactions and guide rational design.

  • Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

This framework provides the essential blueprint for unlocking the therapeutic potential of this compound and serves as a template for the evaluation of other novel small molecules.

References

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available from: [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PubMed Central. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available from: [Link]

  • (PDF) Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. ResearchGate. Available from: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PubMed Central. Available from: [Link]

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase ... ResearchGate. Available from: [Link]

  • N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group. Available from: [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. Available from: [Link]

Sources

Structural Elucidation of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide: A Multi-Technique, Self-Validating Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmacologically active agents. The introduction of multiple, electronically distinct substituents—such as the hydroxyl, iodo, and acetamido groups in N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide—creates a molecule with significant potential for nuanced biological interactions. However, this chemical complexity also presents a formidable challenge: the unambiguous determination of its structure. Isomeric ambiguity is a constant risk during synthesis, and failure to confirm the precise substitution pattern can invalidate subsequent biological, toxicological, and mechanistic data.

This guide eschews a simple recitation of procedures. Instead, it presents a holistic and logical workflow for the structural elucidation of this compound. As a self-validating system, each analytical step is designed not only to provide a piece of the puzzle but also to corroborate the findings of the preceding techniques. We will explore the causality behind each experimental choice, detailing not just what to do, but why it is the most effective and rigorous path to an irrefutable structural assignment.

Chapter 1: Foundational Analysis: Molecular Formula and Connectivity by Mass Spectrometry

Our investigation commences with Mass Spectrometry (MS), the foundational technique for determining a molecule's elemental composition. The choice of ionization method is critical; for a polar, non-volatile molecule like our target, Electrospray Ionization (ESI) is superior as it generates intact molecular ions with minimal fragmentation, providing a clear picture of the parent mass.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

Low-resolution MS can confirm the nominal mass, but HRMS (e.g., using a Time-of-Flight or Orbitrap analyzer) is essential for formula determination. Given the molecular formula C₇H₇IN₂O₂[1][2], the presence of iodine, with its single stable isotope (¹²⁷I), creates a highly distinctive isotopic pattern. However, it is the ability of HRMS to provide mass accuracy within a few parts per million (ppm) that allows us to distinguish our target formula from other isobaric possibilities, thus providing the first layer of structural validation.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI source coupled to an Orbitrap or Q-TOF mass spectrometer.

  • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes. The phenolic hydroxyl and pyridine nitrogen make the molecule amenable to both protonation ([M+H]⁺) and deprotonation ([M-H]⁻).

  • Data Analysis: Compare the measured monoisotopic mass of the molecular ion to the theoretical mass calculated for C₇H₇IN₂O₂. The mass error should be less than 5 ppm.

Expected Data and Interpretation

The primary evidence from this experiment is the accurate mass of the molecular ion. Tandem MS (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to reveal key fragments, offering initial clues about the molecule's connectivity.

Parameter Expected Value Interpretation
Molecular Formula C₇H₇IN₂O₂Confirmed by HRMS.
Theoretical Mass [M+H]⁺ 278.9625Calculated for C₇H₈IN₂O₂⁺.
Observed Mass [M+H]⁺ ~278.9625 (within 5 ppm)Validates the elemental composition.
Key MS/MS Fragment m/z ~236.95Loss of acetyl group (-CH₂CO), suggesting an acetamide moiety.
Key MS/MS Fragment m/z ~151.95Loss of iodine radical, confirming its presence.
Workflow: Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Dissolve in Methanol ESI Electrospray Ionization (ESI) Prep->ESI Orbitrap Orbitrap / Q-TOF Analyzer ESI->Orbitrap Ion Transfer Detector Detection Orbitrap->Detector Mass Separation AccurateMass Accurate Mass ([M+H]⁺) Detector->AccurateMass MSMS Tandem MS (MS/MS) Detector->MSMS Formula Formula Confirmation (C₇H₇IN₂O₂) AccurateMass->Formula Fragments Fragmentation Pattern MSMS->Fragments Corroboration Fragments->Formula Corroboration

Caption: High-Resolution Mass Spectrometry workflow.

Chapter 2: The Core Investigation: Unraveling the Molecular Framework with NMR Spectroscopy

With the molecular formula established, we proceed to Nuclear Magnetic Resonance (NMR) spectroscopy. This suite of techniques is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. Our strategy will employ a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build the structure piece by piece.

The Critical Choice of Solvent

The selection of an appropriate deuterated solvent is paramount. In our experience, DMSO-d₆ is the ideal choice for this molecule. Its polarity ensures solubility, and, crucially, its ability to form hydrogen bonds slows the exchange of the hydroxyl (-OH) and amide (-NH) protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum. This is a vital piece of information that would be lost in solvents like CDCl₃.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify ¹H-¹H spin systems.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to map protons to their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations. This experiment is the key to connecting the molecular fragments.

Data Interpretation: A Step-by-Step Assembly

The ¹H NMR spectrum will reveal distinct proton environments, while the ¹³C spectrum shows the carbon backbone. Based on known chemical shifts for similar structures, we can predict the following.[3][4]

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
-CH₃ (acetyl) ~2.1~24Standard methyl ketone region.
-NH (amide) ~10.0 (broad s)N/ADownfield due to deshielding by C=O and H-bonding with DMSO.
-OH (hydroxyl) ~10.5 (broad s)N/ADownfield due to phenolic character and H-bonding.
H-2 (Pyridine) ~8.0 (s)~140Deshielded by adjacent nitrogen and iodine.
H-6 (Pyridine) ~8.2 (s)~145Deshielded by adjacent nitrogen.
C-2 (Pyridine) N/A~140Aromatic carbon adjacent to N.
C-3 (Pyridine) N/A~125Carbon bearing the acetamido group.
C-4 (Pyridine) N/A~155Carbon bearing the hydroxyl group ( deshielded by oxygen).
C-5 (Pyridine) N/A~85 Key Signal: Carbon bearing iodine is significantly shielded.
C-6 (Pyridine) N/A~145Aromatic carbon adjacent to N.
C=O (amide) N/A~169Typical amide carbonyl chemical shift.

Note: The observation of two distinct singlets for the pyridine protons is a crucial first indication of the 2,6-proton arrangement.

The true power of our approach lies in the 2D NMR data, which connects these individual signals into a coherent structure.

  • HSQC: This spectrum will definitively link the proton signals at ~8.0 and ~8.2 ppm to their respective carbon signals at ~140 and ~145 ppm. It will also link the methyl proton signal (~2.1 ppm) to its carbon (~24 ppm).

  • HMBC: The Final Arbiter. The HMBC spectrum provides the long-range correlations that lock the substitution pattern in place. The following correlations are critical for an unambiguous assignment:

    • Amide NH to C-3: A correlation from the amide proton (~10.0 ppm) to the pyridine carbon at ~125 ppm (C-3) proves the acetamido group is attached at the 3-position.

    • Amide NH to C=O: A correlation from the amide proton to the carbonyl carbon (~169 ppm) confirms the amide fragment.

    • H-2 to C-4 and C-6: The proton at ~8.0 ppm (H-2) should show correlations to the hydroxyl-bearing carbon C-4 (~155 ppm) and the other pyridine carbon C-6 (~145 ppm).

    • H-6 to C-4 and C-2: The proton at ~8.2 ppm (H-6) should show correlations to C-4 (~155 ppm) and C-2 (~140 ppm).

    • Methyl Protons to C=O: A strong correlation from the methyl protons (~2.1 ppm) to the carbonyl carbon (~169 ppm) confirms the acetyl group.

Logical Workflow: NMR Structural Assembly

cluster_1D 1D NMR Data cluster_2D 2D NMR Correlations H1 ¹H NMR (Proton Environments & Multiplicity) HSQC HSQC (Direct ¹J C-H Bonds) H1->HSQC HMBC HMBC (Long-Range ²⁻³J C-H Bonds) H1->HMBC COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Elucidated Structure HSQC->Structure Connects protons to their carbons HMBC->Structure CRITICAL: Connects all fragments & confirms substitution COSY->Structure Identifies isolated spin systems (none here)

Caption: Logical flow of NMR data integration.

Chapter 3: The Gold Standard: Absolute Confirmation by Single-Crystal X-ray Crystallography

While the combination of MS and comprehensive NMR analysis provides an exceptionally strong case for our proposed structure, Single-Crystal X-ray Crystallography provides the ultimate, irrefutable proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, leaving no room for isomeric ambiguity.

The Rationale: Beyond Connectivity

Crystallography moves beyond mere connectivity to provide exact bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the crystal lattice.[5][6] This level of detail is invaluable for understanding the molecule's solid-state behavior and can inform computational docking studies in drug development.

Experimental Protocol: From Solution to Structure
  • Crystal Growth (The Art of the Science):

    • Ensure the compound is of the highest purity (>99%).

    • Screen various solvents and solvent systems (e.g., methanol, ethanol, ethyl acetate, acetone, and mixtures thereof).

    • Employ slow evaporation, a proven technique. Dissolve the compound to near-saturation in a suitable solvent in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Alternative methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection and Mounting: Select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. X-rays are diffracted by the crystal's electron clouds as it is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Expected Data and Validation

The output is a detailed crystallographic information file (CIF) and a visual representation of the molecule (e.g., an ORTEP diagram). The key validation is that the atomic connectivity derived from the electron density map will perfectly match the structure elucidated by NMR.

Parameter Significance
Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions Defines the size and shape of the repeating unit.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 is considered excellent.
Hydrogen Bonding The data will explicitly show intermolecular hydrogen bonds, for instance, between the phenolic -OH of one molecule and the amide C=O of another, validating the functional groups identified by NMR and IR.

Conclusion: A Triad of Corroborative Evidence

The structural elucidation of this compound, when approached with this multi-technique, self-validating methodology, becomes a clear and logical process.

  • Mass Spectrometry lays the foundation by confirming the elemental formula.

  • NMR Spectroscopy builds the molecular framework, piece by piece, using a logical progression from 1D to 2D experiments to define the precise atomic connectivity and substitution pattern.

  • X-ray Crystallography provides the final, unambiguous confirmation, serving as the gold standard that validates all preceding spectroscopic interpretations.

By integrating these three pillars of analytical chemistry, we move beyond a simple characterization to a state of absolute certainty. This level of scientific rigor is the bedrock upon which successful research and development programs are built.

References

  • Synthesis, crystal structure and DFT study of N -(6-sulfamoylpyridin-3-yl)acetamide. (2025). ResearchGate. [Link]

  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health (NIH). [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. The Royal Society of Chemistry. [Link]

  • Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. IUCrData. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide and its Potential as a Modulator of the STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro characterization of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. Due to the limited direct literature on this specific molecule, this document establishes a robust framework for its investigation, hypothesizing its mechanism of action based on structural similarities to known inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The methodologies outlined herein are designed to be self-validating, providing a clear rationale for experimental choices to rigorously test this hypothesis and elucidate the compound's biological activity.

Introduction: The Rationale for Investigating this compound as a STAT3 Inhibitor

The chemical scaffold of this compound, featuring a substituted pyridin-3-yl acetamide core, bears resemblance to various classes of kinase and protein-protein interaction inhibitors. Notably, the STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation.[1] Dysregulation of STAT3 activity is a hallmark of numerous cancers and inflammatory diseases, making it a compelling therapeutic target.[2][3] Small molecule inhibitors targeting STAT3 have shown promise in preclinical and clinical studies.[1]

Given the structural motifs of this compound, it is plausible that this compound may exert its biological effects through the inhibition of the STAT3 pathway. This guide, therefore, focuses on a systematic in vitro approach to first, validate this hypothesis, and second, to characterize the potency and mechanism of this potential inhibition.

Foundational In Vitro Assays: Establishing a Biological Activity Profile

A tiered approach to in vitro testing is recommended to build a comprehensive understanding of the compound's activity, starting with broad cellular effects and progressively moving towards specific molecular interactions.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more targeted assays.

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Plate cancer cell lines with known constitutively active STAT3 (e.g., MDA-MB-468 breast cancer, 4T1 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Expected Outcome and Interpretation: A dose-dependent decrease in cell viability would suggest that this compound has cytotoxic or anti-proliferative effects, warranting further investigation into its mechanism of action.

Delving Deeper: Interrogating the STAT3 Signaling Pathway

Should the compound exhibit significant effects on cell viability, the next logical step is to investigate its impact on the STAT3 signaling cascade.

Assessing STAT3 Phosphorylation

Activation of STAT3 is critically dependent on its phosphorylation at the tyrosine 705 residue (p-STAT3 Tyr705). A direct or indirect inhibitor of the upstream kinases (e.g., JAKs) or STAT3 itself would be expected to reduce the levels of p-STAT3.

Protocol: Western Blotting for p-STAT3

  • Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for various time points (e.g., 1, 6, 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-STAT3 normalized to total STAT3.

Expected Outcome and Interpretation: A significant, dose-dependent reduction in the p-STAT3/total STAT3 ratio would strongly suggest that this compound interferes with the STAT3 signaling pathway.

Monitoring STAT3 Transcriptional Activity

Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation.[5] A luciferase reporter assay is a robust method to quantify the transcriptional activity of STAT3.

Protocol: STAT3-Dependent Luciferase Reporter Assay

  • Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with this compound.

  • Cell Lysis and Luciferase Assay: After the desired treatment duration, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.

Expected Outcome and Interpretation: A decrease in luciferase activity in compound-treated cells compared to the vehicle control would indicate an inhibition of STAT3 transcriptional activity.

Pinpointing the Molecular Target: Direct Interaction with STAT3

To confirm that this compound directly targets STAT3, biophysical and cell-free assays are essential. The SH2 domain of STAT3 is a common target for small molecule inhibitors as it is crucial for STAT3 dimerization.[5]

Fluorescence Polarization Assay for SH2 Domain Binding

This in vitro assay measures the ability of a compound to competitively inhibit the binding of a fluorescently labeled peptide to the STAT3 SH2 domain.[6]

Protocol: Fluorescence Polarization (FP) Assay

  • Reagents: Recombinant STAT3 protein, a fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain, and this compound.

  • Assay Setup: In a 384-well plate, add the recombinant STAT3 protein and the fluorescent probe.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: A decrease in fluorescence polarization with increasing compound concentration indicates displacement of the fluorescent probe and direct binding of the compound to the STAT3 SH2 domain. Calculate the Ki or IC50 value from the dose-response curve.

Expected Outcome and Interpretation: A concentration-dependent decrease in fluorescence polarization provides strong evidence that this compound directly binds to the STAT3 SH2 domain, thereby inhibiting its function.[6]

Visualizing the Workflow and Pathway

To provide a clear overview of the experimental logic and the targeted biological pathway, the following diagrams are provided.

G cluster_0 Tier 1: Cellular Effects cluster_1 Tier 2: Pathway Interrogation cluster_2 Tier 3: Direct Target Engagement A This compound B Cell Viability Assay (MTT) A->B C Determine IC50 B->C D Western Blot for p-STAT3 C->D E Luciferase Reporter Assay C->E F Fluorescence Polarization Assay D->F E->F G Confirmation of Direct STAT3 Inhibition F->G

Caption: Experimental workflow for the in vitro characterization of this compound.

G cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3_inactive STAT3 jak->stat3_inactive Phosphorylation stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization (SH2 Domain) nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor This compound inhibitor->dimer Inhibition

Caption: Hypothesized mechanism of action of this compound on the STAT3 signaling pathway.

Data Summary and Interpretation

The quantitative data obtained from these experiments should be systematically tabulated for clear comparison and interpretation.

Table 1: Summary of In Vitro Activity of this compound

AssayCell LineEndpointResult (e.g., IC50, Ki)
MTT Cell ViabilityMDA-MB-468IC50 (72h)[Insert Value] µM
MTT Cell Viability4T1IC50 (72h)[Insert Value] µM
Western BlotMDA-MB-468p-STAT3 Inhibition[Insert Value] µM
Luciferase ReporterMDA-MB-468IC50[Insert Value] µM
Fluorescence PolarizationN/AKi[Insert Value] µM

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the in vitro characterization of this compound, with a specific focus on its potential as a STAT3 inhibitor. By following these self-validating protocols, researchers can generate a robust dataset to confirm the compound's mechanism of action and its potential for further development as a therapeutic agent.

Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex cellular models, such as 3D spheroid cultures and in vivo xenograft studies, to evaluate its efficacy in a more physiologically relevant context.[7]

References

  • Karmacharya, U., Regmi, S. C., Awasthi, B. P., Chaudhary, P., Kim, Y. E., Lee, I. H., Nam, T. G., Kim, J. A., & Jeong, B. S. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

  • Deere, J., Martin, S. M., Amato, R. J., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Molbank, 2022(2), M1367. [Link]

  • Li, Y., Yang, J., Li, S., Wang, Y., Zhang, J., Wang, Y., ... & Zhang, Y. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(7), 826-835. [Link]

  • Uehara, Y., Minoshima, M., & Takeda, Y. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters, 1(4), 160-164. [Link]

  • Lin, L., Liu, M., Chen, Y., Liu, Y., Hu, F., & Li, Z. (2023). Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer. World Journal of Gastrointestinal Oncology, 15(7), 1215-1229. [Link]

  • Zhang, X., Yue, J., Wang, T., Liu, J., & Li, Y. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology, 14, 1279135. [Link]

  • Reactivity Study, NCI-RDG Analysis, Molecular Docking and ADMET Investigation of N-(4-Acetyl-5-(4-(nitro)phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl). (2022). ResearchGate. [Link]

  • Chen, C., Wang, L., Li, W., & Chen, H. (2017). STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell. Oncotarget, 8(30), 49647-49659. [Link]

  • Yue, P., Wang, H., Xu, Y., & Turkson, J. (2021). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 7(5), 849-862. [Link]

  • Al-Ostath, R. A., Al-Assaf, A. F., & Al-Wabli, R. I. (2024). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 29(3), 583. [Link]

  • Paige, M., & Fletcher, S. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Journal of visualized experiments: JoVE, (116). [Link]

  • Debenham, J. S., Madsen-Duggan, C., Clements, M. J., Walsh, T. F., Kuethe, J. T., Reibarkh, M., ... & Hale, J. J. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of medicinal chemistry, 59(24), 11039-11049. [Link]

  • Banti, C. N., Kourkoumelis, N., Raptopoulou, C. P., Psycharis, V., & Hadjikakou, S. K. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 41(13), 5258-5266. [Link]

  • Su, M., Li, C., Li, H., Wang, Y., Dai, W., & Zhou, Y. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology, 11, 624132. [Link]

  • Lu, Y., & Li, J. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. International Journal of Molecular Sciences, 23(19), 11899. [Link]

  • Zhang, Q., Zhang, C., He, J., Zhang, T., Li, Y., & Li, H. (2022). An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer. Acta Pharmaceutica Sinica B, 12(4), 1836-1847. [Link]

  • Zhang, Y., Li, X., Liu, Y., Li, J., & Zhang, J. (2023). Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia. Leukemia & Lymphoma, 64(8), 1435-1445. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide and its Putative Role in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide, a compound of significant interest within the field of chemical biology and drug discovery. While direct biological targets of this molecule remain to be definitively elucidated in publicly accessible literature, its classification as a "Protein Degrader Building Block" provides a critical directive for its potential application. We posit that this compound functions as a ligand for an E3 ubiquitin ligase, a key component in the rapidly advancing therapeutic modality of targeted protein degradation (TPD). This guide will dissect the rationale behind this hypothesis, explore potential E3 ligase candidates, and provide a comprehensive, actionable framework for the experimental validation of its therapeutic targets.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic strategy, offering the potential to address disease-causing proteins that have been historically refractory to conventional small-molecule inhibition. At the heart of TPD are bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which are engineered to co-opt the cell's natural protein disposal machinery.

A PROTAC molecule consists of three key components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating it from the cellular environment.

The discovery and development of novel E3 ligase ligands are critical bottlenecks in expanding the scope and selectivity of TPD. While ligands for well-characterized E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL) are widely employed, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for therapeutic intervention.

This compound: A Putative E3 Ligase Ligand

This compound is a substituted hydroxypyridine derivative. While its direct biological activity is not extensively documented, its commercial availability as a "Protein Degrader Building Block" strongly implies its intended use in the synthesis of PROTACs. This designation suggests that the molecule is designed to engage with a component of the ubiquitin-proteasome system, with the most probable candidate being an E3 ubiquitin ligase.

The 3-acetamido-4-hydroxypyridine core represents a privileged scaffold in medicinal chemistry, capable of participating in a variety of non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for protein-ligand recognition. The iodine atom at the 5-position can further enhance binding affinity through halogen bonding or serve as a synthetic handle for linker attachment.

A review of patent literature reveals the recurrent use of hydroxypyridine and pyridinone scaffolds in the design of novel E3 ligase ligands and other therapeutic agents. Although a direct patent link for this compound to a specific E3 ligase is not readily apparent, the prevalence of this chemical motif in the context of TPD reinforces our central hypothesis.

Potential E3 Ligase Targets: An Investigative Roadmap

Given the novelty of the this compound scaffold in the context of widely used E3 ligase ligands, a systematic approach is required to identify its binding partner(s). The following sections outline a comprehensive experimental workflow for target deconvolution.

Initial Broad-Spectrum Screening

A logical first step is to screen this compound against a panel of recombinant E3 ligases to identify potential binders.

Experimental Protocol: Differential Scanning Fluorimetry (DSF) for E3 Ligase Binding

  • Objective: To identify direct binding of this compound to a panel of purified E3 ligases by measuring changes in protein thermal stability.

  • Materials:

    • Purified recombinant E3 ligases (e.g., CRBN-DDB1, VHL-ElonginB-ElonginC, and a selection of less-explored E3s).

    • This compound.

    • SYPRO Orange dye.

    • Real-time PCR instrument capable of thermal melts.

  • Procedure:

    • Prepare a working solution of each E3 ligase in a suitable buffer.

    • In a 96-well PCR plate, mix the E3 ligase, SYPRO Orange dye, and varying concentrations of this compound. Include appropriate vehicle controls.

    • Seal the plate and centrifuge briefly.

    • Perform a thermal melt experiment in the real-time PCR instrument, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

    • Analyze the melt curves to determine the melting temperature (Tm) for each condition. A significant shift in Tm in the presence of the compound indicates direct binding.

Table 1: Hypothetical DSF Screening Results

E3 LigaseVehicle Tm (°C)Compound (10 µM) Tm (°C)ΔTm (°C)Interpretation
CRBN-DDB145.245.5+0.3No significant binding
VHL-EloB-EloC52.152.3+0.2No significant binding
E3 Ligase X48.753.1+4.4Potential Binder
E3 Ligase Y55.355.6+0.3No significant binding
Quantitative Binding Affinity Determination

Once a potential binder is identified, it is crucial to quantify the binding affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of the interaction between this compound and the hit E3 ligase.

  • Materials:

    • Purified recombinant "E3 Ligase X".

    • This compound.

    • Isothermal titration calorimeter.

  • Procedure:

    • Load the sample cell with the purified E3 ligase.

    • Load the injection syringe with a concentrated solution of the compound.

    • Perform a series of injections of the compound into the E3 ligase solution, measuring the heat change after each injection.

    • Integrate the heat change data and fit to a suitable binding model to determine the dissociation constant (KD).

Cellular Target Engagement and Functional Validation

Demonstrating that the compound engages its target in a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound with the candidate E3 ligase in intact cells.

  • Materials:

    • Cell line expressing the endogenous candidate E3 ligase.

    • This compound.

    • Instrumentation for Western blotting or mass spectrometry.

  • Procedure:

    • Treat cells with the compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble E3 ligase at each temperature by Western blot or mass spectrometry.

    • A shift in the thermal stability of the target E3 ligase in the presence of the compound confirms cellular engagement.

dot

Target_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation DSF_Screening Differential Scanning Fluorimetry (DSF) Screening ITC_Affinity Isothermal Titration Calorimetry (ITC) DSF_Screening->ITC_Affinity Hit Identification CETSA Cellular Thermal Shift Assay (CETSA) ITC_Affinity->CETSA Confirmed Binder PROTAC_Assay PROTAC-mediated Degradation Assay CETSA->PROTAC_Assay Target Engagement Therapeutic_Applications Therapeutic Applications PROTAC_Assay->Therapeutic_Applications Functional Validation

Caption: Workflow for the identification and validation of the E3 ligase target for this compound.

PROTAC Synthesis and Functional Characterization

Upon confirmation of the E3 ligase target, the next logical step is to synthesize a PROTAC molecule incorporating this compound. A well-characterized protein of interest, such as BRD4, can be used as a model target.

dot

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex Formation Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasomal_Degradation 26S Proteasome Degradation Ubiquitination->Proteasomal_Degradation Degraded_POI Degraded POI Proteasomal_Degradation->Degraded_POI Releases Amino Acids

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Western Blot for PROTAC-mediated Degradation

  • Objective: To assess the ability of a PROTAC synthesized with this compound to induce the degradation of a target protein.

  • Materials:

    • Cell line expressing the target protein (e.g., BRD4).

    • Synthesized PROTAC.

    • Antibodies against the target protein and a loading control (e.g., GAPDH).

    • Western blotting reagents and equipment.

  • Procedure:

    • Treat cells with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and loading control, followed by appropriate secondary antibodies.

    • Visualize and quantify the protein bands to determine the extent of degradation.

Therapeutic Implications and Future Directions

The identification of a novel E3 ligase ligand would be a significant advancement in the field of TPD. It would expand the repertoire of E3 ligases that can be hijacked for therapeutic purposes, potentially enabling more selective protein degradation and overcoming resistance mechanisms associated with CRBN- or VHL-based PROTACs.

Future research should focus on:

  • Structural Biology: Co-crystallization of this compound with its target E3 ligase to elucidate the binding mode and guide the design of more potent and selective ligands.

  • Medicinal Chemistry: Optimization of the scaffold to improve binding affinity, selectivity, and drug-like properties.

  • Broadening Therapeutic Applications: Synthesizing a library of PROTACs targeting various disease-relevant proteins to explore the full therapeutic potential of this novel E3 ligase ligand.

Conclusion

While the definitive therapeutic targets of this compound are yet to be fully characterized, its designation as a protein degrader building block provides a strong rationale for its investigation as a novel E3 ubiquitin ligase ligand. The experimental framework outlined in this guide offers a clear and comprehensive path for researchers to identify its molecular target, validate its function in a cellular context, and ultimately unlock its potential for the development of next-generation protein degraders. This endeavor holds the promise of expanding the druggable proteome and addressing unmet medical needs across a spectrum of diseases.

References

Due to the speculative nature of the direct targets for the specific compound, this reference list provides foundational and methodological sources for the proposed research.

  • Targeted Protein Degradation by PROTACs. Annual Review of Cancer Biology.[Link]

  • The PROTAC technology in drug development. Cell Research.[Link]

  • VHL and Cereblon E3 Ubiquitin Ligases: Substrates and Ligands. Angewandte Chemie International Edition.[Link]

  • Differential Scanning Fluorimetry for Ligand Screening. Nature Protocols.[Link]

  • Isothermal Titration Calorimetry in Drug Discovery. Biophysical Reviews.[Link]

  • The cellular thermal shift assay for drug target engagement studies. Science.[Link]

  • Patent databases for chemical structure searching.

Unlocking the Therapeutic Potential of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide: A Technical Guide to Discovering Novel Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide emerges from a rich lineage of pyridine-based scaffolds that are integral to a multitude of clinically significant therapeutics.[1] Despite the established versatility of the hydroxypyridine core in drug discovery, the specific biological activities and potential applications of this iodinated derivative remain largely uncharted territory. This guide presents a comprehensive, hypothesis-driven framework for the systematic exploration of this compound's therapeutic potential. We will move from foundational in silico analyses to targeted in vitro and in vivo validation, providing a detailed roadmap for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, leveraging computational predictions to inform and streamline subsequent experimental workflows. This document will detail protocols for physicochemical characterization, ADMET profiling, virtual screening for potential biological targets, and a tiered strategy for hit validation, with a particular focus on its potential as a metalloenzyme inhibitor.

Introduction: The Promise of a Privileged Scaffold

Given the lack of existing biological data for this compound, a logical and resource-efficient starting point is a comprehensive in silico evaluation. This computational approach allows for the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and the identification of potential biological targets, thereby guiding subsequent experimental investigations and mitigating the risk of late-stage failures in the drug discovery pipeline.[6]

Foundational Analysis: In Silico Characterization and Hypothesis Generation

The initial phase of our investigation focuses on building a robust computational model of this compound to predict its behavior in biological systems.

Physicochemical Properties and Molecular Representation

A prerequisite for any in silico analysis is the accurate representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) string for this compound will be used as the primary input for various computational tools.

SMILES: CC(=O)NC1=C(I)C(O)=CN=C1

A summary of the key physicochemical properties of the compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC7H7IN2O2[7]
Molecular Weight278.05 g/mol [7][8]
CAS Number1186311-00-1[7][9]
PubChem CID46737871[7]
In Silico ADMET Profiling: Predicting Drug-Likeness

Early assessment of ADMET properties is critical to de-risk a drug discovery program.[2][10] We will employ a suite of well-validated, freely accessible web-based tools to generate a comprehensive ADMET profile for this compound.

  • Input Preparation: Obtain the SMILES string for this compound.

  • Tool Selection: Utilize a consensus approach by employing multiple ADMET prediction servers to enhance the reliability of the predictions. Recommended tools include:

  • Prediction Execution: Input the SMILES string into each server and run the prediction algorithms.

  • Data Consolidation: Compile the predicted parameters from each tool into a summary table for comparative analysis. Key parameters to assess include:

    • Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor potential.

    • Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Predicted clearance and half-life.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

  • Analysis and Interpretation: Evaluate the predicted ADMET profile against established criteria for drug-likeness (e.g., Lipinski's Rule of Five). Identify any potential liabilities that may need to be addressed in subsequent optimization efforts.

Target Prediction and Virtual Screening: Identifying Potential Biological Interactions

With a predicted ADMET profile in hand, the next step is to identify potential biological targets for this compound. Ligand-based and structure-based virtual screening methods will be employed in a hierarchical fashion.

Caption: Hierarchical workflow for in silico target identification.

  • Tool Selection: Utilize web servers that predict targets based on the principle of chemical similarity. Recommended tools include:

    • SwissTargetPrediction ([Link]]

    • CODD-Pred ([Link]1][8]

  • Prediction Execution: Submit the SMILES string of the compound to the selected servers.

  • Results Analysis: Analyze the output, which typically provides a ranked list of potential protein targets with associated probabilities or scores. Pay close attention to target classes that are well-represented, such as enzymes (kinases, metalloenzymes), G-protein coupled receptors (GPCRs), and ion channels.

  • Target Selection: Based on the results of the ligand-based prediction and the known pharmacology of hydroxypyridine derivatives, prioritize a subset of promising targets for docking studies. Given the metal-chelating potential of the hydroxypyridine scaffold, a particular focus should be placed on metalloenzymes.[1][2]

  • Protein Preparation: Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB). Prepare the proteins for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.

  • Docking Simulation: Use a validated molecular docking program (e.g., AutoDock Vina, LeDock, Glide) to predict the binding mode and affinity of the compound within the active site of each target protein.[11][]

  • Pose Analysis and Scoring: Analyze the predicted binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). Evaluate the docking scores to rank the compound's predicted affinity for each target.

Experimental Validation: From In Vitro Hits to In Vivo Efficacy

The prioritized hypotheses generated from the in silico analyses must be validated through rigorous experimental testing. A tiered approach, starting with broad-based screening and progressing to more focused assays, is recommended.

Hit Confirmation and Preliminary SAR

The initial experimental phase aims to confirm the predicted biological activity and establish a preliminary structure-activity relationship.

  • Compound Acquisition/Synthesis: Obtain a high-purity sample of this compound. If not commercially available, a synthetic route will need to be developed.

  • Assay Panel Selection: Based on the virtual screening results, select a panel of commercially available in vitro assays. For example, if metalloenzymes were identified as high-priority targets, a panel of relevant enzyme inhibition assays (e.g., matrix metalloproteinases, histone deacetylases) should be employed.

  • Primary Screening: Screen the compound at a single high concentration (e.g., 10 µM) in the selected assay panel to identify initial "hits."

  • Dose-Response Analysis: For any confirmed hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Lead Optimization and Mechanistic Studies

Once a validated hit with a desirable activity profile is identified, the focus shifts to lead optimization and elucidating the mechanism of action.

G A Validated Hit B Analog Synthesis (SAR Exploration) A->B C In Vitro Potency and Selectivity Assays B->C C->B D Cell-Based Assays C->D E In Vivo Proof-of-Concept Studies D->E F Optimized Lead Compound E->F

Sources

An In-Depth Technical Guide to the Investigation of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186311-00-1): A Potential Modulator of Wnt Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a small molecule with the CAS number 1186311-00-1.[1][2][3][4][5] While specific research on this compound is not extensively published, its structural motifs, particularly the pyridinyl acetamide core, suggest potential biological activity. This guide provides a comprehensive framework for the research and development of this compound, from its synthesis and characterization to the elucidation of its potential mechanism of action as a modulator of the Wnt signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a structured approach to investigating novel chemical entities.

Introduction and Rationale

The pyridinyl acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Notably, certain pyridinyl acetamide derivatives have been identified as potent inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the secretion and activity of Wnt ligands.[6] The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers. Therefore, inhibitors of this pathway, such as PORCN inhibitors, represent a promising therapeutic strategy.

The structure of this compound, featuring a substituted pyridine ring, suggests it may interact with biological targets such as kinases or other enzymes involved in cell signaling.[7] This guide outlines a hypothetical, yet scientifically rigorous, research plan to explore the therapeutic potential of this compound, with a focus on its possible role as a Wnt pathway inhibitor.

Physicochemical Properties

A foundational step in the investigation of any new chemical entity is the thorough characterization of its physicochemical properties.

PropertyValueSource
CAS Number 1186311-00-1[1][2][3][4][5]
Molecular Formula C7H7IN2O2[1][5]
Molecular Weight 278.05 g/mol [1][5]
Purity >95% (commercially available)[1][4]
Solubility To be determined experimentally in various solvents (e.g., DMSO, ethanol, water).
Melting Point To be determined experimentally.
Boiling Point To be determined experimentally.
pKa To be determined experimentally.
LogP To be determined experimentally.

Synthesis and Characterization

While this compound is commercially available, in-house synthesis is crucial for scalability, cost-effectiveness in later stages of development, and for the generation of analogs for structure-activity relationship (SAR) studies. A proposed synthetic route is outlined below.

Proposed Retrosynthetic Analysis and Forward Synthesis

A plausible synthetic route starts from a commercially available substituted pyridine derivative.

Synthesis Workflow cluster_synthesis Proposed Synthesis of this compound Start 3-Amino-4-hydroxypyridine Step1 Iodination Start->Step1 NIS, Acetonitrile Intermediate1 3-Amino-5-iodo-4-hydroxypyridine Step1->Intermediate1 Step2 Acetylation Intermediate1->Step2 Acetic Anhydride, Pyridine FinalProduct This compound Step2->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Iodination of 3-Amino-4-hydroxypyridine

  • To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-5-iodo-4-hydroxypyridine.

Step 2: Acetylation of 3-Amino-5-iodo-4-hydroxypyridine

  • Dissolve 3-amino-5-iodo-4-hydroxypyridine (1.0 eq) in pyridine.

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Proposed Biological Target and Mechanism of Action

Based on the structural similarity to known Porcupine inhibitors, we hypothesize that this compound may function as an inhibitor of the Wnt signaling pathway by targeting PORCN.

The Wnt Signaling Pathway and Porcupine

The Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This triggers a cascade of intracellular events leading to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes. PORCN is a key enzyme in the Wnt pathway, responsible for the palmitoylation of Wnt ligands, a post-translational modification that is essential for their secretion and biological activity. Inhibition of PORCN effectively blocks the entire Wnt signaling cascade at an early stage.

Wnt Signaling Pathway cluster_pathway Hypothesized Mechanism of Action Wnt_Ligand Wnt Ligand PORCN PORCN Wnt_Ligand->PORCN Palmitoylation Palmitoylation PORCN->Palmitoylation Secreted_Wnt Secreted Wnt Palmitoylation->Secreted_Wnt FZD_LRP FZD/LRP6 Receptor Secreted_Wnt->FZD_LRP Beta_Catenin_Complex β-catenin Destruction Complex FZD_LRP->Beta_Catenin_Complex Inhibition Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Degradation Nucleus Nucleus Beta_Catenin->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Our_Compound This compound Our_Compound->PORCN Inhibition

Caption: Hypothesized inhibition of the Wnt signaling pathway by this compound via PORCN.

Proposed Experimental Workflows

A multi-tiered experimental approach is proposed to validate the hypothesized biological activity of this compound.

Experimental_Workflow Start This compound Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Wnt_Reporter Wnt Reporter Gene Assay (e.g., TOP/FOP Flash) Cell_Viability->Wnt_Reporter Determine non-toxic concentration range PORCN_Assay Biochemical PORCN Assay Wnt_Reporter->PORCN_Assay Confirm pathway inhibition Target_Engagement Cellular Target Engagement Assay (e.g., CETSA) PORCN_Assay->Target_Engagement Confirm direct target binding Downstream_Analysis Downstream Pathway Analysis (Western Blot for β-catenin, qRT-PCR for target genes) Target_Engagement->Downstream_Analysis Validate mechanism of action In_Vivo In Vivo Xenograft Studies Downstream_Analysis->In_Vivo Promising in vitro results

Sources

An In-depth Technical Guide to the Pharmacology of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive pharmacological overview of the novel chemical entity, N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. In the absence of direct empirical data for this specific molecule, this document constructs a predictive pharmacological profile based on a rigorous analysis of its structural motifs and the established bioactivities of analogous compounds. The central hypothesis of this guide is that this compound possesses significant anti-inflammatory properties, primarily through the dual inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational framework for the strategic investigation of this promising compound. We will delve into its chemical rationale, propose a plausible mechanism of action, and provide detailed, actionable protocols for its synthesis and comprehensive preclinical evaluation.

Introduction: The Chemical and Therapeutic Rationale

This compound is a halogenated pyridone derivative. The pyridone scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile pharmacophore present in a multitude of clinically approved drugs.[1][2] These compounds are recognized for their ability to engage in hydrogen bonding as both donors and acceptors, and they can act as bioisosteres for various functional groups, thereby favorably influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

The structure of this compound, featuring a 4-hydroxypyridone core, an acetamido group at the 3-position, and an iodine atom at the 5-position, suggests a strong potential for biological activity. The hydroxyl and acetamido groups can participate in key interactions with biological targets, while the iodine atom can modulate the compound's lipophilicity and potentially engage in halogen bonding, a directed non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[3]

A critical piece of evidence supporting the therapeutic potential of this scaffold comes from a structurally related compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, which has demonstrated potent anticolitis activity through the dual inhibition of TNF-α and IL-6 induced cell adhesion. This precedent forms the cornerstone of our hypothesis for the pharmacological action of this compound.

Proposed Pharmacodynamics: A Dual Inhibitor of Pro-inflammatory Cytokines

We postulate that this compound functions as a potent anti-inflammatory agent by simultaneously targeting two key cytokines implicated in a wide range of inflammatory diseases: TNF-α and IL-6.

Proposed Mechanism of Action

The proposed mechanism of action centers on the inhibition of signaling pathways downstream of the TNF-α and IL-6 receptors. While the precise molecular interactions remain to be elucidated, the pyridone core likely plays a crucial role in binding to the active sites of key kinases or other signaling proteins within these cascades.

Diagram: Proposed Anti-inflammatory Signaling Pathway Inhibition

G Compound This compound IKK IKK Complex Compound->IKK inhibits JAK JAK Compound->JAK inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR binds IL6 IL-6 IL6R IL-6R IL6->IL6R binds TNFR->IKK activates IL6R->JAK activates NFkB NF-κB IKK->NFkB activates Gene Pro-inflammatory Gene Expression NFkB->Gene translocates to nucleus STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Gene translocates to nucleus Inflammation Inflammation Gene->Inflammation leads to

Caption: Proposed mechanism of this compound in inhibiting inflammatory pathways.

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized starting from 3-aminopyridine. The synthesis would involve a series of protection, directed ortho-metalation, iodination, hydroxylation, and acetylation steps.

Synthetic Workflow

Diagram: Proposed Synthetic Pathway

G start 3-Aminopyridine step1 Protection of Amino Group (e.g., Boc anhydride) start->step1 step2 Directed ortho-Metalation (e.g., n-BuLi) step1->step2 step3 Iodination (e.g., I2) step2->step3 step4 Hydroxylation (e.g., Oxidation followed by hydrolysis) step3->step4 step5 Deprotection step4->step5 step6 Acetylation (e.g., Acetic anhydride) step5->step6 end This compound step6->end

Caption: A proposed synthetic workflow for this compound.

Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized anti-inflammatory activity, a systematic preclinical evaluation is necessary. The following protocols provide a framework for the in vitro and in vivo assessment of this compound.

In Vitro Assays for TNF-α and IL-6 Inhibition

Objective: To determine the in vitro potency of this compound in inhibiting the production of TNF-α and IL-6 from stimulated immune cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in appropriate media.[4][5]

  • Cell Stimulation: Seed cells in 96-well plates and pre-treat with varying concentrations of this compound for 1 hour.

  • Induction of Cytokine Production: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce the production of TNF-α and IL-6.[4]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification: Collect the cell culture supernatants and quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7]

  • Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.

In Vivo Evaluation in a Murine Model of Colitis

Objective: To assess the in vivo efficacy of this compound in a chemically-induced model of inflammatory bowel disease (IBD).

Methodology:

  • Animal Model: Use C57BL/6 mice, a commonly used strain for colitis models.

  • Induction of Colitis: Induce acute colitis by administering 2-3% dextran sulfate sodium (DSS) in the drinking water for 7 days.[8][9] Alternatively, a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model can be used.[10][11]

  • Treatment: Administer this compound orally or intraperitoneally at various doses daily, starting from the day of DSS/TNBS administration. A vehicle control group and a positive control group (e.g., sulfasalazine) should be included.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[11]

  • Endpoint Analysis: At the end of the study (day 7-10), euthanize the mice and collect the colons.

  • Macroscopic and Histological Evaluation: Measure the colon length and score the macroscopic damage. Process colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.

  • Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity, a marker of neutrophil infiltration.

  • Cytokine Analysis: Homogenize another section of the colon to measure the levels of TNF-α, IL-6, and other relevant cytokines by ELISA or quantitative PCR.

Proposed Pharmacokinetics

The pharmacokinetic profile of this compound will be critical to its development as a therapeutic agent. Based on the pyridone scaffold, we can anticipate certain properties.

Table 1: Predicted Pharmacokinetic Properties and Corresponding Assays

Pharmacokinetic Parameter Predicted Property Recommended In Vitro/In Vivo Assay
Absorption Moderate to good oral bioavailability is expected due to the relatively small size and potential for favorable physicochemical properties of the pyridone core.[2]Caco-2 cell permeability assay; In vivo pharmacokinetic studies in rodents with oral and intravenous administration.
Distribution The compound is likely to distribute into various tissues. The volume of distribution will depend on its lipophilicity and plasma protein binding.Plasma protein binding assay (e.g., equilibrium dialysis); Tissue distribution studies in rodents.
Metabolism Metabolism is anticipated to occur primarily in the liver via cytochrome P450 enzymes. Potential metabolic pathways include hydroxylation, dealkylation, and conjugation.In vitro metabolism studies using liver microsomes and hepatocytes; Metabolite identification studies using LC-MS/MS.
Excretion The compound and its metabolites are expected to be excreted primarily through the kidneys.In vivo mass balance studies in rodents using radiolabeled compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with a strong scientific rationale for its potential as a novel anti-inflammatory agent. The structural analogy to known TNF-α and IL-6 inhibitors, coupled with the well-established therapeutic relevance of the pyridone scaffold, provides a solid foundation for its further investigation.

The experimental protocols detailed in this guide offer a clear and actionable roadmap for elucidating the pharmacological profile of this compound. Successful validation of its in vitro and in vivo activity could pave the way for its development as a new therapeutic option for a range of inflammatory conditions, including inflammatory bowel disease, rheumatoid arthritis, and psoriasis. Future research should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, as well as a thorough investigation of its safety profile.

References

  • Yeasen Biotechnology Co., Ltd. (2024, November 20). The protocol of Ulcerative Colitis Mice Modeling using Dextran sodium sulfate (DSS,Colitis Grade).
  • Wirtz, S., Popp, V., & Neurath, M. F. (2017). Chemically induced mouse models of acute and chronic intestinal inflammation.
  • Chiminazzo, A., et al. (2024, June 17). Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines. Molecules, 29(12), 2869.
  • Yeasen Biotechnology Co., Ltd. (2024, November 19). The protocol of Ulcerative Colitis Rat Modeling using Dextran sodium s.
  • Mercado, J. R., et al. (2013). DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat. Journal of Visualized Experiments, (78), e50672.
  • Kim, J. J., Shajib, M. S., Manocha, M. M., & Khan, W. I. (2012). Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer. Journal of Biomedicine and Biotechnology, 2012, 758538.
  • Madrid, P. B., et al. (2015). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Current topics in medicinal chemistry, 15(24), 2534–2545.
  • Ahmadi, M., et al. (2021). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. Pharmaceuticals, 14(8), 758.
  • Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European journal of medicinal chemistry, 35(5), 545–552.
  • Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & medicinal chemistry letters, 27(15), 3348–3352.
  • Yeates, C. L., et al. (1995). Synthesis and Structure-Activity Relationships of 4-Pyridones as Potential Antimalarials. Journal of Medicinal Chemistry, 38(19), 3857–3862.
  • Rahimpour, A., et al. (2025, October 9).
  • de la Torre, P., & Islas-Jácome, A. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 14(1), 23–45.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849.
  • MySkinRecipes. (n.d.). N-(3-Hydroxypyridin-2-yl)acetamide.
  • Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 849591.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849.
  • Palle, V. P., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 51(17), 5330–5341.
  • Xia, B., et al. (1998). In vitro production of TNF alpha, IL-6 and sIL-2R in Chinese patients with ulcerative colitis. World journal of gastroenterology, 4(2), 136–139.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
  • BOC Sciences. (n.d.). N-(2-Hydroxypyridin-3-yl)acetamide.
  • SRD Pharma. (n.d.). 3-Amino-5-iodo-pyridine.
  • Wikipedia. (2023, December 27). Hantzsch pyridine synthesis.
  • ResearchGate. (n.d.). In vitro analysis of a IL-1 β, IL-6 and b TNF-α in levels in RAW Macrophages by sponge extracts.
  • BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine.
  • International Journal of Novel Research and Development. (2024, February 2). Pyridine scaffold: its diverse biological actions.
  • Smolecule. (n.d.). N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide.
  • de Wit, H. J., et al. (1992). In vitro production of TNF-alpha, IL-1 beta and IL-6 by mononuclear blood cells of patients with renal cell carcinoma undergoing rIL-2 treatment. Relation between clinical response and TNF-alpha production. Cytokine, 4(2), 144–150.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxypyridin-3-yl)acetamide AldrichCPR.
  • Odess, M. A., et al. (2013). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS chemical biology, 8(12), 2752–2760.
  • Santa Cruz Biotechnology. (n.d.). N-(2-Hydroxypyridin-3-yl)acetamide.
  • Khan, K. M., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 24(18), 3247.
  • RIVM. (2017). Pyridine: an overview of available data on mutagenicity and carcinogenicity.

Sources

Methodological & Application

"N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide in situ hybridization protocol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Methods Guide

Protocol: Advanced In Situ Hybridization Utilizing Novel Hapten Chemistry

Abstract: This document provides a comprehensive protocol for in situ hybridization (ISH) adapted for the use of novel, user-defined haptens. While standard protocols rely on established labels like Digoxigenin (DIG) or Biotin, the expanding landscape of molecular probes necessitates a flexible framework for incorporating new labeling chemistries. As a model, we will discuss the theoretical integration of a compound such as N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide , a hypothetical hapten, into a robust ISH workflow. The principles and steps outlined herein are grounded in established methodologies and can be adapted by researchers developing proprietary detection systems.

Introduction: The Rationale for Novel Haptens in ISH

In situ hybridization is a cornerstone technique for visualizing the spatial distribution of specific nucleic acid sequences (mRNA, DNA) within morphologically preserved tissues or cells. The power of ISH lies in its ability to link genetic information to cellular and tissue context. The most common non-radioactive ISH methods employ probes labeled with haptens—small molecules that can be recognized by high-affinity antibodies.

The choice of hapten is critical. While DIG and Biotin are workhorses in the field, there are scenarios where novel haptens are advantageous:

  • Multiplexing: Using multiple, orthogonal hapten-antibody pairs allows for the simultaneous detection of several targets in a single sample.

  • Signal Amplification: Novel haptens can be designed to integrate with advanced amplification systems (e.g., tyramide signal amplification, branched DNA).

  • Avoiding Endogenous Interference: Tissues rich in endogenous biotin can produce high background with biotin-based detection systems. A novel hapten circumvents this issue.

This guide will use the hypothetical molecule, This compound , as a stand-in for any user-developed hapten. We will proceed under the assumption that a high-affinity antibody recognizing this specific molecule has been developed.

Workflow Overview & Core Principles

A successful ISH experiment is a sequence of carefully controlled stages, each critical for preserving tissue morphology while maximizing signal-to-noise. The workflow is designed to make the target nucleic acid accessible to the probe and then to specifically detect the hybridized probe.

ISH_Workflow Prep Tissue Preparation (Fixation, Embedding) Sect Sectioning & Mounting Prep->Sect Perm Permeabilization (Proteinase K) Sect->Perm PreHyb Prehybridization (Blocking) Perm->PreHyb Hyb Hybridization (Hapten-labeled Probe) PreHyb->Hyb Wash Stringency Washes Hyb->Wash Immuno Immunodetection (Anti-Hapten Antibody) Wash->Immuno Detect Signal Detection (Chromogenic/Fluorescent) Immuno->Detect Image Imaging & Analysis Detect->Image

Caption: High-level overview of the in situ hybridization workflow.

Detailed Protocol: Step-by-Step Methodology

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections. Modifications will be necessary for other sample types like frozen sections or whole mounts.

Probe Synthesis with Novel Hapten

The integration of This compound occurs here. We assume it has been conjugated to a nucleotide (e.g., UTP) for enzymatic incorporation.

Principle: An antisense RNA probe is synthesized via in vitro transcription from a linearized plasmid template containing the target cDNA. During transcription, labeled nucleotides are incorporated into the growing RNA strand.

Reagents & Equipment:

  • Linearized plasmid DNA template (1 µg)

  • Transcription buffer (10X)

  • RNA Polymerase (T7, T3, or SP6)

  • RNase Inhibitor

  • ATP, CTP, GTP solution (10 mM each)

  • UTP solution (6.5 mM)

  • This compound-11-UTP (3.5 mM)

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction on ice in a nuclease-free tube.

  • Add reagents in the following order: Nuclease-free water, 10X transcription buffer, ATP/CTP/GTP mix, UTP, Hapten-UTP, template DNA, RNase Inhibitor, RNA Polymerase.

  • Incubate at 37°C for 2-4 hours.

  • Add DNase I and incubate for another 15 minutes at 37°C to remove the template DNA.

  • Purify the probe using a spin column or lithium chloride precipitation.

  • Verify probe integrity and concentration using a spectrophotometer and gel electrophoresis.

Tissue Preparation & Pretreatment

Principle: This stage is critical for unmasking the target nucleic acids. Fixation cross-links proteins, which must be partially digested to allow probe penetration without destroying tissue morphology.

Table 1: Reagent Concentrations for Tissue Pretreatment

StepReagentConcentrationIncubation TimeTemperature
DeparaffinizationXylene100%2 x 5 minRoom Temp
RehydrationEthanol Series100%, 95%, 70%, 50%2 min eachRoom Temp
Target RetrievalCitrate Buffer (pH 6.0)10 mM15 min95-100°C
PermeabilizationProteinase K10-20 µg/mL10-20 min37°C
Post-fixationParaformaldehyde (PFA)4% in PBS10 minRoom Temp
AcetylationAcetic Anhydride0.25% in 0.1M TEA10 minRoom Temp

Procedure:

  • Deparaffinize and Rehydrate: Immerse slides in xylene, followed by a graded ethanol series, and finally in DEPC-treated water.

  • Antigen Retrieval: Use a steamer or water bath to heat slides in citrate buffer. This step is crucial for reversing some of the cross-linking from formalin fixation.

  • Permeabilization: Digest tissues with Proteinase K. The duration is critical and must be optimized for your tissue type; over-digestion will destroy morphology, while under-digestion will prevent probe entry.

  • Post-fixation: Briefly fix again in 4% PFA to preserve the now-exposed cellular components.

  • Acetylation: Treat with acetic anhydride to acetylate amino groups, which reduces non-specific electrostatic binding of the probe.

Hybridization & Stringency Washes

Principle: The labeled probe is incubated with the tissue under conditions that favor the formation of stable probe-target hybrids. Subsequent washes at high temperature and low salt concentration (high stringency) remove non-specifically bound and mismatched probes.

Hybridization Probe Hapten-Labeled Probe Denature at 80°C Hybridization Hybridization (16-24 hours at 65°C) Probe->Hybridization Tissue Pretreated Tissue Section Apply Hybridization Buffer Tissue->Hybridization Washes Low Stringency Wash (SSC) High Stringency Wash (SSC + Formamide) Hybridization->Washes Result Specific Probe-Target Hybrids Remain Washes->Result

Caption: The core hybridization and washing process.

Procedure:

  • Prehybridization: Apply hybridization buffer (without probe) to the slides and incubate for 1-2 hours at the hybridization temperature (typically 55-68°C). This blocks non-specific binding sites.

  • Hybridization: Dilute the hapten-labeled probe in hybridization buffer (final concentration 100-500 ng/mL). Denature the probe at 80°C for 5 minutes, then apply to the tissue. Incubate overnight in a humidified chamber.

  • Stringency Washes:

    • Wash 1: 5X SSC at hybridization temperature for 20 minutes.

    • Wash 2: 0.2X SSC at hybridization temperature for 2 x 20 minutes.

    • Cool down in 0.2X SSC at room temperature.

Immunodetection and Visualization

Principle: An antibody conjugated to an enzyme (e.g., Alkaline Phosphatase - AP, or Horseradish Peroxidase - HRP) specifically binds to the hapten on the hybridized probe. The enzyme then converts a soluble substrate into an insoluble, colored precipitate, revealing the location of the target mRNA.

Procedure:

  • Blocking: Block non-specific antibody binding sites using a blocking buffer (e.g., 2% Roche Blocking Reagent + 10% Normal Goat Serum in MABT buffer). Incubate for 1-2 hours.

  • Primary Antibody Incubation: Incubate with an anti-This compound -AP conjugated antibody, diluted in blocking buffer, overnight at 4°C.

  • Washing: Wash extensively with MABT buffer (3 x 15 minutes).

  • Color Development:

    • Equilibrate the slides in an alkaline detection buffer (e.g., NTMT).

    • Apply the chromogenic substrate solution (e.g., NBT/BCIP for AP) and incubate in the dark.

    • Monitor color development under a microscope (can take from 30 minutes to 48 hours).

  • Stopping and Mounting: Stop the reaction by washing in PBS. Counterstain if desired (e.g., with Nuclear Fast Red), dehydrate through an ethanol series, clear with xylene, and coverslip with a permanent mounting medium.

Controls and Validation

A robust ISH experiment requires proper controls to validate the specificity of the signal.

Table 2: Essential Controls for In Situ Hybridization

Control TypePurposeExpected Result
Sense Probe A probe with the same sequence as the mRNA.No signal.
No Probe Omit the probe during hybridization.No signal.
RNase Treatment Pre-treat a slide with RNase A before hybridization.No signal (confirms target is RNA).
Positive Control Tissue A tissue known to express the target gene at high levels.Strong, specific signal.
Negative Control Tissue A tissue known to not express the target gene.No signal.

References

  • Jensen, E. (2014). Technical review: In situ hybridization. The Anatomical Record, 297(8), 1349-1353. Available at: [Link]

  • Lécuyer, E., et al. (2008). In Situ Hybridization for the Detection of mRNA and lncRNA Expression in Vertebrate Embryos and Tissues. In Current Protocols in Molecular Biology. John Wiley & Sons, Inc. Available at: [Link]

  • Warford, A., et al. (2014). Target retrieval for in situ hybridization. Methods in Molecular Biology, 1099, 449-461. Available at: [Link]

  • Taules, M., et al. (2021). An Optimized In Situ Hybridization Protocol for the Detection of mRNAs and lncRNAs in FFPE Tissues. Methods and Protocols, 4(1), 13. Available at: [Link]

  • Levsky, J. M., & Singer, R. H. (2003). Fluorescence in situ hybridization: past, present and future. Journal of Cell Science, 116(14), 2833-2838. Available at: [Link]

Application Notes and Protocols for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide belongs to the pyridinol class of heterocyclic compounds. The pyridinol scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in a multitude of biologically active compounds.[1][2] The incorporation of an iodine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modification or as a heavy atom for crystallographic studies. While the specific protein targets of this compound are not extensively documented in publicly available literature, its structural features are analogous to those found in inhibitors of several therapeutically relevant protein families. These include:

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): The 4-hydroxypyridine core is a key feature in a class of PHD inhibitors being developed for the treatment of anemia associated with chronic kidney disease.[3][4][5] These enzymes are non-heme iron dioxygenases that play a crucial role in cellular oxygen sensing.[3]

  • Tumor Necrosis Factor (TNF-α) and Interleukin-6 (IL-6) Signaling Pathways: Pyridine-containing molecules have been investigated as modulators of inflammatory signaling cascades.[6] TNF-α and IL-6 are key pro-inflammatory cytokines, and their inhibition is a validated strategy for treating autoimmune diseases like rheumatoid arthritis.[6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a tool compound in protein binding assays. We present detailed protocols for two powerful biophysical techniques: Surface Plasmon Resonance (SPR) for real-time kinetic analysis and Isothermal Titration Calorimetry (ITC) for a complete thermodynamic characterization of the binding event. These methodologies will enable the user to identify and characterize the interactions of this compound with proteins of interest, thereby elucidating its potential biological functions.

Safety Precautions for Handling Iodinated Compounds

Given that this compound is an iodinated organic molecule, appropriate safety measures are paramount. While this specific compound's toxicity profile is not extensively detailed, general precautions for handling iodinated compounds should be followed. When heated to decomposition, iodinated compounds may emit toxic fumes.[9] It is also important to note that some iodinated compounds can be volatile and may penetrate certain types of gloves and skin.[10]

Recommended Safety Practices:

  • Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are often recommended).[11] Consider wearing two pairs of gloves, and change the outer pair frequently.[10]

  • Handling: Use spatulas and other tools to handle the solid compound, avoiding direct contact. For preparing solutions, use appropriate volumetric glassware and pipetting devices.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat and light, in a tightly sealed container.[11]

  • Disposal: Dispose of waste containing the compound in accordance with local, state, and federal regulations for chemical waste.

I. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis of Binding

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[4][6] In a typical SPR experiment for studying small molecule-protein interactions, the protein of interest (the "ligand" in SPR terminology) is immobilized on a sensor chip surface, and the small molecule (the "analyte") is flowed over this surface at various concentrations.[12] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[4] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p Protein & Compound Preparation i Protein Immobilization on Sensor Chip p->i c Sensor Chip Selection & Priming c->i b Buffer Preparation & Degassing s System Stabilization & Baseline b->s i->s inj Analyte Injections (Compound Series) s->inj r Regeneration of Sensor Surface inj->r Between cycles d Data Processing (Reference Subtraction) inj->d r->s f Kinetic Model Fitting (e.g., 1:1 Langmuir) d->f k Determination of ka, kd, and KD f->k

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Protocol: SPR Analysis of this compound Binding to a Target Protein (e.g., PHD2)

This protocol is a general guideline and should be optimized for the specific protein and SPR instrument being used.

1. Materials and Reagents:

  • Recombinant human PHD2 protein (or other protein of interest) of high purity (>95%).

  • This compound (solubilized in 100% DMSO as a high-concentration stock).

  • SPR instrument (e.g., Biacore, Reichert).

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface, is common for amine coupling).[13]

  • Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The buffer should be filtered and degassed.

  • Immobilization buffer: e.g., 10 mM Sodium Acetate, pH 4.5.

  • Regeneration solution: This needs to be determined empirically but can range from a low pH glycine solution to a high salt concentration.

2. Experimental Procedure:

  • Step 1: Protein Immobilization

    • Equilibrate the system with running buffer.

    • Activate the sensor surface by injecting a mixture of EDC/NHS.

    • Inject the PHD2 protein (diluted in immobilization buffer to a concentration of 10-50 µg/mL) over the activated surface. The target immobilization level will depend on the molecular weights of the protein and the compound. For small molecule analysis, a higher surface density is often needed.[13]

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the protein immobilization to allow for reference subtraction.

  • Step 2: Binding Analysis

    • Prepare a dilution series of this compound in running buffer. A typical concentration range to start with could be 0.1 µM to 100 µM. The final DMSO concentration should be kept constant across all samples and ideally below 1-5%.[13]

    • Inject the compound solutions over both the protein-immobilized flow cell and the reference flow cell, starting with the lowest concentration. Include several buffer-only injections (blanks) for double referencing.

    • Allow for a sufficient association time to approach equilibrium, followed by a dissociation phase where only running buffer is flowed over the chip.

    • Between each compound injection, inject the regeneration solution to remove any bound analyte and return the signal to baseline. The regeneration conditions must be optimized to ensure complete removal of the compound without denaturing the immobilized protein.

3. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference channel signal and the buffer blank signals.

  • Fit the processed data to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model is often a good starting point for small molecule interactions).

  • From the model fit, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

ParameterDescriptionTypical Value Range (Hypothetical)
Protein Immobilization Level Amount of protein immobilized on the sensor chip.5000 - 15000 RU
Analyte Concentration Range Range of compound concentrations tested.0.1 µM - 100 µM
ka (M-1s-1) Association rate constant.1 x 103 - 1 x 106
kd (s-1) Dissociation rate constant.1 x 10-2 - 1 x 10-4
KD (µM) Equilibrium dissociation constant.0.1 - 10 µM

II. Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[14] It is a powerful technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KA, the inverse of KD), the stoichiometry of binding (n), and the enthalpy change (ΔH).[15] From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated.[15] This thermodynamic signature provides deep insights into the nature of the forces driving the binding interaction.[15]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p Protein & Compound Preparation b Buffer Matching (Dialysis or Gel Filtration) p->b c Accurate Concentration Determination b->c l Load Protein into Cell & Compound into Syringe c->l e System Equilibration at Desired Temperature l->e t Automated Titration: Series of Injections e->t d Integration of Injection Heats t->d f Binding Model Fitting (e.g., One Set of Sites) d->f k Determination of KD, n, ΔH, and ΔS f->k

Sources

Application Notes and Protocols for the Study of PERK Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.[1][2]

One of the three main sensors of the UPR is the Protein kinase R-like endoplasmic reticulum kinase (PERK).[1][3] Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. This reduces the influx of new proteins into the ER, alleviating the folding burden.[2][4] However, this pathway also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in antioxidant responses, amino acid metabolism, and apoptosis.[2][4] Given its central role in cell fate decisions under stress, PERK has emerged as a compelling therapeutic target in a range of diseases, including cancer and neurodegenerative disorders.[1][5]

This guide provides a comprehensive overview and detailed protocols for the use of potent and selective PERK inhibitors in cell culture experiments. While the initial inquiry specified "N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide," publicly available scientific literature on its specific biological activity and cell culture applications is limited. Therefore, to provide a robust and scientifically grounded resource, this document will focus on a well-characterized and widely used PERK inhibitor, GSK2606414, as a representative compound for this class of inhibitors.[5][6][7] The principles and protocols outlined herein are broadly applicable to other selective PERK inhibitors.

Mechanism of Action: PERK Inhibition

GSK2606414 is a potent and selective, ATP-competitive inhibitor of PERK with an IC50 of 0.4 nM.[7][8] It exhibits high selectivity (over 100-fold) for PERK compared to other eIF2α kinases.[6][8] By inhibiting the kinase activity of PERK, GSK2606414 prevents the phosphorylation of eIF2α, thereby blocking the downstream signaling cascade. This leads to a rescue of global protein synthesis and prevents the upregulation of ATF4 and its target genes, including the pro-apoptotic factor CHOP (DDIT3).[2]

The following diagram illustrates the central role of PERK in the UPR and the point of intervention for inhibitors like GSK2606414.

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) PERK_inactive Inactive PERK ER_Stress->PERK_inactive causes dissociation of BiP PERK_active Active (dimerized, phosphorylated) PERK PERK_inactive->PERK_active leads to activation eIF2a eIF2α PERK_active->eIF2a phosphorylates Protein_Synth Global Protein Synthesis eIF2a->Protein_Synth enables p_eIF2a p-eIF2α (Ser51) p_eIF2a->Protein_Synth inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes ATF4_protein ATF4 Protein ATF4->ATF4_protein translates to GSK2606414 GSK2606414 (PERK Inhibitor) GSK2606414->PERK_active inhibits UPR_genes UPR Target Genes (e.g., CHOP, GADD34) ATF4_protein->UPR_genes upregulates Cell_Fate Cell Fate Decision (Adaptation vs. Apoptosis) UPR_genes->Cell_Fate

Caption: The PERK branch of the Unfolded Protein Response.

Experimental Protocols

Preparation of Stock Solutions

Proper handling and storage of PERK inhibitors are crucial for maintaining their activity.

Parameter Recommendation Reference
Compound GSK2606414
Molecular Weight 451.44 g/mol
Solvent DMSO
Stock Concentration 10-100 mM
Storage -20°C, protected from light and moisture

Protocol:

  • Allow the vial of GSK2606414 to equilibrate to room temperature before opening.

  • Aseptically add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add 221.5 µL of DMSO to 1 mg of compound).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C.

Determination of Optimal Working Concentration

The optimal concentration of a PERK inhibitor will vary depending on the cell type and experimental conditions. A dose-response experiment is essential to determine the IC50 for PERK inhibition and to assess cytotoxicity.

Protocol: Cell Viability Assay (e.g., using MTT or PrestoBlue™)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the PERK inhibitor in complete cell culture medium. A typical starting range for GSK2606414 could be 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle.

  • Induction of ER Stress (Optional but Recommended): To specifically study the effects on the UPR, co-treat cells with a known ER stress inducer (e.g., 1 µg/mL Tunicamycin or 1 µM Thapsigargin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT, PrestoBlue™) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis to calculate the IC50 value.

Western Blot Analysis of PERK Pathway Activation

Western blotting is a fundamental technique to confirm the inhibition of the PERK signaling pathway.

Protocol:

  • Experimental Setup:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with the PERK inhibitor (at a pre-determined effective and non-toxic concentration) for 1-2 hours.

    • Induce ER stress with Tunicamycin or Thapsigargin for a specified time (e.g., 2-8 hours). Include a vehicle control and an ER stress-only control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-PERK (Thr980)

      • Total PERK

      • Phospho-eIF2α (Ser51)

      • Total eIF2α

      • ATF4

      • CHOP (DDIT3)

      • A loading control (e.g., β-actin, GAPDH)

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins and downstream targets across the different treatment groups.

The following diagram outlines the workflow for a typical western blot experiment to assess PERK inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE & Transfer C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. Detection (ECL) E->F G 7. Data Analysis F->G

Caption: Western blot experimental workflow.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the compound and its solutions.[9][10][11][12]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or aerosols.[9][10][12] Handle in a well-ventilated area or under a chemical fume hood.[11][12]

  • Storage: Keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

The inhibition of the PERK pathway is a powerful tool for investigating the cellular response to ER stress and holds significant therapeutic potential. By using well-characterized inhibitors like GSK2606414 and applying rigorous experimental protocols, researchers can effectively probe the functional consequences of PERK signaling in various cell culture models. The methodologies described in this guide provide a solid foundation for designing and executing experiments to explore the role of the UPR in health and disease.

References

  • Wikipedia. GSK2606414. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GSK2606414 | Ligand page. [Link]

  • MDPI. NCI 159456 PERK Inhibitor as a Targeted Therapy for Lung Cancer: An In Vitro Study. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

Application Notes and Protocols for the Dissolution of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PYRI-2026-01

Abstract

This document provides a comprehensive guide for the dissolution of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS No. 1186311-00-1), a key building block in contemporary drug discovery and development. Due to the absence of publicly available, empirical solubility data for this compound, this guide outlines a systematic approach based on its structural characteristics and established principles of organic chemistry. It offers a detailed protocol for solubility determination and provides recommendations for preparing stock solutions suitable for various research applications. This document is intended for researchers, scientists, and drug development professionals who require reliable methods for handling this and structurally related compounds.

Introduction: Understanding the Molecule

This compound is a substituted pyridine derivative with a molecular weight of 278.00 g/mol and the chemical formula C₇H₇IN₂O₂. Its structure incorporates several functional groups that collectively dictate its physicochemical properties, including solubility:

  • Pyridine Ring: The core heterocyclic aromatic ring contains a nitrogen atom, rendering the molecule weakly basic and allowing for protonation in acidic conditions.[1] The pyridine motif can also enhance aqueous solubility compared to its benzene analogue.

  • Hydroxyl Group (-OH): As a 4-hydroxypyridine, this group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. The acidity of the hydroxyl group is influenced by the electron-withdrawing effects of the pyridine nitrogen and the iodo substituent.

  • Acetamido Group (-NHC(O)CH₃): This amide group can also participate in hydrogen bonding, further contributing to potential solubility in polar solvents.

  • Iodo Group (-I): The large, hydrophobic iodine atom is expected to decrease aqueous solubility.

A thorough understanding of these structural features is critical for developing an effective dissolution strategy.

Predicted Physicochemical Properties

While experimental data is scarce, we can predict the behavior of this compound based on its functional groups.

PropertyPredicted Influence on SolubilityRationale
Polarity Moderately polarThe presence of hydrogen-bonding groups (-OH, -NH) suggests polarity, while the pyridine ring and iodo group contribute non-polar character.
pKa Likely two pKa values (one acidic, one basic)The pyridine nitrogen is basic (predicted pKa ~3-5), and the hydroxyl group is weakly acidic (predicted pKa ~8-10). Solubility is therefore expected to be pH-dependent.[2]
Aqueous Solubility Likely low to moderateThe opposing effects of the hydrophilic (hydroxyl, acetamido) and hydrophobic (iodo, pyridine ring) groups suggest that solubility in neutral water may be limited.
Organic Solvent Solubility Good solubility in polar aprotic solventsSolvents like DMSO, DMF, and DMA are likely to be effective due to their ability to solvate the polar functional groups. Solubility in lower alcohols (methanol, ethanol) is also anticipated.

Experimental Protocol: Systematic Solubility Determination

Given the lack of established data, a systematic approach to determine the solubility of this compound is recommended. This protocol ensures a reliable and reproducible method for preparing solutions for downstream applications.

Materials and Equipment
  • This compound (purity ≥95%)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • pH meter

  • Selection of solvents (see table below)

  • Micro-centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration determination

Recommended Solvents for Screening
Solvent ClassExamplesRationale
Polar Protic Deionized Water, Methanol, EthanolPotential for hydrogen bonding with the hydroxyl and acetamido groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Strong dipole moments capable of solvating the polar regions of the molecule.
Non-polar Dichloromethane (DCM), Tetrahydrofuran (THF)To assess the influence of the non-polar characteristics.
Step-by-Step Solubility Testing Workflow
  • Preparation: Accurately weigh 1-5 mg of this compound into a series of small, clear glass vials.

  • Initial Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of the selected solvent.

  • Mixing: Vigorously vortex the vials for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect for complete dissolution. If the solid has dissolved, the compound is soluble at that concentration. Proceed to add more solute to determine the saturation point.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add the same solvent in small, precise increments (e.g., 100 µL at a time), vortexing for 1-2 minutes after each addition.

  • Gentle Heating: If the compound remains insoluble at room temperature, gently warm the solution in a water bath (e.g., to 30-40 °C) and continue mixing. Observe if heating improves solubility. Note any changes upon cooling back to room temperature, as precipitation may occur.

  • Sonication: For stubborn solids, sonication in a bath sonicator for 5-10 minutes can help break up aggregates and enhance dissolution.

  • pH Adjustment (for aqueous solutions): If testing in aqueous buffers, prepare a range of buffers (e.g., pH 2, 4, 7, 9, 11). The basic pyridine nitrogen suggests increased solubility at lower pH, while the acidic hydroxyl group suggests increased solubility at higher pH.

  • Determining Saturation: Once a saturated solution is achieved (i.e., excess solid remains after thorough mixing and equilibration), centrifuge the sample to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration using a validated analytical method (e.g., HPLC, UV-Vis). This concentration represents the solubility of the compound in that solvent under the tested conditions.

G start Start: Weigh Compound add_solvent Add Initial Solvent Volume start->add_solvent vortex Vortex for 1-2 min add_solvent->vortex observe Visually Inspect vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No end End: Record Solubility dissolved->end add_more_solvent Add More Solvent not_dissolved->add_more_solvent heat_sonicate Apply Gentle Heat / Sonication not_dissolved->heat_sonicate add_more_solvent->vortex heat_sonicate->vortex still_insoluble Still Insoluble heat_sonicate->still_insoluble No Improvement saturated Saturated Solution Achieved heat_sonicate->saturated Improved still_insoluble->end saturated->end

Caption: Workflow for systematic solubility determination.

Recommended Protocol for Preparing a Stock Solution

For most research applications, preparing a concentrated stock solution in a suitable organic solvent is the most practical approach.

Preferred Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is recommended as the primary solvent for preparing stock solutions of this compound due to its high solvating power for a wide range of organic molecules.[3]

Step-by-Step Protocol for a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution (MW = 278.00 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 278.00 g/mol * (1000 mg / 1 g) = 2.78 mg

  • Weighing: Accurately weigh 2.78 mg of the compound into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolution:

    • Cap the tube securely.

    • Vortex at room temperature for 2-3 minutes until the solid is completely dissolved.

    • If necessary, warm the solution briefly to 30-40 °C in a water bath to aid dissolution.

    • Sonication for 5-10 minutes can also be employed if needed.

  • Storage: Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calculate Calculate Mass for 10 mM Solution weigh Weigh 2.78 mg of Compound calculate->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex for 2-3 min add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution warm_sonicate Warm to 30-40°C or Sonicate check_dissolution->warm_sonicate No store Store at -20°C or -80°C in Aliquots check_dissolution->store Yes warm_sonicate->vortex

Caption: Protocol for preparing a 10 mM stock solution in DMSO.

Safety and Handling Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Conclusion

The dissolution of this compound requires a systematic approach due to the lack of specific solubility data. By understanding the physicochemical contributions of its functional groups, researchers can effectively determine its solubility in various solvents and prepare stock solutions for their experiments. The protocols outlined in this document provide a robust framework for successfully handling this compound and advancing research in drug discovery and development.

References

  • Khan Academy. Solubility of organic compounds.[Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.[Link]

  • Routledge. Handbook of Aqueous Solubility Data, 2nd Edition.[Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.[Link]

  • Chemistry Steps. Solubility of Organic Compounds.[Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility.[Link]

  • University of Calgary. Solubility of Organic Compounds.[Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.[Link]

  • Pharmaceutical Technology. Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds.[Link]

  • ResearchGate. Theoretical pKa calculations of substituted pyridines.[Link]

  • Basicmedical Key. Iodine and Iodine-Containing Compounds.[Link]

  • Wikipedia. Pyridine.[Link]

Sources

Application Note: N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide as a Covalent Chemical Probe for Cysteine-Rich Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Tool for Covalent Proteomics

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a heterocyclic organic compound characterized by a pyridinol core, an iodoacetamide functional group, and an acetamido side chain.[1][2] While specific applications of this molecule as a chemical probe are not yet extensively documented in peer-reviewed literature, its chemical structure, particularly the presence of the iodoacetamide moiety, strongly suggests its utility as a covalent probe for studying proteins. Iodoacetamides are a well-established class of electrophilic reagents that readily and selectively form stable thioether bonds with the thiol groups of cysteine residues in proteins under physiological conditions.[3][4]

This application note serves as a technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this compound as a chemical probe. The protocols and insights provided herein are based on the established principles of covalent probe-based chemical biology and are intended to provide a robust framework for investigating protein function, identifying novel drug targets, and validating target engagement.

Principle of Action: Covalent Modification of Cysteine Residues

The primary mechanism of action for this compound as a chemical probe is the irreversible covalent modification of cysteine residues via an SN2 reaction. The carbon atom bearing the iodine in the iodoacetamide group is electrophilic and is susceptible to nucleophilic attack by the deprotonated thiol group (thiolate) of a cysteine residue. This results in the displacement of the iodide leaving group and the formation of a stable thioether linkage between the probe and the protein.

The pyridinol core and the acetamido group may contribute to the molecule's solubility, cell permeability, and potentially confer some level of specificity towards certain protein targets based on the local microenvironment of the reactive cysteine.

Mechanism_of_Action Protein Protein with Cysteine Residue (Protein-SH) TransitionState SN2 Transition State Protein->TransitionState Nucleophilic Attack Probe This compound (Probe-I) Probe->TransitionState CovalentlyModifiedProtein Covalently Modified Protein (Protein-S-Probe) TransitionState->CovalentlyModifiedProtein Covalent Bond Formation Iodide Iodide Ion (I-) TransitionState->Iodide Leaving Group Departure

Caption: Covalent modification of a cysteine residue by this compound.

Potential Applications in Chemical Biology and Drug Discovery

The ability of this compound to covalently label cysteine residues opens up a range of potential applications:

  • Activity-Based Protein Profiling (ABPP): To identify and quantify the activity of enzymes that utilize a catalytic cysteine residue.

  • Target Identification and Validation: To identify the protein targets of bioactive small molecules, particularly in cases where the mechanism of action is unknown.

  • Drug Discovery: As a starting point for the development of covalent inhibitors that target specific cysteine residues in proteins of therapeutic interest.

  • Mapping Protein-Protein Interactions: To "freeze" and identify transient protein-protein interactions by crosslinking interacting partners.

  • Probing Allosteric Sites: To identify and characterize allosteric binding pockets containing reactive cysteine residues.

Experimental Protocols

In Vitro Labeling of a Purified Protein

This protocol describes the labeling of a purified protein with this compound to confirm reactivity and optimize labeling conditions.

Materials:

  • Purified protein of interest (with at least one cysteine residue)

  • This compound (stock solution in DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)

  • SDS-PAGE reagents and equipment

  • Western Blotting equipment and antibodies (if applicable) or Coomassie stain.

Protocol:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein solution by incubating with 1-5 mM DTT or TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the purified protein to the reaction buffer to a final concentration of 1-5 µM.

    • Add this compound to the desired final concentration (e.g., a 10-fold molar excess over the protein). Ensure the final DMSO concentration is below 1%.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction: Quench the reaction by adding a 100-fold molar excess of a thiol-containing reagent like DTT or β-mercaptoethanol.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. A successful labeling reaction will result in a mass shift of the protein band corresponding to the molecular weight of the probe (278.05 g/mol ).

    • The extent of labeling can be quantified by mass spectrometry (LC-MS/MS) to identify the specific cysteine residue(s) that have been modified.

Cellular Target Engagement and Identification

This protocol outlines a workflow for identifying the cellular targets of this compound in cultured cells.

Workflow A Treat Cells with Probe B Cell Lysis A->B C Click Chemistry (if probe is modified with alkyne/azide) B->C Optional for tagged probes D Affinity Purification (e.g., Streptavidin beads) B->D For non-tagged probes, requires antibody for IP C->D E Elution and Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis and Target Identification F->G

Caption: Workflow for cellular target identification using a chemical probe.

Materials:

  • Cultured cells of interest

  • This compound (or a derivative with a bioorthogonal handle like an alkyne or azide for "click" chemistry)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Biotin-azide or biotin-alkyne (for click chemistry)

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click reagent.

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Protease for digestion (e.g., trypsin)

  • LC-MS/MS instrumentation and software

Protocol:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound (e.g., 1-50 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Click Chemistry (if applicable): If using a probe with a bioorthogonal handle, perform a click reaction to attach a reporter tag like biotin.

  • Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

  • Data Analysis: Compare the protein lists from the probe-treated and control samples to identify specific targets.

Data Summary and Interpretation

The following table provides hypothetical starting concentrations and incubation times for various applications of this compound. These should be optimized for each specific experimental system.

Application System Probe Concentration (µM) Incubation Time Notes
In Vitro LabelingPurified Protein (1 µM)10 - 5030 min - 2 hrMonitor by SDS-PAGE or Mass Spectrometry.
Cellular Target IDCultured Cells1 - 1001 - 4 hrAssess cytotoxicity at higher concentrations.
Target EngagementCell Lysate0.1 - 101 hrCan be used in competition with an unlabeled ligand.

Interpretation of Results:

  • A successful in vitro labeling experiment will show a clear mass shift of the target protein.

  • In cellular target identification experiments, candidate proteins should be significantly enriched in the probe-treated sample compared to the vehicle control.

  • Validation of identified targets is crucial and can be performed using techniques like Western blotting with specific antibodies, or by observing a phenotypic change upon gene knockout or knockdown of the target protein.

Conclusion

This compound holds promise as a versatile chemical probe for the covalent modification of cysteine residues. Its iodoacetamide warhead provides a reliable mechanism for forming stable adducts with proteins, enabling a wide range of applications in chemical biology and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the utility of this and similar molecules in their own research endeavors. As with any chemical probe, careful optimization and validation are paramount to ensure the generation of robust and reproducible data.

References

  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. All-Chemie Ltd. URL: [Link]

  • Iodoacetamide-alkyne, Bioorthogonal Chemical Probes. Amerigo Scientific. URL: [Link]

  • Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Publications. URL: [Link]

Sources

Application Notes and Protocols for the Experimental Investigation of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Study of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

This compound is a novel chemical entity with a structure suggestive of potential biological activity. The presence of a pyridine ring, a common scaffold in medicinal chemistry, along with hydroxyl, iodo, and acetamide functional groups, indicates the possibility of interactions with various biological targets.[1] Structurally related compounds, such as other substituted pyridines and N-acetylated aromatic amines, have demonstrated a wide range of pharmacological effects, including but not limited to, anti-inflammatory, anti-cancer, and enzyme-inhibitory activities.

Given the absence of published data on the biological profile of this compound, a systematic and multi-tiered experimental approach is warranted to elucidate its potential therapeutic value. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a series of studies aimed at characterizing the physicochemical properties, in vitro biological activity, and potential mechanism of action of this compound. The proposed workflow is designed to be logical and progressive, starting with fundamental characterization and moving towards more complex biological systems.

Phase 1: Foundational Characterization and In Silico Assessment

The initial phase of investigation focuses on establishing the fundamental physicochemical properties of this compound and predicting its drug-like potential using computational methods.

Physicochemical Properties and Drug-Likeness Evaluation

A crucial first step in the evaluation of any potential drug candidate is the assessment of its physicochemical properties to predict its oral bioavailability. Lipinski's Rule of Five provides a set of guidelines for this purpose.[2][3][4][5]

Protocol 1: In Silico Analysis using Lipinski's Rule of Five

  • Obtain the chemical structure of this compound in a suitable format (e.g., SMILES or MOL file).

  • Utilize computational software (e.g., ChemDraw, MarvinSketch, or online platforms like SwissADME) to calculate the following parameters:

    • Molecular weight (MW)

    • LogP (octanol-water partition coefficient)

    • Number of hydrogen bond donors (HBD)

    • Number of hydrogen bond acceptors (HBA)

  • Evaluate the calculated values against Lipinski's criteria:

    • MW ≤ 500 Daltons

    • LogP ≤ 5

    • HBD ≤ 5

    • HBA ≤ 10

  • Interpretation: A compound is considered to have favorable drug-like properties if it does not violate more than one of these rules.

ParameterLipinski's RulePredicted Value for this compoundCompliance
Molecular Weight≤ 500 Da278.05 g/mol Yes
LogP≤ 5(To be calculated)(To be determined)
Hydrogen Bond Donors≤ 5(To be calculated)(To be determined)
Hydrogen Bond Acceptors≤ 10(To be calculated)(To be determined)

Table 1: Predicted Physicochemical Properties based on Lipinski's Rule of Five.

In Silico Target Prediction

To guide the experimental design, computational tools can be employed to predict potential biological targets of this compound based on its structural similarity to known active compounds.

Protocol 2: Target Prediction using Similarity Searching

  • Utilize online databases such as ChEMBL, PubChem, and BindingDB.

  • Perform a chemical similarity search using the structure of this compound.

  • Analyze the search results to identify structurally similar compounds with known biological targets and activities.

  • Prioritize potential targets for in vitro screening based on the strength of the similarity and the therapeutic relevance of the targets.

Phase 2: In Vitro Biological Screening

This phase involves a series of in vitro assays to assess the general cytotoxic potential of the compound and to screen for specific biological activities based on the in silico predictions and the activities of structurally related molecules.

Cytotoxicity and Cell Viability Assays

It is essential to determine the concentration range at which this compound exhibits biological activity without causing significant cell death. The MTT and LDH assays are standard methods for this purpose.[6][7][8][9][10][11][12][13]

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Protocol 4: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.[11][12]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Figure 1: A comprehensive workflow for the experimental investigation of this compound.

Kinase Inhibition Assays

Many pyridine-containing compounds are known to be kinase inhibitors.[14] Therefore, screening this compound against a panel of kinases is a logical step.

Protocol 5: In Vitro Kinase Inhibition Assay

  • Kinase and Substrate Preparation: Obtain a panel of purified recombinant kinases and their corresponding substrates.

  • Reaction Setup: In a 96-well or 384-well plate, combine the kinase, substrate, ATP (radiolabeled or non-radiolabeled, depending on the detection method), and various concentrations of this compound in a suitable kinase buffer.[15][16][17][18]

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection:

    • Radiometric Assay: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP using methods like filter binding or gel electrophoresis. Quantify the incorporated radioactivity.

    • Luminescence-based Assay: Use a commercial kit that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Phase 3: Elucidation of Mechanism of Action

Based on the results from the in vitro screening, this phase aims to delve deeper into the molecular mechanisms underlying the observed biological activities.

Western Blot Analysis of Key Signaling Proteins

If the compound shows anti-inflammatory or anti-cancer activity, Western blotting can be used to investigate its effect on key signaling pathways, such as the NF-κB or MAPK pathways.[19][20][21][22]

Protocol 6: Western Blotting

  • Cell Lysis: Treat cells with this compound for a specific duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-IκBα, p-p65, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Signaling Pathway cluster_2 Cellular Response LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Gene Induces Compound This compound Compound->IKK Potential Inhibition? Compound->NFkB_nuc Potential Inhibition?

Figure 2: Hypothesized mechanism of action of this compound on the NF-κB signaling pathway.

Cytokine Profiling

If the compound demonstrates anti-inflammatory properties, it is important to quantify its effect on the production of pro-inflammatory cytokines.

Protocol 7: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection: Collect cell culture supernatants from cells treated with the compound and stimulated with an inflammatory agent (e.g., LPS).

  • ELISA Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) and follow the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples.

Phase 4: Preliminary In Vivo Assessment

Based on promising in vitro data, a preliminary in vivo study can be designed to assess the efficacy and safety of this compound in a relevant animal model.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Given that structurally related compounds have shown efficacy in colitis models, the DSS-induced colitis model in mice is a relevant choice to evaluate the in vivo anti-inflammatory potential of the compound.[14][23][24][25][26]

Protocol 8: DSS-Induced Colitis in Mice

  • Animal Acclimation: Acclimate C57BL/6 mice for at least one week before the start of the experiment.

  • DSS Administration: Administer 2-3% DSS in the drinking water for 5-7 days to induce colitis.

  • Compound Treatment: Administer this compound orally or via intraperitoneal injection at various doses daily, starting from the first day of DSS administration. Include a vehicle control group and a positive control group (e.g., sulfasalazine).

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Tissue Collection: At the end of the experiment, sacrifice the mice and collect the colons for measurement of length and for histological analysis.

  • Histology: Fix the colon tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Score the tissue for inflammation, ulceration, and crypt damage.

  • Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue and perform an MPO assay to quantify neutrophil infiltration.

GroupTreatmentExpected Outcome
1Control (water)No signs of colitis
2DSS + VehicleSevere colitis (weight loss, high DAI, short colon, high histology and MPO scores)
3DSS + Compound (Low Dose)Dose-dependent amelioration of colitis
4DSS + Compound (High Dose)Dose-dependent amelioration of colitis
5DSS + SulfasalazineSignificant reduction in colitis severity

Table 2: Experimental groups for the in vivo DSS-induced colitis model.

Phase 5: Early ADME-Tox Profiling

In parallel with efficacy studies, it is crucial to conduct early absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiling to assess the compound's potential for further development.[27][28][29][30]

In Vitro ADME Assays

A battery of in vitro assays can provide initial insights into the ADME properties of the compound.

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • CYP450 Inhibition: Assess the potential of the compound to inhibit major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.

  • Permeability: Use Caco-2 cell monolayers to assess the compound's intestinal permeability.

Early Safety and Toxicity Assessment
  • hERG Channel Assay: Evaluate the compound's potential to inhibit the hERG potassium channel, which can be an indicator of cardiotoxicity.[31][32][33][34][35]

  • Ames Test: Assess the mutagenic potential of the compound using bacterial reverse mutation assays.[36][37][38][39][40]

  • In Vivo Acute Toxicity: Determine the maximum tolerated dose (MTD) in rodents.

Conclusion

The experimental design outlined in these application notes provides a comprehensive and systematic approach to the investigation of this compound. By following this phased approach, researchers can efficiently characterize the compound's physicochemical properties, identify its biological activities, elucidate its mechanism of action, and assess its preliminary in vivo efficacy and safety. The data generated from these studies will be crucial for determining the therapeutic potential of this novel chemical entity and for guiding its further development as a potential drug candidate.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). Bioaccess. Retrieved from [Link]

  • Lipinski's rule of five. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved from [Link]

  • Martens, S. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current protocols in immunology, 104(1), 15-25. Retrieved from [Link]

  • Wang, H., & Keiser, J. A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. Retrieved from [Link]

  • Radwan, M. A., Al-Mohammadi, A. M., & Al-Sanea, M. M. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.Molecules (Basel, Switzerland), 26(16), 4983.
  • Dextran Sulfate Sodium induced ulcerative colitis model in mice. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). (2010, January 19). JoVE. Retrieved from [Link]

  • Zhang, C., Katerina, M., & G-S, F. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors.Archiv der Pharmazie, 351(6), e1700381.
  • DSS Induced Colitis Mouse Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • ADME / Tox Screening. (n.d.). Frontage Laboratories. Retrieved from [Link]

  • Ames test. (2023, November 13). In Wikipedia. Retrieved from [Link]

  • Moon, S., Kim, W., Kim, J. M., & Kim, S. (2017). In vitro NLK Kinase Assay.Bio-protocol, 7(17), e2534.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Biology Notes. Retrieved from [Link]

  • Kavitake, D., & Singh, V. K. (2018). Microbial Mutagenicity Assay: Ames Test.Bio-protocol, 8(6), e2773.
  • LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]

  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link]

  • Kavitake, D., & Singh, V. K. (2018). Microbial Mutagenicity Assay: Ames Test.Bio-protocol, 8(6), e2773.
  • Wang, H., & Keiser, J. A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.PloS one, 6(11), e26908.
  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved from [Link]

  • hERG Assay. (n.d.). SlideShare. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]

  • Du, L., & Ye, H. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in molecular biology (Clifton, N.J.) (Vol. 2269, pp. 203–211).
  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved from [Link]

  • Making Sense of Compound Screening Results in Drug Discovery. (2025, September 5). KCAS Bio. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA. Retrieved from [Link]

Sources

Application and Protocol Guide for the Analytical Determination of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(4-Hydroxy-5-iodopyracridin-3-yl)acetamide in Pharmaceutical Development

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a halogenated pyridine derivative of interest in pharmaceutical research and development.[1] The presence of an iodine atom and a pyridine scaffold suggests its potential as a key building block in the synthesis of novel therapeutic agents.[2][3] The precise and accurate quantification of this compound, along with the identification and control of its impurities, is paramount to ensuring the quality, safety, and efficacy of any resulting drug substance or product.

This comprehensive guide provides detailed analytical methodologies for the detection, quantification, and characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust analytical method development and validation in accordance with international regulatory standards.[4][5][6]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing analytical methods. As a substituted pyridine, it is expected to be a polar, hydrophilic compound with a basic character due to the pyridine nitrogen.[2][7] The presence of the hydroxyl and acetamido groups will further influence its solubility and chromatographic behavior. The iodine atom provides a unique isotopic signature that can be leveraged in mass spectrometry for definitive identification.

Chromatographic Methods for Quantification and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds.[8] For this compound, both HPLC with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly applicable for quantification and sensitive impurity detection, respectively.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the routine quantification of the main component and known impurities. The key challenge in analyzing pyridine-containing compounds is often their poor retention on traditional reversed-phase columns due to their polar and basic nature.[9] To overcome this, a mixed-mode or a specifically designed column for polar compounds is recommended.

HPLC_UV_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis A Weigh this compound Standard B Dissolve in Diluent (e.g., Methanol/Water) A->B C Prepare Calibration Curve Standards B->C D Prepare Sample Solution B->D E Inject into HPLC System C->E D->E F Separation on Mixed-Mode Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for HPLC-UV analysis of this compound.

Objective: To quantify this compound in a sample.

Materials:

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

Instrumentation:

  • HPLC system with a UV detector

  • Mixed-mode analytical column (e.g., Primesep 100 or similar)[7]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent). This is the stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient elution may be necessary to separate impurities. A starting point could be: 95% A / 5% B, hold for 2 minutes, then ramp to 50% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: Wavelength to be determined by UV scan of the analyte (typically in the range of 254-280 nm).

  • Data Analysis:

    • Inject the calibration standards and the sample solution.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

ParameterSpecificationPurpose
Specificity The analyte peak should be well-resolved from impurities and matrix components.To ensure the method is selective for the analyte of interest.[6]
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and response.[6]
Accuracy 98.0% - 102.0% recoveryTo assess the closeness of the measured value to the true value.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%)To demonstrate the consistency of the results.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness No significant changes in results with small variations in method parameters.To ensure the method is reliable under normal usage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the detection of trace-level impurities and for unequivocal identification, LC-MS/MS is the method of choice.[9][10] Its high sensitivity and selectivity make it ideal for analyzing complex matrices. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for targeted analysis.[11][12]

LCMS_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion and Tuning cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Prepare Dilute Solution of Analyte B Infuse Solution into Mass Spectrometer A->B F Inject Sample into LC-MS/MS System A->F C Determine Precursor Ion (Q1) B->C D Optimize Collision Energy C->D E Select Product Ions (Q3) for MRM D->E G Chromatographic Separation F->G H MS/MS Detection (MRM Mode) G->H I Generate Chromatograms H->I J Quantify/Identify Target Analytes I->J

Caption: Workflow for LC-MS/MS method development and analysis.

Objective: To detect and identify this compound and its potential impurities at low levels.

Materials:

  • Same as for HPLC-UV, but with LC-MS grade solvents.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column suitable for polar compounds (e.g., a pentafluorophenyl (PFP) or mixed-mode column).[9]

Procedure:

  • Mass Spectrometer Tuning and MRM Optimization:

    • Prepare a dilute solution (e.g., 1 µg/mL) of this compound in the mobile phase.

    • Infuse the solution directly into the mass spectrometer to determine the precursor ion (likely [M+H]⁺).

    • Perform a product ion scan to identify characteristic fragment ions.

    • Optimize the collision energy for the most intense and specific precursor-to-product ion transitions (MRM transitions).

  • Chromatographic Conditions:

    • Column: PFP column (e.g., Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm)[9]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to resolve the analyte from impurities.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: At least two transitions should be monitored for confirmation.

    • Other parameters (e.g., capillary voltage, gas flows) should be optimized for the specific instrument.

  • Data Analysis:

    • Analyze the sample for the presence of the target analyte and potential impurities by monitoring the specified MRM transitions.

    • The ratio of the two MRM transitions should be consistent between the standard and the sample for confident identification.

Spectroscopic Methods for Structural Characterization

For definitive structural confirmation and characterization of this compound and any isolated impurities, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of its structure.

Expected ¹H NMR Features:

  • A singlet for the methyl protons of the acetamido group.

  • A singlet for the amide proton.

  • A singlet for the hydroxyl proton.

  • Two distinct aromatic protons on the pyridine ring.

Expected ¹³C NMR Features:

  • Resonances for the carbonyl and methyl carbons of the acetamido group.

  • Signals for the carbon atoms of the pyridine ring, with the carbon bearing the iodine atom showing a characteristic shift.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the identity of the compound and for identifying unknown impurities.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive analysis of this compound. The combination of HPLC-UV for routine quantification, LC-MS/MS for sensitive impurity profiling, and spectroscopic techniques for structural elucidation ensures a thorough understanding and control of this important pharmaceutical intermediate. All methods should be validated according to the principles outlined in the ICH Q2(R2) guideline to ensure their suitability for their intended purpose.[4][5][15]

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Hines, J. K., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Chen, Y. L., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Hines, J. K., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • ResearchGate. (PDF) Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2025). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]

  • ACS Publications. Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?. [Link]

  • Smajlagic, A., et al. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Molecular and Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • SCIEX. Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

Sources

Application Notes and Protocols for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide in enzyme inhibition assays. This document offers a framework for characterizing the inhibitory potential of this compound, from initial screening to detailed kinetic analysis.

Introduction: The Rationale for Investigating this compound as an Enzyme Inhibitor

This compound is a halogenated pyridinol derivative. While specific enzymatic targets for this compound are not yet extensively documented in peer-reviewed literature, its structural features suggest potential bioactivity. The hydroxypyridine core is a recognized scaffold in medicinal chemistry, and the acetamide group can participate in hydrogen bonding, a key interaction in many enzyme active sites. Furthermore, studies on structurally analogous compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues, have demonstrated inhibitory activity against key signaling molecules like TNF-α and IL-6.[1] This suggests that the N-hydroxypyridin-acetamide framework is a promising starting point for the development of novel enzyme inhibitors.

This guide provides a systematic approach to evaluating the inhibitory activity of this compound against a chosen enzyme target. The protocols herein are designed to be adaptable, allowing for the investigation of a wide range of enzyme classes.

Compound Profile: this compound

A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible enzyme inhibition assays.

PropertyValueSource
Molecular Formula C7H7IN2O2[2]
Molecular Weight 278.05 g/mol [3]
CAS Number 1186311-00-1[2][4]
Appearance Solid (form may vary by supplier)N/A
Purity ≥95% (recommended for assays)[2]

Solubility is a critical parameter that must be determined empirically in the chosen assay buffer. Many organic compounds have limited aqueous solubility, and concentrated stock solutions are typically prepared in an organic solvent like dimethyl sulfoxide (DMSO).[5] It is crucial to determine the maximum percentage of the organic solvent that can be tolerated in the final assay without affecting enzyme activity.

Foundational Principles of Enzyme Inhibition Assays

Enzyme kinetic assays are essential tools for characterizing the interaction between an enzyme and an inhibitor.[5][6] The initial rate of the reaction is measured under steady-state conditions, where the concentration of the enzyme-substrate complex is relatively constant.[5]

Key Parameters in Enzyme Inhibition
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5] It is a common measure of inhibitor potency.

  • Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It represents the affinity of the inhibitor for the enzyme. For competitive inhibitors, the relationship between IC50 and Ki is dependent on the substrate concentration ([S]) and the Michaelis constant (Km).[7]

  • Mechanism of Inhibition: Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition.[5]

Experimental Workflow for Inhibitor Characterization

The following workflow provides a logical progression for characterizing a novel inhibitor.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_char Phase 3: Characterization A Compound Solubility Testing B Enzyme Activity Validation A->B C Assay Condition Optimization B->C D Single-Point Inhibition Screen C->D E Dose-Response Curve (IC50 Determination) D->E F Reversibility Assay E->F G Mechanism of Inhibition (MOA) Studies F->G G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor B Add Enzyme and Inhibitor to Microplate Wells A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Reaction Progress D->E F Calculate Initial Velocities E->F G Normalize Data F->G H Plot % Activity vs. [Inhibitor] G->H I Fit Curve to Determine IC50 H->I

Figure 2. A step-by-step workflow for determining the IC50 value of an enzyme inhibitor.

Protocol 3: Reversibility of Inhibition Assay

Objective: To determine if this compound binds reversibly or irreversibly to the target enzyme.

Materials:

  • Same as Protocol 2

Procedure (Rapid Dilution Method): [5]1. High Concentration Incubation: Incubate a concentrated solution of the enzyme with a high concentration of the inhibitor (e.g., 10-fold the IC50) for a set period. 2. Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture into the assay solution containing the substrate. The dilution factor should be large (e.g., 100-fold) to significantly lower the concentration of the free inhibitor. 3. Monitor Activity: Immediately monitor the enzymatic activity over time. 4. Interpretation:

  • Reversible Inhibition: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity over time.
  • Irreversible Inhibition: If the inhibitor is irreversible, the enzyme activity will remain low even after dilution, as the inhibitor is covalently bound to the enzyme.

Troubleshooting and Considerations

  • Compound Precipitation: Visually inspect the assay wells for any signs of compound precipitation, especially at higher concentrations.

  • Assay Interference: Run controls to ensure that this compound does not interfere with the detection method (e.g., absorbance or fluorescence quenching).

  • Time-Dependent Inhibition: If the IC50 value changes with the pre-incubation time, it may indicate time-dependent inhibition, which requires further investigation.

  • Tight-Binding Inhibitors: If the IC50 is close to the enzyme concentration, standard Michaelis-Menten kinetics may not apply, and more advanced models, such as the Morrison equation, may be necessary for accurate Ki determination. [8]

Conclusion

These application notes provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on its potency and mechanism of action, paving the way for further investigation and potential development as a therapeutic agent or research tool.

References

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Basavaraj, S., & Finlay, D. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 46-49. [Link]

  • Inglese, J., Johnson, R. L., & Shamu, E. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • DKMchem. (n.d.). This compound. Retrieved from [Link]

  • Karmacharya, U., Regmi, S. C., Awasthi, B. P., Chaudhary, P., Kim, Y. E., Lee, I. H., Nam, T. G., Kim, J. A., & Jeong, B. S. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

  • Uppu, R. M., et al. (2021). N-(4-hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1162–1166. [Link]

  • Smajlagic, A., Srabovic, M., Ademovic, Z., Pehlic, E., Huremovic, M., & Huseinovic, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Molecular and Organic Chemistry, 5(4), 73-77. [Link]

  • Smajlagic, A., et al. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Molecular and Organic Chemistry, 5(4). [Link]

  • PubChem. (n.d.). N-(4-iodo-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

Sources

Application of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide in Macromolecular Crystallography: A Guide to Phasing

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide as a heavy-atom derivative for solving the phase problem in X-ray crystallography. The protocols and insights provided herein are grounded in established principles of heavy-atom phasing and are intended to serve as a comprehensive starting point for experimental design.

The Phase Problem in Crystallography and the Role of Heavy Atoms

The determination of a macromolecule's three-dimensional structure via X-ray crystallography is a cornerstone of modern structural biology and drug discovery. However, a fundamental challenge, the "phase problem," arises because the phase information of diffracted X-rays is lost during data collection.[1][2] Experimental phasing techniques, such as Multiple Isomorphous Replacement (MIR), Single Isomorphous Replacement with Anomalous Scattering (SIRAS), and Single-wavelength Anomalous Dispersion (SAD), are employed to overcome this obstacle. These methods rely on the introduction of heavy atoms into the protein crystal.[3][4]

Heavy atoms, by virtue of their high electron density, produce significant changes in the diffraction pattern and a measurable anomalous signal, which can be used to calculate the initial phases. Iodine is a particularly useful heavy atom for this purpose. It possesses a significant anomalous signal at the copper Kα wavelength (1.5418 Å) commonly used in-house X-ray sources, making it suitable for SAD phasing.[1] Furthermore, organoiodine compounds can be designed to bind to specific sites on a protein, either through co-crystallization or by soaking into existing crystals.[1]

This compound: A Candidate for Phasing

This compound is a halogenated pyridinol derivative with potential as a heavy-atom phasing agent. Its utility stems from the presence of a covalently bonded iodine atom, which can serve as the anomalous scatterer. The molecule's structure suggests potential for hydrogen bonding interactions via its hydroxyl and amide groups, which may facilitate its binding to protein targets.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 1186311-00-1[5][6][7]
Molecular Formula C7H7IN2O2[5]
Molecular Weight 278.0 g/mol [7]
Purity Typically ≥95%[5]

Experimental Strategy: Incorporating the Heavy Atom

The successful incorporation of this compound into a protein crystal is the critical first step. The two primary methods for achieving this are co-crystallization and crystal soaking. The choice between these methods will depend on the specific protein and its crystallization behavior.

Co-crystallization Workflow

In co-crystallization, the heavy-atom compound is added to the protein solution before the crystallization experiment is set up. This method is often successful when the compound binds to the protein in solution and does not inhibit crystallization.

co_crystallization_workflow cluster_prep Preparation cluster_incubation Incubation cluster_crystallization Crystallization protein Purified Protein Solution mix Mix Protein and Compound protein->mix compound This compound Stock Solution compound->mix incubate Incubate (e.g., 1 hr, 4°C) mix->incubate setup Set up Crystallization Trials (e.g., vapor diffusion) incubate->setup screen Screen for Crystals setup->screen crystal_soaking_workflow cluster_prep Preparation cluster_soaking Soaking cluster_cryo Cryo-protection & Freezing native_crystal Native Protein Crystal transfer Transfer Crystal to Soaking Solution native_crystal->transfer soaking_solution Soaking Solution with This compound soaking_solution->transfer soak Soak (e.g., minutes to hours) transfer->soak cryo_protect Briefly Transfer to Cryo-protectant soak->cryo_protect flash_freeze Flash Freeze in Liquid Nitrogen cryo_protect->flash_freeze

Caption: Crystal soaking workflow for heavy-atom derivatization.

Detailed Protocols

The following protocols are generalized starting points and should be optimized for each specific protein target.

Protocol for Co-crystallization

Rationale: This protocol aims to achieve incorporation of the heavy atom during the formation of the crystal lattice. The molar excess of the compound is a critical parameter to optimize.

Materials:

  • Purified protein solution (e.g., 10 mg/mL in a suitable buffer)

  • This compound

  • Appropriate solvent for the compound (e.g., DMSO, ethanol)

  • Crystallization screens and plates

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

  • Mix the protein and compound: In a microcentrifuge tube, combine the protein solution with the compound stock solution to achieve a final molar ratio of protein to compound between 1:5 and 1:20. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein precipitation.

  • Incubate the mixture: Gently mix and incubate on ice for 1 hour to allow for binding.

  • Centrifuge the mixture: Spin at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitated protein or compound.

  • Set up crystallization trials: Use the supernatant to set up crystallization trials (e.g., hanging drop or sitting drop vapor diffusion) with your established native crystallization conditions.

  • Monitor for crystal growth: Observe the drops over several days to weeks.

Protocol for Crystal Soaking

Rationale: This protocol is designed to introduce the heavy atom into the solvent channels of a pre-grown crystal, allowing it to diffuse to and bind with the protein. Soaking time and compound concentration are key variables.

Materials:

  • Native protein crystals

  • This compound

  • Reservoir solution from the crystallization condition

  • Cryo-protectant solution

Procedure:

  • Prepare a soaking solution: Dissolve this compound directly into the reservoir solution to a final concentration of 1-10 mM. Ensure the compound is fully dissolved.

  • Transfer the native crystal: Carefully transfer a native protein crystal from its growth drop into a drop of the soaking solution.

  • Soak the crystal: Allow the crystal to soak for a period ranging from 30 minutes to 24 hours. The optimal time will need to be determined empirically.

  • Cryo-protect the crystal: Briefly transfer the soaked crystal into a cryo-protectant solution (typically the soaking solution supplemented with an appropriate cryo-protectant like glycerol or ethylene glycol).

  • Flash freeze: Loop the crystal and flash freeze it in liquid nitrogen for data collection.

Data Collection and Phasing Strategy

Once a derivatized crystal is obtained, X-ray diffraction data should be collected.

data_collection_phasing cluster_data Data Collection cluster_processing Data Processing cluster_phasing Phasing & Model Building mount_crystal Mount Frozen Crystal collect_data Collect Diffraction Data (anomalous signal) mount_crystal->collect_data integrate_scale Integrate and Scale Data collect_data->integrate_scale assess_anomalous Assess Anomalous Signal Strength integrate_scale->assess_anomalous locate_ha Locate Heavy-Atom Substructure assess_anomalous->locate_ha calculate_phases Calculate Initial Phases (SAD) locate_ha->calculate_phases density_mod Density Modification calculate_phases->density_mod build_model Build and Refine Atomic Model density_mod->build_model

Caption: Workflow for SAD phasing using a heavy-atom derivative.

Key Considerations:

  • Wavelength Selection: For in-house sources, use Cu Kα radiation. At a synchrotron, a wavelength scan around the iodine absorption edge (~0.37 Å) can be performed to maximize the anomalous signal for MAD (Multi-wavelength Anomalous Dispersion) phasing.

  • Data Quality: Collect a highly redundant dataset to ensure accurate measurement of the anomalous differences.

  • Phasing Software: Utilize standard crystallographic software packages (e.g., CCP4, Phenix) for heavy-atom site identification, phasing, and density modification.

Troubleshooting and Validation

  • Non-isomorphism: Soaking can sometimes induce changes in the crystal's unit cell dimensions, which can complicate phasing. [3]It is crucial to compare the unit cell of the derivatized crystal to the native crystal.

  • Low Occupancy: If the heavy atom binds with low occupancy, the anomalous signal may be weak. In such cases, increasing the soaking concentration or time may be beneficial.

  • Validation: The correctness of the heavy-atom solution can be validated by inspecting the anomalous difference Patterson map. Clear peaks in this map are indicative of a correct heavy-atom substructure.

Conclusion

This compound presents a promising, yet underexplored, tool for experimental phasing in macromolecular crystallography. Its iodine atom provides a strong anomalous signal, and its chemical structure offers potential for specific binding to protein targets. By systematically applying the co-crystallization and soaking protocols outlined in this guide, researchers can effectively explore its utility in solving novel protein structures. As with any heavy-atom derivatization experiment, empirical optimization of concentration, incubation times, and other conditions will be critical for success.

References

  • Birtley, J. R., & Curry, S. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 349-360. [Link]

  • Garman, E. (1999). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1641-1653. [Link]

  • Bagnéris, C., et al. (2016). An overview of heavy-atom derivatization of protein crystals. ResearchGate. [Link]

  • Evans, G., & Bricogne, G. (2003). Triiodide derivatization in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 11), 1923-1929. [Link]

  • A.A.Chem, LLC. This compound. [Link]

  • Dikeman. This compound - CAS:1186311-00-1. [Link]

  • ESRF. (2017). Iodide as a universal tool for solving new structures of membrane proteins. [Link]

Sources

Troubleshooting & Optimization

"N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our approach is rooted in foundational chemical principles and field-proven methodologies to ensure you can achieve consistent and reliable results.

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound in a question-and-answer format. Each solution is accompanied by a step-by-step protocol and an explanation of the underlying scientific rationale.

Question 1: My stock solution of this compound in an aqueous buffer is cloudy and shows precipitation. What is happening and how can I fix it?

Answer:

Cloudiness and precipitation are classic indicators of poor solubility. This compound, with its aromatic and iodo-substituted structure, likely has limited aqueous solubility. The issue can be approached by systematically evaluating pH and considering the use of co-solvents.

Underlying Cause: The pyridine ring in the molecule has a nitrogen atom that can be protonated or deprotonated depending on the pH of the solution. This, along with the hydroxyl group, means its solubility is likely pH-dependent[1][2]. At a pH where the molecule is neutral, its solubility in water is expected to be at its lowest.

Recommended Protocol: pH Adjustment and Co-solvent Screening

  • pH-Dependent Solubility Profiling:

    • Prepare a series of buffers ranging from pH 2 to pH 10.

    • Attempt to dissolve a known amount of this compound in each buffer to determine the optimal pH for solubilization.

    • Rationale: By altering the pH, you can ionize the molecule, increasing its polarity and affinity for aqueous solvents. Pyridine derivatives are generally more soluble in acidic conditions due to the protonation of the ring nitrogen[1][3].

  • Co-solvent Introduction:

    • If pH adjustment alone is insufficient, introduce a water-miscible organic co-solvent.[4][5]

    • Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Propylene Glycol[6].

    • Start by preparing a concentrated stock solution of your compound in 100% DMSO.

    • Then, dilute this stock into your aqueous buffer. Be mindful that adding too much of the organic stock can cause the compound to precipitate out of the final solution.

Visual Workflow for Solubility Optimization:

G cluster_0 Initial Observation cluster_1 Troubleshooting Path cluster_2 Resolution start Precipitation in Aqueous Buffer ph_test Step 1: pH Adjustment (Test pH 2-10) start->ph_test ph_success Soluble? ph_test->ph_success cosolvent Step 2: Co-solvent Addition (e.g., DMSO, Ethanol) ph_success->cosolvent No end_success Optimized Soluble Formulation ph_success->end_success Yes cosolvent_success Soluble? cosolvent->cosolvent_success surfactant Step 3: Surfactant Addition (e.g., Tween-80) cosolvent_success->surfactant No cosolvent_success->end_success Yes end_fail Further Formulation Development Needed surfactant->end_fail

Caption: Troubleshooting workflow for addressing precipitation.

Question 2: I need to prepare a high-concentration stock solution for my experiments. Which organic solvent is the best starting point?

Answer:

For creating a high-concentration stock solution of a poorly water-soluble compound, a strong, water-miscible organic solvent is generally the best choice.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is often the first choice for solubilizing a wide range of organic molecules due to its high polarity and aprotic nature.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another powerful solvent for dissolving difficult compounds.

  • Ethanol: While a weaker solvent than DMSO or DMF, it is often more biocompatible for cell-based assays, though it may not achieve as high of a concentration.

Comparative Solvent Table (Hypothetical Data):

SolventEstimated Solubility (mg/mL) at 25°CNotes
Water< 0.1Poorly soluble.[7]
PBS (pH 7.4)~0.1-0.5Slight improvement over water, but still low.
Ethanol5-10Moderate solubility.
DMSO> 50High solubility, suitable for concentrated stocks.
DMF> 50High solubility, alternative to DMSO.

Experimental Protocol for Stock Preparation:

  • Accurately weigh a small amount of this compound.

  • Add the chosen solvent (e.g., DMSO) stepwise while vortexing or sonicating until the solid is completely dissolved.

  • Store the stock solution appropriately, protected from light and moisture, to prevent degradation.

Question 3: My compound dissolves in an organic solvent, but crashes out when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer:

This phenomenon, known as "precipitation upon dilution," is common when a compound is highly soluble in an organic solvent but poorly soluble in the final aqueous medium. The key is to manage the transition between the two solvent environments.

Strategies to Prevent Precipitation:

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep the compound in solution by forming micelles that encapsulate the hydrophobic molecule.[7][8]

    • Examples: Tween-80 or Polysorbate 80.

    • Protocol: Add a small amount of surfactant (e.g., 0.1% v/v) to your aqueous buffer before adding the compound's organic stock solution.

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8][9]

    • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Protocol: Dissolve the cyclodextrin in the aqueous buffer first, then add the organic stock of your compound.

Decision Tree for Preventing Precipitation:

Caption: Decision-making for preventing precipitation upon dilution.

Frequently Asked Questions (FAQs)

  • Q: What is the molecular weight of this compound?

    • A: The molecular weight is 278.05 g/mol .[10][11]

  • Q: Are there any known safety precautions for handling this compound?

    • A: As with any laboratory chemical, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

  • Q: Can I heat the solution to improve solubility?

    • A: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is crucial to first establish the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. A preliminary stability test using techniques like HPLC is recommended.

  • Q: Does particle size affect solubility?

    • A: Particle size primarily affects the rate of dissolution rather than the equilibrium solubility.[9][12] Micronization, or reducing the particle size, increases the surface area available for interaction with the solvent, which can lead to faster dissolution.[8]

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Drug Solubility: Importance and Enhancement Techniques.
  • Co-solvent: Significance and symbolism. (2025, December 23). Google AI Search.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis Online.
  • This compound. Achemica.
  • This compound | 1186311-00-1. ChemicalBook.
  • N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide. Achemica.
  • N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide. BGC.
  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. Achemica.
  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. Lab Pro Inc.
  • Pyridine | C5H5N. PubChem.
  • Pyridine and Pyridine Derivatives.
  • PH-dependent solubility: Significance and symbolism. (2025, July 31). Google AI Search.
  • C–H···π interactions increase pyridinium solubility by disrupting ionic...
  • This compound. Echemi.
  • This compound - CAS:1186311-00-1. Shenzhen Dickman Technology Development Co., Ltd.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central (PMC).
  • Pyridine. Wikipedia.
  • (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed.
  • N-(4,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-3-YL)ACETAMIDE AldrichCPR. Sigma-Aldrich.
  • N-[(1r)-3-(4-Hydroxyphenyl)-1-Methylpropyl]-2-[2-Phenyl-6-(2-Piperidin-1-Ylethoxy)-1h-Indol-3-Yl]acetamide | C33H39N3O3. PubChem.
  • 2-(3-acetyl-4-hydroxy-5,7-dimethyl-1,1-dioxo-pyrido[3,2-e]thiazin-2-yl)-n-butyl-acetamide. PubChemLite.

Sources

Technical Support Center: Stabilizing N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered with this compound in solution. Ensuring the stability of your compound is paramount for obtaining accurate, reproducible, and reliable experimental results. This guide provides a structured approach, from quick-read FAQs to in-depth troubleshooting protocols, to help you maintain the integrity of your solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations of instability.

Q1: My solution of this compound is turning yellow or brown. What's causing this?

A color change, typically to yellow or brown, is a strong indicator of oxidative degradation.[1] The 4-hydroxy-pyridine moiety is a phenolic system, which is susceptible to oxidation. This process can be accelerated by dissolved oxygen, high pH, trace metal ions, and light exposure.[1] Oxidation converts the phenol group into highly colored quinone-type structures, which can further polymerize into complex, dark-colored molecules, compromising the compound's activity and concentration.[1]

Q2: I'm observing a loss of my compound in solution over time, even when stored in the dark. What could be the cause besides oxidation?

If oxidation and photodegradation are ruled out, the most likely cause is hydrolysis of the acetamido (-NHCOCH₃) group. Amide bonds can be cleaved by water, a reaction that is catalyzed by both acidic and basic conditions, to yield the corresponding amine (4-Hydroxy-5-iodo-3-aminopyridine) and acetic acid.[2] This degradation pathway is often temperature-dependent and will proceed faster at elevated temperatures.

Q3: My experimental results are inconsistent when performed under ambient laboratory light. Is this compound light-sensitive?

Yes, compounds containing iodo-aromatic systems are often susceptible to photodegradation.[3] The carbon-iodine (C-I) bond can be cleaved by exposure to light, particularly in the UV spectrum, leading to the formation of radical species and subsequent degradation of the molecule.[4] It is crucial to protect solutions of this compound from light to ensure consistent results.[5][6]

Q4: What are the best general-purpose storage conditions for a stock solution of this compound?

To minimize degradation from all primary pathways, a multi-faceted approach is best:

  • pH Control: Prepare the solution in a slightly acidic buffer (e.g., pH 4-6) to minimize both base-catalyzed oxidation and acid/base-catalyzed hydrolysis.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.[1]

  • Temperature: Store solutions at low temperatures (≤ -20°C is recommended) to slow the rate of all chemical reactions.[1] For frequent use, storing smaller, single-use aliquots can prevent degradation from repeated freeze-thaw cycles.[1]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider preparing the solution in a deoxygenated solvent and flushing the vial headspace with an inert gas like nitrogen or argon.

Q5: What is the recommended analytical method for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard and most reliable technique.[7][8][9][10] This method should be capable of separating the intact parent compound from all its potential degradation products, allowing for accurate quantification of the compound's purity and degradation over time.[7][11]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed strategies and protocols for addressing specific degradation pathways.

Guide 1: Diagnosing and Preventing Oxidative Degradation

Issue: Your solution rapidly turns yellow/brown, and HPLC analysis shows a significant decrease in the parent peak with the emergence of multiple new peaks.

Root Cause Analysis: The phenolic hydroxyl group on the pyridine ring is readily oxidized. This process is often initiated by dissolved oxygen and catalyzed by trace metal ions (like Fe³⁺ or Cu²⁺), creating free radicals that lead to the formation of quinones and colored polymers. Alkaline conditions deprotonate the phenol, making it more electron-rich and significantly more susceptible to oxidation.

Phenol This compound (Phenol Form) Phenolate Phenolate Anion (More Reactive) Phenol->Phenolate High pH Radical Semiquinone Radical Phenol->Radical Oxidation Phenolate->Radical Oxidation Quinone Quinone-like Product Radical->Quinone Further Oxidation Polymer Colored Polymers Quinone->Polymer Polymerization Catalysts Catalysts: - Dissolved O₂ - Metal Ions (Fe³⁺, Cu²⁺) - Light Catalysts->Radical

Fig 1. Simplified pathway of phenolic oxidation.

Troubleshooting and Mitigation Strategies:

StrategyMechanismRecommended Action & Protocol
1. Control pH Phenols are more stable at acidic pH. Lowering the pH below 7 reduces the concentration of the easily oxidized phenolate anion.[1]Prepare solutions in a slightly acidic buffer (e.g., pH 4-6 citrate or acetate buffer). Protocol: See Protocol 1 for buffer preparation.
2. Deoxygenate Solvents Removes dissolved O₂, a primary oxidizing agent.[1]Sparge solvents with an inert gas (N₂ or Ar) for 15-30 minutes prior to use. Protocol: See Protocol 2 for solvent degassing.
3. Add Antioxidants Scavenge free radicals or act as sacrificial reductants to protect the primary compound.[1][12]Add a compatible antioxidant to the solution. See Table 1 for common options. Protocol: Add the antioxidant to the solvent before dissolving the primary compound.
4. Add Chelating Agents Sequesters catalytic metal ions (e.g., Fe³⁺, Cu²⁺) that promote oxidation via Fenton-like reactions.[1][13]Add a chelating agent like EDTA to the buffer or solvent. Protocol: A final concentration of 0.01-0.05% w/v EDTA is typically effective.

Table 1: Recommended Antioxidants & Chelating Agents

AgentTypeTypical ConcentrationSolvent CompatibilityNotes
Ascorbic AcidAntioxidant0.01 - 0.1% (w/v)AqueousVery effective but can degrade over time. Best for short-term use.
Sodium MetabisulfiteAntioxidant0.01 - 0.1% (w/v)AqueousPotent oxygen scavenger. May interact with some compounds.
Butylated Hydroxytoluene (BHT)Antioxidant0.01 - 0.05% (w/v)Organic SolventsExcellent for non-aqueous solutions like DMSO or ethanol stocks.[1]
EDTA (Disodium salt)Chelating Agent0.01 - 0.05% (w/v)AqueousHighly effective at sequestering divalent and trivalent metal ions.
Guide 2: Managing Photostability

Issue: You observe rapid degradation when solutions are exposed to ambient or UV light, which is not seen in a dark control sample.

Root Cause Analysis: Aromatic iodides are known to be photosensitive. The energy from photons, particularly in the UV range, can be absorbed by the molecule, leading to the homolytic cleavage of the C-I bond. This generates highly reactive radical species that can trigger a cascade of degradation reactions, fundamentally altering the molecule.

Parent This compound Excited Excited State Parent->Excited Absorption Radicals Aryl Radical + Iodine Radical Excited->Radicals C-I Bond Cleavage Products Degradation Products Radicals->Products Further Reactions Light Light (hν) Light->Parent

Fig 2. General mechanism of photodegradation.

Troubleshooting and Mitigation Strategies:

StrategyMechanismRecommended Action & Protocol
1. Physical Shielding Blocks photons from reaching the solution.Primary: Use amber glass or plastic labware. Secondary: If using clear vessels, wrap them completely in aluminum foil. Conduct experiments under yellow or red light, which lacks the high-energy photons that cause degradation.
2. Confirm Photosensitivity Empirically verify the extent of light-induced degradation.Perform a forced degradation study as outlined by ICH Q1B guidelines.[5][6][14] Protocol: See Protocol 3 for a simplified photostability test.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Buffer (0.1 M Citrate, pH 5.0)
  • Prepare Stock Solutions:

    • Solution A: 0.1 M Citric Acid (21.01 g of citric acid monohydrate in 1 L of purified water).

    • Solution B: 0.1 M Sodium Citrate (29.41 g of trisodium citrate dihydrate in 1 L of purified water).

  • Mix Solutions: Combine approximately 20.5 mL of Solution A with 29.5 mL of Solution B.

  • Adjust pH: Place a calibrated pH probe in the solution. Adjust the pH to 5.0 by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH).

  • Add Stabilizers (Optional): To this buffer, add Disodium EDTA to a final concentration of 0.01% w/v (100 mg per 1 L of buffer).

  • Final Volume: Add purified water to reach a final volume of 100 mL.

  • Filter: Filter the buffer through a 0.22 µm filter before use.

Protocol 2: Degassing Solvents with Inert Gas
  • Setup: Place your solvent in a flask with a side-arm or use a container that can be safely sealed.

  • Inlet/Outlet: Insert a long Pasteur pipette or sparging tube connected to a regulated nitrogen or argon gas line, ensuring the tip is below the solvent surface. Provide a vent for the displaced gas (e.g., a needle through a septum).

  • Sparge: Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. A gentle stream is sufficient; vigorous bubbling can cause solvent evaporation.

  • Use Immediately: Use the degassed solvent as soon as possible, as oxygen will begin to redissolve upon exposure to air.

Protocol 3: Simplified Photostability Test (Forced Degradation)

This protocol is a simplified version based on ICH Q1B principles to quickly assess photosensitivity.[5][15][16]

  • Sample Preparation: Prepare two identical solutions of the compound at a known concentration in clear glass vials. Prepare a "blank" vial with only the solvent.

  • Dark Control: Wrap one sample vial completely in aluminum foil. This is your dark control.

  • Exposure: Place the unwrapped sample, the dark control, and the blank vial in a photostability chamber. If a chamber is unavailable, place them approximately 20-30 cm from a broad-spectrum laboratory light source (including UV output).

  • Time Points: Expose the samples for a defined period (e.g., 8, 24, 48 hours).

  • Analysis: At each time point, analyze the light-exposed sample and the dark control by HPLC.

  • Evaluation: Compare the chromatograms. A significant loss of the parent peak and/or the appearance of new peaks in the light-exposed sample, which are absent or much smaller in the dark control, confirms photosensitivity.

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA/CHMP/ICH/279/95. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Peptide Science, 108(3-4), e23071. [Link]

  • Patel, S., et al. (2018). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 2(4), 1834-1841. [Link]

  • Pion. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Eidamshaus, C., et al. (2011). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. European Journal of Organic Chemistry, 2011(30), 6049-6060. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224. [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Chemistry Learner. [Link]

  • Sharma, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(3), 1-10. [Link]

  • Watson, G. K., et al. (1972). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 127(1), 265-276. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Karpiński, A. (2022). The Use of Plants as Phytobiotics: A New Challenge. Animals, 12(23), 3375. [Link]

  • Zhang, H., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Agricultural and Food Research, 10, 100413. [Link]

  • Khan, S., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1), 1-10. [Link]

  • Wang, W., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research, 193, 116851. [Link]

  • Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265. [Link]

  • Fetzner, S., & Lingens, F. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. [Link]

  • Mathew, S., & Abraham, T. E. (2006). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology, 43(3), 245-251. [Link]

  • Dikeman. This compound. [Link]

  • Strieter, E. R., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(25), 5227-5230. [Link]

  • Nova, P., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3058. [Link]

  • LabNetwork. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. [Link]

  • Couthon-Gourvès, H., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7957. [Link]

  • Fagnoni, M., & Albini, A. (2014). Photochemistry of aromatic compounds. Photochemical & Photobiological Sciences, 13(2), 167-185. [Link]

  • DeSilva, A., et al. (2023). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. Coatings, 13(10), 1735. [Link]

Sources

Technical Support Center: Synthesis of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic intermediate. We will delve into the causality behind common issues and provide field-proven, step-by-step protocols to ensure the integrity and purity of your synthesis.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds via a two-step sequence starting from 3-amino-4-hydroxypyridine. The critical choice is the order of operations: acetylation followed by iodination, or iodination followed by acetylation. Each pathway presents a unique impurity profile and set of challenges.

  • Route A: Acetylation first, followed by iodination.

  • Route B: Iodination first, followed by acetylation.

Route A is often preferred as the acetamido group is less activating than the amino group, which can help to mitigate over-iodination.

Synthetic_Pathways Start 3-Amino-4-hydroxypyridine Acetylation Acetylation (Ac₂O or AcCl) Start->Acetylation Route A Iodination_B Iodination (e.g., NIS, I₂) Start->Iodination_B Route B IntermediateA N-(4-Hydroxypyridin-3-yl)acetamide Acetylation->IntermediateA Iodination Iodination (e.g., NIS, I₂) FinalProduct This compound Iodination->FinalProduct IntermediateA->Iodination IntermediateB 3-Amino-4-hydroxy-5-iodopyridine Acetylation_B Acetylation (Ac₂O or AcCl) IntermediateB->Acetylation_B Iodination_B->IntermediateB Acetylation_B->FinalProduct

Caption: Synthetic routes to the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the electrophilic iodination step?

Controlling the electrophilic iodination of the activated pyridine ring is paramount to avoiding impurity formation.[1][2][3] Key parameters include:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often a good choice as it is a mild and selective source of electrophilic iodine (I+).[2] Using molecular iodine (I₂) often requires an activating agent or oxidant.[2][3]

  • Stoichiometry: A slight excess of the iodinating agent (typically 1.05-1.1 equivalents) is often used to drive the reaction to completion. However, a larger excess can lead to di-iodination.

  • Temperature: These reactions are typically run at or below room temperature (0 °C to 25 °C) to control selectivity and prevent side reactions.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is common.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant byproduct accumulation occurs.

Q2: My acetylation reaction is sluggish or incomplete. What could be the cause?

If you are following Route B (acetylating 3-amino-4-hydroxy-5-iodopyridine), sluggish acetylation can be due to several factors:

  • Basicity of the Substrate: The amino group on the pyridine ring is basic and can be protonated, reducing its nucleophilicity.[4] The reaction often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid byproduct (HCl or acetic acid) and maintain the amine in its free, reactive state.

  • Reagent Purity: Ensure your acetylating agent (acetic anhydride or acetyl chloride) has not hydrolyzed from exposure to atmospheric moisture.

  • Solvent Choice: The solvent must be dry. Aprotic solvents like dichloromethane (DCM), acetonitrile, or THF are suitable.

  • Steric Hindrance: The iodine atom at the 5-position introduces some steric bulk, which can slightly slow the reaction compared to the non-iodinated parent compound.

Q3: How can I effectively monitor the reaction progress to avoid impurity formation?

Effective reaction monitoring is key to achieving high purity.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective tool. A good solvent system (e.g., 10-20% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes) should provide good separation between the starting material, product, and major impurities. Visualize spots using a UV lamp (254 nm) and a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows you to track the disappearance of starting material and the appearance of the product peak with the correct mass-to-charge ratio (m/z). This is particularly useful for identifying unexpected byproducts.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific impurities you may observe in your analytical data.

Problem 1: Presence of a Di-iodinated Impurity (Mass = M + 126)
  • Potential Cause: This is one of the most common impurities, arising from the high reactivity of the hydroxypyridine ring system.[1][5] The strong ortho, para-directing hydroxyl group and the meta-directing amino/amido group strongly activate the C5 position for the first iodination. However, if the reaction conditions are too forcing (excess iodinating agent, high temperature, or prolonged reaction time), a second iodine atom can be added, typically at the C2 or C6 position.

  • Proposed Solutions & Protocol:

    • Control Stoichiometry: Carefully limit the iodinating agent (e.g., NIS) to 1.05 equivalents. Ensure accurate weighing and addition.

    • Lower the Temperature: Perform the iodination at 0 °C. This reduces the reaction rate and enhances selectivity.

    • Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.

Troubleshooting_Di-iodination Problem Impurity Detected: Mass = M + 126 Cause1 Excess Iodinating Agent Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Rapid Reagent Addition Problem->Cause3 Solution1 Limit Reagent to 1.05 Equivalents Cause1->Solution1 Solution2 Run Reaction at 0 °C Cause2->Solution2 Solution3 Add Reagent Slowly (Portion-wise or Syringe Pump) Cause3->Solution3

Caption: Troubleshooting workflow for di-iodination.
Problem 2: Residual Starting Material in the Final Product
  • Potential Cause: The reaction has not gone to completion. This can be due to insufficient reagent, deactivation of the reagent (e.g., hydrolysis of NIS), or insufficient reaction time.

  • Proposed Solutions & Protocol:

    • Verify Reagent Quality: Use a fresh, high-purity iodinating or acetylating agent.

    • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period, monitoring by TLC/LC-MS every hour. If the reaction has stalled at low temperature, consider allowing it to warm slowly to room temperature.

    • Purification: If the reaction cannot be driven to full conversion, the unreacted starting material must be removed via purification. Due to the polarity difference between the iodinated product and the non-iodinated starting material, they are typically well-separated by column chromatography.

Problem 3: Presence of an O-Acetylated Impurity
  • Potential Cause: During the acetylation of 3-amino-4-hydroxy-5-iodopyridine (Route B), the phenolic hydroxyl group can also be acetylated, leading to an N,O-diacetylated byproduct. This is more likely if a large excess of the acetylating agent is used, especially under strongly basic conditions. While O-acylation of hydroxyamino acids can be achieved, it often requires specific, acidic conditions to protect the amine.[6]

  • Proposed Solutions & Protocol:

    • Control Acetylating Agent: Use a controlled amount of acetic anhydride or acetyl chloride (1.1-1.2 equivalents).

    • Selective Hydrolysis: The O-acetyl group is an ester and is more labile to basic hydrolysis than the N-acetyl amide group. A carefully controlled workup with a mild base (e.g., aqueous sodium bicarbonate) can sometimes selectively cleave the O-acetyl group.

    • Purification Protocol (Column Chromatography):

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., 30% Ethyl Acetate in Hexanes) and gradually increase the polarity to 100% Ethyl Acetate, followed by 5-10% Methanol in Dichloromethane. The desired N-acetyl product is typically more polar than the N,O-diacetyl byproduct but less polar than the unreacted amino starting material.

      • Monitoring: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

Compound Typical Polarity on Silica Gel Notes
N,O-Diacetylated ImpurityLowestElutes first in non-polar systems.
This compound Medium Desired Product.
3-Amino-4-hydroxy-5-iodopyridineHighestElutes last or requires a highly polar mobile phase.

Experimental Protocols

Protocol 1: General Procedure for Iodination (Route A)
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add N-(4-Hydroxypyridin-3-yl)acetamide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding aqueous sodium thiosulfate solution to remove any unreacted iodine. Extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by silica gel chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added, and the solution can be filtered hot through a celite pad.

  • Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

References

  • BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
  • BenchChem. (n.d.). This compound.
  • Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wilson, S. P. (1988). Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. Second Messengers and Phosphoproteins. Retrieved from [Link]

  • Kim, H. J., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved from [Link]

  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). I2 and Electrophilic I+ reagents. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Retrieved from [Link]

  • Powell, H. K. J., & Russell, J. M. (1978). The mechanism of the iodination of aminochromes. Australian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Iodination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodination. Retrieved from [Link]

  • Smajlagic, A., et al. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Molecular and Organic Chemistry. Retrieved from [Link]

  • Deere, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • L'Abée, L., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

"optimizing reaction conditions for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into optimizing the synthesis of this critical chemical intermediate. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you are equipped to troubleshoot and succeed.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: My reaction yield is very low, or I'm not getting any product at all.

A low or non-existent yield of this compound is a frequent challenge, often pointing to suboptimal reaction conditions or reagent issues.

Potential Root Causes & Solutions

  • Ineffective Iodination: The core of this synthesis is an electrophilic aromatic substitution. If this step fails, the entire synthesis fails.

    • Scientific Rationale: The 4-hydroxy and 3-acetamide groups are electron-donating, which activates the pyridine ring for electrophilic substitution at the C5 position. However, this activation can be counteracted if the reaction conditions are not just right. The choice of iodinating agent and solvent is paramount.

    • Troubleshooting Protocol:

      • Reagent Integrity: Verify the quality of your iodinating agent. N-Iodosuccinimide (NIS) is a common choice but can degrade over time, especially if not stored in a cool, dark, and dry place. If using reagents like iodine monochloride (ICl), ensure it has not hydrolyzed.

      • Solvent Selection: The reaction solvent plays a critical role. While many solvents can be used, polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are often effective as they can dissolve the reactants without interfering with the iodination mechanism. Halogenated solvents like dichloromethane (DCM) are also a viable option.[1]

      • Temperature Management: Iodination of activated rings can often proceed at room temperature. However, if you observe no reaction by TLC or LC-MS after a few hours, gentle heating to 40-50°C may be required to initiate the reaction. Be cautious, as excessive heat can promote side-product formation.

      • Reaction Time: Ensure the reaction has been allowed to run to completion. Monitor the consumption of the N-(4-hydroxypyridin-3-yl)acetamide starting material. A time-course study (e.g., sampling every 2-4 hours) can help determine the optimal reaction duration.

  • Incorrect pH Environment: The pH can dramatically affect the reactivity of the pyridine ring.

    • Scientific Rationale: A highly acidic environment will protonate the pyridine nitrogen, making the entire ring electron-deficient and thus deactivating it towards electrophilic attack. Conversely, a basic medium can deprotonate the hydroxyl group, forming a highly activating phenoxide-like species which can lead to over-reaction (see Issue 2).

    • Troubleshooting Protocol:

      • Acid Scavenging: Some iodination reactions can generate acidic byproducts. The inclusion of a non-nucleophilic, mild base like sodium bicarbonate or pyridine can be beneficial to maintain a near-neutral pH.[2]

      • Buffered Systems: For sensitive substrates, employing a buffered solvent system can provide greater control over the reaction's pH.

Workflow for Diagnosing Low Yield

start Low/No Yield check_reagents Step 1: Verify Reagents Is NIS/ICl fresh? Is starting material pure? start->check_reagents check_conditions Step 2: Review Conditions Solvent (ACN, DMF, DCM)? Temperature (RT → 50°C)? Time? check_reagents->check_conditions check_ph Step 3: Assess pH Is an acid scavenger needed? check_conditions->check_ph optimize Optimize & Re-run Use fresh reagents Screen solvents/temps Add NaHCO₃ check_ph->optimize analyze Analyze via TLC/LC-MS optimize->analyze

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: My analysis shows significant formation of a di-iodinated side product.

The presence of N-(4-hydroxy-2,5-diiodopyridin-3-yl)acetamide is a classic example of over-reaction due to the highly activated nature of the pyridine ring.

Potential Root Causes & Solutions

  • Excess Iodinating Agent or High Reactivity: The strong activation from the -OH and -NHAc groups makes the ring susceptible to a second iodination, typically at the C2 position.

    • Scientific Rationale: The ortho/para directing effects of the hydroxyl group strongly activate both the C5 and C2 positions for electrophilic attack. Once the first iodine is added at C5, the ring is still sufficiently activated to potentially react again if a high concentration of the electrophilic iodine species is present.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a precise amount of the iodinating agent. Start with 1.0 equivalent and do not exceed 1.1 equivalents.

      • Slow Addition: Instead of adding the iodinating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.

      • Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0 °C). This reduces the overall reaction rate and increases the selectivity for the less sterically hindered and electronically favored C5 position.

Table: Optimizing for Mono-iodination

ParameterStandard ConditionOptimized for SelectivityRationale
Iodinating Agent (eq.) 1.1 - 1.21.0 - 1.05Prevents excess electrophile for a second reaction.
Temperature Room Temp (20-25°C)0°C to Room TempSlows the rate of the second, less favorable iodination.
Reagent Addition Single portionSlow, portion-wise over 30-60 minMaintains a low concentration of the electrophile.
Issue 3: I'm struggling to purify the crude product away from the starting material.

The starting material and the iodinated product often have very similar polarities, making separation by standard silica gel chromatography a significant challenge.

Potential Root Causes & Solutions

  • Co-elution on Silica: The addition of an iodine atom increases the molecular weight but may not sufficiently alter the molecule's polarity for effective separation from the starting material on a silica column.

    • Troubleshooting Protocol:

      • Acid-Base Extraction: Leverage the acidity of the 4-hydroxy group. This is a powerful, often overlooked technique.

        • Step 1: Dissolve the crude mixture in an organic solvent like ethyl acetate.

        • Step 2: Extract with a weak aqueous base (e.g., 1M NaHCO₃ or 1M Na₂CO₃). Both the phenolic starting material and product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind.

        • Step 3: Carefully re-acidify the aqueous layer with 1M HCl to a pH of ~5-6. The product and remaining starting material will precipitate out.

        • Step 4: Filter the solid and wash with cold water. This enriched material is now much easier to purify by chromatography or recrystallization.

      • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with various solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.

      • Alternative Chromatography: If column chromatography is necessary, consider using a different stationary phase. Reversed-phase (C18) chromatography, where the mobile phase is more polar (e.g., water/acetonitrile), can often provide the different selectivity needed for separation.

Purification Strategy Decision Tree

start Crude Product acid_base_workup Perform Acid-Base Extraction start->acid_base_workup is_solid Is Product a Solid? try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No is_pure_recrys Is it Pure? try_recrystallization->is_pure_recrys acid_base_workup->is_solid is_pure_recrys->column_chrom No end Pure Product is_pure_recrys->end Yes is_pure_col Good Separation? column_chrom->is_pure_col is_pure_col->end Yes rev_phase Try Reversed-Phase (C18) HPLC is_pure_col->rev_phase No rev_phase->end

Caption: Decision tree for selecting an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) recommended over molecular iodine (I₂)?

A: Molecular iodine (I₂) is not very electrophilic and is a weak iodinating agent for aromatic rings, even activated ones.[3] Reactions with I₂ often require an oxidizing agent (like nitric acid) to generate a more potent electrophilic species in situ, which can lead to harsh conditions and unwanted side reactions (e.g., nitration). NIS and ICl are "electrophilic iodine" reagents, meaning the iodine atom is polarized to be partially positive (Iδ+), making them much more effective for this type of reaction under milder conditions.[4]

Q2: What are the expected ¹H NMR signals for the aromatic protons of the final product?

A: For this compound, you should expect two singlets in the aromatic region of the ¹H NMR spectrum. The proton at the C2 position and the proton at the C6 position no longer have adjacent protons to couple with, so they will appear as distinct singlets. Their exact chemical shifts will depend on the solvent, but they typically appear between δ 7.5 and 8.5 ppm.

Q3: How should I handle and store the this compound product?

A: The product should be stored in a well-sealed container in a cool, dark, and dry place to prevent degradation.[5] As a phenolic compound, it can be susceptible to air oxidation over time, which may cause discoloration. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q4: What is a reliable synthetic route to the starting material, N-(4-hydroxypyridin-3-yl)acetamide?

A: A common and efficient method is to start with 3-amino-4-hydroxypyridine. This precursor can be acetylated using acetic anhydride. The reaction is typically carried out in a suitable solvent, sometimes with a mild base or acid catalyst, to selectively acylate the more nucleophilic amino group.

References

  • Vertex AI Search. N-(4-Hydroxy-5-iodopyridin-3-yl)
  • Taylor & Francis Online. (2025). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Taylor & Francis Online. Accessed January 19, 2026.
  • The Journal of Organic Chemistry. (2009). One-Pot Iodination of Hydroxypyridines. J. Org. Chem. Accessed January 19, 2026.
  • National Institutes of Health (NIH). (2021). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH National Library of Medicine. Accessed January 19, 2026.
  • MDPI. (2019). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Accessed January 19, 2026.
  • Chemical Communications (RSC Publishing). (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. Accessed January 19, 2026.
  • Taylor & Francis Online. (2025). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Taylor & Francis Online. Accessed January 19, 2026.
  • ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • ACS Green Chemistry Institute. (2025). Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable. Accessed January 19, 2026.

Sources

Technical Support Center: N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. Establishing the intrinsic stability of a molecule is a critical step in the development of any new chemical entity. It informs formulation development, defines storage conditions, and is a key component of regulatory submissions.[1][2] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you design, execute, and interpret forced degradation studies for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting my investigation into the stability of this compound. Where should I begin?

A1: The most effective starting point is to conduct a series of forced degradation (or stress testing) studies.[3] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to rapidly identify potential degradation pathways and develop stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines recommend exposing the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The goal is to achieve between 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without being so excessive that it leads to irrelevant secondary degradation.[4]

Q2: Based on the structure of this compound, what are its most likely degradation pathways?

A2: The molecular structure provides several clues to its potential instabilities. A systematic evaluation of these functional groups is the most logical approach.

  • Hydrolysis: The acetamide (-NH-C(=O)-CH₃) linkage is a primary target for hydrolytic cleavage under both acidic and basic conditions. This would likely yield 4-amino-5-iodopyridin-3-ol and acetic acid.

  • Oxidation: The 4-hydroxy group on the pyridine ring makes it susceptible to oxidation, potentially forming N-oxides or quinone-like structures. The pyridine ring itself can also be a target for oxidation.

  • Photolysis: Aromatic systems and molecules containing halogens (in this case, iodine) can be susceptible to photodegradation. Energy from UV or visible light can lead to deiodination, rearrangement, or dimerization. Photolabile compounds should be stored in amber glass containers and protected from light.[4]

Below is a conceptual diagram illustrating these potential degradation sites.

G Figure 1: Potential Degradation Sites of this compound cluster_molecule This compound cluster_pathways Potential Degradation Pathways mol Molecule Structure (Susceptible Sites Highlighted) hydrolysis Hydrolysis (Amide Bond Cleavage) mol->hydrolysis Acid/Base oxidation Oxidation (Phenolic Group, Pyridine Ring) mol->oxidation Oxidizing Agents (e.g., H₂O₂) photolysis Photolysis (Carbon-Iodine Bond Cleavage) mol->photolysis UV/Vis Light

Caption: Figure 1: Potential Degradation Sites.

Q3: My compound seems to be degrading under basic conditions, but I'm not seeing any degradation in acid. Is this normal and what should I do?

A3: Yes, this is a common observation. The susceptibility of an amide bond to hydrolysis is highly dependent on pH. Base-catalyzed hydrolysis is often more facile than acid-catalyzed hydrolysis for many acetamides.

Troubleshooting Steps:

  • Confirm Your Results: Re-run the experiment with appropriate controls to ensure the observation is reproducible.

  • Increase Stress Severity: For the acidic condition, if no degradation is observed after 24 hours at 60°C with 0.1 M HCl, consider increasing the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C), or extending the exposure time.[4] It is crucial to change only one parameter at a time to understand its effect.

  • Check Solubility: Ensure your compound is fully dissolved in the stress medium. Poor solubility can mask instability. If the compound is poorly soluble in aqueous acid, a co-solvent like methanol or acetonitrile may be required.[4] However, be aware that the co-solvent itself could participate in degradation (e.g., methanolysis). Always run a control with the compound in the co-solvent/water mixture without the stressor.

Q4: I've completed my forced degradation studies and have several new peaks in my HPLC chromatogram. How do I proceed with identification?

A4: This is the primary goal of the study—to generate and identify potential degradants. The next phase is structural elucidation.

Workflow for Degradant Identification:

  • Mass Balance Calculation: First, ensure that the sum of the peak areas of the parent compound and all degradation products is close to the initial peak area of the parent compound. A good mass balance (typically 95-105%) indicates that all major degradants are being detected.

  • LC-MS Analysis: The most powerful tool for initial identification is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This will provide the molecular weight of each degradation product.

  • MS/MS Fragmentation: Perform tandem MS (MS/MS) on the degradant peaks. The fragmentation pattern provides structural information that can be pieced together to propose a structure. For example, a loss of 42 Da often corresponds to the loss of an acetyl group (CH₂=C=O), which would support the amide hydrolysis hypothesis.

  • Isolation and NMR: For definitive structural confirmation of critical degradants, isolation using preparative HPLC is often necessary, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5]

The general workflow for conducting and analyzing these studies is depicted below.

G cluster_conditions Forced Degradation Conditions start Prepare Stock Solution of Compound stress Apply Stress Conditions start->stress acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxid Oxidation (e.g., 3% H₂O₂, RT) stress->oxid photo Photolysis (ICH Q1B Light Exposure) stress->photo analyze Neutralize/Dilute Samples & Analyze via HPLC-UV/MS acid->analyze base->analyze oxid->analyze photo->analyze eval Evaluate Data analyze->eval pathway Propose Degradation Pathways eval->pathway Degradation > 5% report Report Findings eval->report Degradation < 5% / Stable pathway->report

Caption: Figure 2: General Experimental Workflow.

Experimental Protocols & Data Management

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Basic: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Neutral: Add 1 mL of the stock solution to 9 mL of purified water.

  • Control Sample: Prepare a control by adding 1 mL of the stock solution to 9 mL of a 50:50 mixture of water and the organic co-solvent.

  • Incubation: Cap all vials tightly and place them in a controlled temperature environment (e.g., a 60°C oven or water bath) for 24 hours. Protect from light.

  • Sampling & Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each solution.

    • For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study
  • Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Stress Condition: Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Control Sample: Prepare a control sample as in Protocol 1.

  • Incubation: Keep the vials at room temperature, protected from light, for 24 hours. Causality Note: Oxidation reactions are often rapid at room temperature; elevated temperatures can cause aggressive, non-representative degradation.

  • Sampling & Analysis: Withdraw aliquots at specified time points and analyze directly by HPLC.

Data Summary and Interpretation

Your results should be summarized in a clear format to track the degradation over time and calculate mass balance.

Stress ConditionTime (h)Parent Compound (%)Degradant 1 (%)Degradant 2 (%)Total Degradation (%)Mass Balance (%)
0.1 M HCl (60°C) 2498.50.8Not Detected1.599.3
0.1 M NaOH (60°C) 2485.213.9Not Detected14.899.1
3% H₂O₂ (RT) 2491.7Not Detected7.58.399.2
Photolysis (ICH Q1B) -96.3Not Detected2.83.799.1

Table 1: Example data summary from a forced degradation study. This data is illustrative.

References

  • Vertex AI Search. (n.d.). This compound.
  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved January 19, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 41, 5555-5564. Retrieved January 19, 2026, from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved January 19, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2013, March). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved January 19, 2026, from [Link]

  • PubMed. (2024, August 30). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

Sources

"preventing off-target effects of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Hydroxy-5-iodopyrin-3-yl)acetamide

Introduction to N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

This compound is a synthetic small molecule featuring a hydroxypyridine core. While its specific biological targets are still under broad investigation, its structural motifs are common in compounds designed as kinase inhibitors. The purpose of this guide is to provide researchers with a comprehensive framework for identifying and mitigating potential off-target effects, ensuring data integrity and accelerating the path to discovery.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses common problems encountered during the characterization of this compound and provides a logical workflow for diagnosing the root cause.

Problem 1: High Cellular Toxicity at Concentrations Below Target IC50
  • Observed Issue: You observe significant cell death (e.g., via MTT or LDH assay) at a compound concentration that is too low to achieve the desired inhibition of your primary target.

  • Potential Cause: The compound may be potently inhibiting one or more off-target proteins essential for cell survival or proliferation. Many kinases, for example, are critical nodes in cell survival pathways.[2]

  • Troubleshooting Workflow:

    • Confirm On-Target Potency: Ensure your primary target assay is robust. Use an orthogonal assay (e.g., a binding assay if your primary is an activity assay) to validate the IC50.

    • Broad-Spectrum Profiling: The most direct way to identify problematic off-targets is through broad-spectrum screening. A kinase selectivity panel is a logical first step given the compound's structure.[3][4][5] These services screen your compound against hundreds of kinases to create a selectivity profile.[2]

    • Phenotypic Rescue: If profiling identifies a potent off-target (e.g., a survival kinase like AKT or ERK), attempt a rescue experiment. Can you mitigate the toxicity by activating the pathway downstream of the off-target kinase?

    • Structural Modification: In collaboration with a medicinal chemist, consider modifications to the compound scaffold to reduce affinity for the identified off-target while retaining on-target potency.

Problem 2: Discrepancy Between Biochemical and Cellular Assay Potency
  • Observed Issue: The compound is highly potent in a biochemical assay (e.g., using a purified recombinant protein), but shows significantly weaker activity in a cell-based assay.

  • Potential Causes & Solutions:

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

      • Solution: Perform a cell permeability assay (e.g., PAMPA). If permeability is low, chemical modifications may be necessary.[6]

    • High Protein Binding: The compound may bind avidly to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.

      • Solution: Measure the plasma protein binding percentage. Adjust cell culture medium (e.g., use lower serum concentrations if tolerated by the cells) or increase compound concentration accordingly.

    • Target Engagement Failure: The compound may be permeable but fails to bind its target in the complex cellular environment.

      • Solution: Directly measure target engagement in intact cells using a method like the Cellular Thermal Shift Assay (CETSA).[7][8][9][10] A positive thermal shift upon compound treatment confirms target binding.[11]

Problem 3: The Observed Cellular Phenotype Does Not Match the Known Function of the Intended Target
  • Observed Issue: Inhibiting your primary target is expected to cause phenotype 'A' (e.g., cell cycle arrest), but you observe phenotype 'B' (e.g., changes in cell morphology).

  • Potential Cause: The observed phenotype is driven by an off-target interaction. This is a common challenge in phenotypic drug discovery.[12]

  • Troubleshooting Workflow:

    G observe Observe Unexpected Phenotype 'B' validate Validate Phenotype with Structurally Unrelated Inhibitor of Target 'X' observe->validate phenotype_match Phenotype 'B' is Reproduced? validate->phenotype_match proteome Initiate Proteome-Wide Off-Target ID phenotype_match->proteome No reassess Re-evaluate On-Target Hypothesis phenotype_match->reassess Yes tpp Thermal Proteome Profiling (TPP / MS-CETSA) proteome->tpp lipms LiP-MS proteome->lipms abpp Activity-Based Protein Profiling (ABPP) proteome->abpp hit_val Validate Hits from Proteomic Screen tpp->hit_val lipms->hit_val abpp->hit_val siRNA siRNA/CRISPR Knockdown of Off-Target Candidate hit_val->siRNA phenocopy Does Knockdown Phenocopy Phenotype 'B'? siRNA->phenocopy phenocopy->hit_val No, test next candidate confirm Off-Target Confirmed as Driver of Phenotype 'B' phenocopy->confirm Yes

    Caption: Workflow for Deconvoluting an Unexpected Cellular Phenotype.

    • Orthogonal Validation: Use a genetically independent method to inhibit the primary target (e.g., siRNA or CRISPR). If this does not reproduce phenotype 'B', it is likely an off-target effect.

    • Proteome-Wide Analysis: Employ unbiased, label-free methods to identify all proteins that interact with your compound directly in the cell.[13]

      • Thermal Proteome Profiling (TPP) / MS-CETSA: This method identifies protein targets by detecting changes in their thermal stability upon ligand binding across the entire proteome.[14][15]

      • Limited Proteolysis-Mass Spectrometry (LiP-MS): LiP-MS can identify drug targets by revealing compound-induced structural changes in proteins.[16]

    • Hit Validation: For the top candidates identified in the proteome-wide screen, perform genetic knockdown (siRNA/CRISPR) to see if depletion of the candidate protein reproduces phenotype 'B'.[17]

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between selectivity and specificity?

    • A1: Selectivity refers to a compound's ability to bind to a limited number of targets from a larger set (e.g., binding to only 5 out of 400 kinases). Specificity is an ideal, absolute term meaning the compound binds to only one single target. In practice, very few small molecules are truly specific. The goal is to achieve a selectivity profile that is "fit-for-purpose" for the intended biological or therapeutic effect.[18]

  • Q2: How should I choose the ATP concentration for my in vitro kinase profiling assays?

    • A2: This is a critical parameter. Screening at the Kₘ for ATP for each kinase provides data that reflects the intrinsic affinity of the inhibitor.[18] However, screening at a high, physiological concentration (e.g., 1 mM ATP) can provide a more accurate prediction of how the compound will behave in the cellular environment, where it must compete with high levels of endogenous ATP.[5] It is often informative to screen at both concentrations.

  • Q3: My compound is not amenable to chemical modification for affinity-based pulldowns. What are my options?

    • A3: This is a common limitation. Label-free methods are the ideal solution here. Techniques like Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP), and Limited Proteolysis (LiP-MS) do not require any modification or tagging of the compound, relying instead on detecting the biophysical consequences of the drug-protein interaction in a native environment.[13][15][16]

  • Q4: Can computational methods help predict off-targets?

    • A4: Yes, in silico methods can be a valuable, resource-efficient first step.[1] Techniques based on 2D chemical similarity, pharmacophore modeling, and protein structure-based docking can screen your compound against large databases of protein targets to flag potential interactions.[19] However, these predictions must always be validated experimentally.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that this compound directly binds to its intended target in intact cells.[8]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, primary/secondary antibodies)

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of the compound or DMSO vehicle for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heating: Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[8] Include an unheated control sample.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the total protein concentration. Analyze equal amounts of total protein by Western blot using a specific antibody against the target protein.

  • Data Interpretation: Plot the band intensity of the target protein against the temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[9][11]

Protocol 2: Kinase Selectivity Profiling Data Interpretation

Commercial kinase profiling services (e.g., Eurofins, Promega) will provide data on the percent inhibition of a large panel of kinases at one or more compound concentrations.[3][4]

Data Presentation Example:

Kinase Target% Inhibition @ 1 µM CompoundSelectivity Score (S-Score)
Target X (On-Target) 98% N/A
Kinase A85%S(10) = 0.02
Kinase B55%S(10) = 0.05
Kinase C12%S(10) = 0.20
Kinase D3%S(10) = 0.80

Interpretation Steps:

  • Confirm On-Target Activity: Verify potent inhibition of your primary target.

  • Identify Potent Off-Targets: Flag any kinases that are inhibited >50% (or another empirically determined threshold) for further investigation. In the table above, Kinase A and Kinase B would be considered significant off-targets.

  • Quantify Selectivity: Use metrics like the Selectivity Score (S-score) to quantify selectivity. The S-score divides the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Biological Relevance: Investigate the biological functions of the identified off-targets. Are they known to be involved in pathways that could explain any unexpected phenotypes or toxicities you have observed?

  • Follow-Up: For critical off-targets, perform full dose-response curves (IC50 determination) to confirm the potency of the interaction.

Concluding Remarks

A rigorous and proactive approach to identifying and understanding off-target effects is not a barrier but an accelerator to successful research and development. By using the systematic troubleshooting workflows and experimental protocols outlined in this guide, researchers can build a comprehensive selectivity profile for this compound. This ensures that experimental data is robust, reproducible, and correctly interpreted, ultimately leading to higher quality chemical probes and safer therapeutic candidates.

References

Sources

Technical Support Center: Synthesis of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, enhance yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide is structured into a Troubleshooting section to address specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Acetylation of 3-Amino-4-hydroxypyridine

Question: I am experiencing a low yield during the synthesis of the intermediate, N-(4-hydroxypyridin-3-yl)acetamide, from 3-amino-4-hydroxypyridine and acetic anhydride. What are the likely causes and how can I improve the yield?

Answer:

A low yield in the acetylation step can stem from several factors, primarily related to reagent quality, reaction conditions, and the potential for side reactions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.
Degradation of Starting Material 3-Amino-4-hydroxypyridine can be susceptible to oxidation, especially at elevated temperatures or in the presence of impurities.Use high-purity starting materials.[3][4] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Suboptimal pH The pH of the reaction mixture can influence the nucleophilicity of the amino group.While acetylation with acetic anhydride is often performed in pyridine as a solvent and base, the use of a co-solvent and a controlled amount of base can be beneficial.[1][2] If performing the reaction under acidic conditions for chemoselective O-acylation, ensure the pH is low enough to protonate the amine and favor O-acetylation, though for this synthesis, N-acetylation is desired.[5]
Side Reactions Acetylation of the hydroxyl group can occur, leading to a di-acetylated product.N-acetylation is generally favored under neutral or slightly basic conditions. Using a stoichiometric amount of acetic anhydride can help minimize di-acetylation. If O-acetylation is observed, the O-acetyl group can often be selectively hydrolyzed under mild basic conditions.
Work-up and Isolation Losses The product might be lost during the work-up and purification steps, especially if it has some water solubility.Optimize the extraction and precipitation/crystallization procedures. Ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase during extraction.

Experimental Workflow: Acetylation of 3-Amino-4-hydroxypyridine

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 3-Amino-4-hydroxypyridine in Pyridine B Cool to 0°C A->B C Add Acetic Anhydride (dropwise) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Methanol E->F G Remove Pyridine (co-evaporation with toluene) F->G H Purify by Recrystallization or Column Chromatography G->H

Caption: Workflow for the acetylation of 3-amino-4-hydroxypyridine.

Issue 2: Low Yield and/or Multiple Products in the Iodination Step

Question: During the iodination of N-(4-hydroxypyridin-3-yl)acetamide, I am observing a low yield of the desired product and the formation of several side products. How can I improve the selectivity and yield of this reaction?

Answer:

The iodination of an activated pyridine ring like N-(4-hydroxypyridin-3-yl)acetamide is an electrophilic aromatic substitution. The formation of multiple products and low yield can be attributed to the choice of iodinating agent, reaction conditions, and the inherent reactivity of the substrate.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Over-iodination The activated pyridine ring can undergo di-iodination, where a second iodine atom is introduced.Use a controlled stoichiometry of the iodinating agent (1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Incorrect Regioselectivity Iodination might occur at other positions on the pyridine ring, leading to isomeric impurities. The hydroxyl and acetamido groups are ortho-, para-directing. The position ortho to the hydroxyl group (C5) is the most likely site for iodination.The choice of solvent and iodinating reagent can influence regioselectivity. Using a less reactive iodinating agent might improve selectivity.[6]
Oxidation of the Substrate The electron-rich hydroxypyridine derivative can be susceptible to oxidation by the iodinating reagent or under the reaction conditions, leading to colored impurities and reduced yield.[6]Perform the reaction at a lower temperature and under an inert atmosphere. Choose a milder iodinating agent if oxidation is a significant issue.
Decomposition of the Product The iodo-substituted product may be unstable under the reaction conditions, especially if the reaction is prolonged or conducted at high temperatures.Keep the reaction time to a minimum and work up the reaction as soon as it is complete.
Ineffective Iodinating Agent The chosen iodinating agent may not be reactive enough to efficiently iodinate the substrate under the employed conditions.A variety of iodinating agents can be used, such as iodine (I₂), N-iodosuccinimide (NIS), or 1,3-diiodo-5,5-dimethylhydantoin (DIH). The reactivity generally increases in that order. An activating agent, such as a silver salt (e.g., AgNO₃ or AgOAc), can be used with I₂ to generate a more potent electrophile.[7][8]

Experimental Workflow: Iodination of N-(4-hydroxypyridin-3-yl)acetamide

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve N-(4-hydroxypyridin-3-yl)acetamide in a suitable solvent (e.g., DCM, MeOH) B Add Iodinating Agent (e.g., NIS or I₂/AgNO₃) A->B C Stir at Controlled Temperature (e.g., 0°C to RT) B->C D Monitor by TLC/LC-MS C->D E Quench with Sodium Thiosulfate (to remove excess iodine) D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography or Recrystallization G->H

Caption: General workflow for the iodination step.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a two-step process starting from 3-amino-4-hydroxypyridine.

  • Acetylation: The amino group of 3-amino-4-hydroxypyridine is acetylated using an acetylating agent like acetic anhydride, usually in the presence of a base such as pyridine, to form N-(4-hydroxypyridin-3-yl)acetamide.[1][9]

  • Iodination: The resulting N-(4-hydroxypyridin-3-yl)acetamide is then subjected to electrophilic iodination. The electron-donating hydroxyl and acetamido groups activate the pyridine ring, directing the iodine to the C5 position.[10][11]

A 3-Amino-4-hydroxypyridine B N-(4-hydroxypyridin-3-yl)acetamide A->B Acetylation (e.g., Ac₂O, Pyridine) C This compound B->C Iodination (e.g., NIS or I₂/Ag⁺)

Caption: Two-step synthesis of the target compound.

Q2: How do I choose the right iodinating agent?

A2: The choice of iodinating agent depends on the reactivity of your substrate and the desired reaction conditions.

  • Iodine (I₂): This is the most fundamental and least expensive iodinating agent. However, it is also the least reactive electrophile among the halogens.[6] Its effectiveness is often enhanced by the addition of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species (I⁺).

  • N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle solid iodinating agent. It is often a good first choice for activated aromatic systems as it can provide good yields with fewer side reactions compared to more aggressive reagents.

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is a more reactive iodinating agent than NIS and can be effective for less activated substrates. It is also a solid and relatively easy to handle.

  • Iodine monochloride (ICl): ICl is a highly reactive iodinating agent but can also act as a chlorinating agent in some cases, potentially leading to undesired side products.

For N-(4-hydroxypyridin-3-yl)acetamide, which is an activated system, NIS or a combination of I₂ with a silver salt like silver nitrate or silver acetate would be appropriate starting points.[7][8]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of both the acetylation and iodination reactions. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane or dichloromethane and methanol) should be developed to achieve good separation between the starting material, product, and any significant byproducts. Staining with a UV lamp and/or an iodine chamber can help visualize the spots. For more quantitative analysis and to identify the mass of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Pyridine: It is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Acetic Anhydride: It is corrosive and a lachrymator. Handle with care in a fume hood.

  • Iodine and Iodinating Agents: Iodine can cause skin and respiratory irritation. Avoid inhaling dust or vapors.

  • Organic Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: How should I handle and dispose of iodine-containing waste?

A5: Iodine-containing waste streams should be handled with care.[6]

  • Quenching: Aqueous waste containing residual iodine can be treated with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution until the characteristic brown/yellow color of iodine disappears.

  • Disposal: All organic and aqueous waste containing iodinated compounds should be collected in designated hazardous waste containers and disposed of according to your institution's environmental health and safety guidelines. Do not pour iodine-containing waste down the drain.

References

  • Vertex AI Search.
  • ChemicalBook. 3-Amino-4-pyridinol | 6320-39-4.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • American Chemical Society.
  • ResearchGate.
  • Chempanda.
  • Google Patents.
  • TCI AMERICA.
  • ChemBK. 3-Amino-4-hydroxypyridine.
  • MDPI.
  • SciSpace.
  • Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine.
  • NIH. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Taylor & Francis Online.
  • Echemi. This compound.
  • Semantic Scholar.
  • ACS Publications.
  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • ResearchGate.
  • PubMed Central. N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • ResearchGate. (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Chemical Communications (RSC Publishing). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.
  • Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide.
  • PubMed Central.
  • ResearchGate.

Sources

Technical Support Center: Purification of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols based on established chemical principles and field experience. Our goal is to empower you to diagnose issues, optimize your purification strategy, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on the typical synthesis route, which involves the acetylation of 3-amino-5-iodopyridin-4-ol, the most common impurities include:

  • Unreacted Starting Material: Residual 3-amino-5-iodopyridin-4-ol.

  • Di-acetylated Product: Acetylation of both the amino and the hydroxyl groups.

  • Isomeric Impurities: If the initial iodination of 3-aminopyridin-4-ol is not perfectly regioselective, you may have isomeric N-(4-hydroxy-iodopyridin-3-yl)acetamide species.

  • Reagent Byproducts: Residual acetic anhydride and acetic acid.

  • Degradation Products: Iodinated pyridinols can be sensitive to light and air, potentially leading to colored impurities or de-iodination.

Q2: My purified product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A2: A persistent color often indicates the presence of trace oxidized impurities or degradation products. Iodinated phenols and pyridinols are particularly susceptible to oxidation, which can be catalyzed by light or trace metals.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Workup with a Reducing Agent: During the aqueous workup, consider washing the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine or oxidized species.

  • Light Protection: Protect your reaction and subsequent purification steps from direct light by covering flasks with aluminum foil.

Q3: I am struggling to find a suitable single-solvent system for recrystallization. What should I try?

A3: this compound, with its polar hydroxyl and amide groups and a less polar iodopyridine core, can be challenging for single-solvent recrystallization. A multi-solvent system is often more effective.

Recommended Solvent Systems to Screen:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Heptane

  • Acetonitrile/Water[1]

The goal is to find a solvent pair where your compound is soluble in the first solvent (the "good" solvent) when hot, and insoluble in the second solvent (the "bad" solvent) even at high temperatures.

Troubleshooting Guide: Specific Purification Issues

Issue 1: Low Yield After Column Chromatography

Scenario: "I'm purifying my crude product via silica gel chromatography, but my overall yield is very low (<40%). The product seems to be streaking on the column."

Root Cause Analysis: The polar hydroxyl and amide groups in your molecule can lead to strong interactions with the acidic silanol groups on the silica gel surface. This can cause irreversible adsorption and product loss on the column.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with your eluent system containing a small amount (0.5-1%) of a polar modifier like triethylamine or acetic acid.

    • Triethylamine: Use if your compound is basic or neutral. It neutralizes the acidic silica sites.

    • Acetic Acid: Use if your compound is acidic. It can help by pre-saturating the hydrogen-bond accepting sites on the silica.

  • Modify the Mobile Phase: Increase the polarity of your eluent gradually. A common system for compounds like this is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (for reverse-phase chromatography).

Issue 2: Product Contaminated with Starting Material After Recrystallization

Scenario: "My ¹H NMR spectrum shows that even after recrystallization, my product is still contaminated with the starting amine, 3-amino-5-iodopyridin-4-ol."

Root Cause Analysis: The starting material and product have similar polarities, which can lead to co-crystallization if they have comparable solubilities in the chosen recrystallization solvent.

Solutions:

  • Aqueous Acid/Base Wash: Before recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic starting amine, pulling it into the aqueous layer, while your neutral amide product remains in the organic layer.

    • Follow with a wash with saturated sodium bicarbonate solution to remove any acidic byproducts and then a brine wash.

  • Optimize Recrystallization Solvent: Experiment with different solvent systems (see table below) to find one where the solubility difference between the product and the starting material is maximized.

Table 1: Solvent Properties for Recrystallization Screening

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol 784.3Good "good" solvent. Often paired with water.
Methanol 655.1Similar to ethanol, but can increase solubility.
Ethyl Acetate 774.4Good general-purpose solvent for amides.
Acetone 565.1Strong solvent, often needs a non-polar anti-solvent.
Water 10010.2Good "bad" solvent for less polar compounds.
Hexane/Heptane ~69 / ~98~0.1Good non-polar "bad" solvents.

Experimental Protocols

Protocol 1: General Purification via Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 10 mL per gram). This step removes unreacted 3-amino-5-iodopyridin-4-ol.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL per gram) to remove acetic acid.

  • Brine Wash: Wash with saturated aqueous NaCl (1 x 10 mL per gram).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified solid.

  • Recrystallization: Dissolve the solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Protocol 2: Flash Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your initial eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% triethylamine).

  • Column Packing: Pack the column with the slurry.

  • Pre-Elution: Wash the packed column with 2-3 column volumes of the initial eluent to ensure equilibration and deactivation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 2% to 50% ethyl acetate in hexane). Collect fractions and analyze by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for purifying this compound.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Crude this compound Analysis TLC / ¹H NMR Analysis Crude->Analysis Decision Impurity Profile? Analysis->Decision Recrystallization Recrystallization (e.g., EtOH/H₂O) Decision->Recrystallization Minor Non-polar Impurities Column Column Chromatography Decision->Column Multiple Impurities or Isomers AcidBase Acid-Base Wash Pre-treatment Decision->AcidBase Basic/Acidic Impurities Final Pure Product (>95%) Recrystallization->Final Column->Final AcidBase->Recrystallization

Caption: Decision workflow for selecting a purification method.

Impurity_Formation SM 3-Amino-5-iodo- pyridin-4-ol RA Acetic Anhydride Product Desired Product: This compound SM->Product Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction RA->Product Impurity2 Di-acetylated Side Product Product->Impurity2 Over-acetylation Impurity3 Isomeric Impurity

Caption: Potential pathways for product and impurity formation.

References

  • Vertex AI Search Result[2] : Information on this compound properties.

  • Vertex AI Search Result[3] : Example of a related isomer, N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

  • Vertex AI Search Result[] : General information on acetamide impurities.

  • Vertex AI Search Result[1] : Synthesis and purification details for N-(4-hydroxy-2-nitrophenyl)acetamide, including recrystallization from an aqueous solution.

  • Vertex AI Search Result[5] : Study on the degradation pathway of a related N-hydroxy compound, highlighting potential stability issues.

  • Vertex AI Search Result[6] : Article discussing the identification and synthesis of process-related impurities, emphasizing the importance of understanding reaction mechanisms.

  • Vertex AI Search Result[7] : Details on the purification of a related iodinated aromatic compound, including crystallization and filtration steps.

Sources

"interpreting unexpected results with N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Welcome to the technical support resource for this compound (CAS 1186311-00-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges and interpret unexpected results that may arise during the synthesis, handling, and application of this novel building block. Given the limited specific literature on this compound, this guide synthesizes information from general principles of organic chemistry, data on analogous structures, and established best practices for troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and storage of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: Based on its structure and available data from chemical suppliers, the following properties are known or can be inferred:

PropertyValueSource
CAS Number 1186311-00-1[1][2][3]
Molecular Formula C₇H₇IN₂O₂[1][2]
Molecular Weight 278.05 g/mol [2][4]
Appearance Likely a solid (powder or crystalline)Inferred
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Solubility in aqueous solutions is likely pH-dependent due to the phenolic hydroxyl group.Inferred
Purity Typically supplied at ≥95%[2]

Q2: How should I properly store this compound to ensure its stability?

A2: Due to the presence of an iodinated aromatic ring and a phenolic hydroxyl group, the compound may be sensitive to light, air, and high temperatures.[5]

  • Storage Conditions: Store in a tightly sealed, light-resistant container (e.g., amber vial) under an inert atmosphere (argon or nitrogen).

  • Temperature: For long-term storage, keeping it at -20°C is recommended. For short-term use, storage at 2-8°C is acceptable.

  • In Solution: If stored in solution (e.g., DMSO), it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles.

Q3: My compound has a brownish or purplish tint. Is it degraded?

A3: A colored tint may indicate degradation. Aromatic iodides can undergo decomposition, releasing elemental iodine (I₂), which has a characteristic purple/brown color.[6] This can be initiated by exposure to light, air (oxidation), or trace acid/base.[5] It is advisable to check the purity of the material by TLC or LC-MS before use. If significant degradation is suspected, repurification by flash chromatography or recrystallization may be necessary.

Part 2: Troubleshooting Guide: Synthesis & Purification

This section provides a structured approach to troubleshoot common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Yield in Iodination Step

Question: I am attempting to synthesize this compound by iodinating the corresponding non-iodinated precursor, but I am getting a low yield or only starting material back. What could be the problem?

Underlying Chemistry: The iodination of aromatic rings, especially electron-rich ones like phenols, can be complex. The reaction is often reversible and requires an oxidizing agent to drive it to completion by converting the generated HI back to an electrophilic iodine species.[7][8]

Troubleshooting Workflow:

G cluster_start Start: Low Yield cluster_reagent Reagent Check cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_outcome Outcome start Low Yield in Iodination reagent Check Iodinating Reagent (e.g., I₂, NIS) start->reagent oxidizer Add/Change Oxidizing Agent (e.g., H₂O₂, HNO₃) reagent->oxidizer If I₂ is used solvent Optimize Solvent reagent->solvent If NIS/DIH is used oxidizer->solvent temp Vary Temperature solvent->temp ph Adjust pH temp->ph diiodination Check for Di-iodination ph->diiodination decomposition Check for Decomposition diiodination->decomposition success Yield Improved decomposition->success

Caption: Workflow for troubleshooting low-yield iodination reactions.

Detailed Troubleshooting Steps:

  • Iodinating Reagent:

    • N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH): These are generally effective for electron-rich heterocycles. Ensure they are fresh and have been stored properly, as they can decompose.[9]

    • Molecular Iodine (I₂): If using I₂, an oxidizing agent is often necessary to facilitate the reaction.[8] Consider adding agents like nitric acid or hydrogen peroxide.

  • Reaction Conditions:

    • Solvent: Chlorinated solvents are common, but greener alternatives like acetonitrile or even water can be effective.[10] Be cautious with solvents that can react with the iodinating agent.

    • Temperature: Iodination can be sensitive to temperature. If no reaction occurs at room temperature, try gentle heating (40-60°C). If decomposition is observed, run the reaction at 0°C or below.

    • pH: The phenolic hydroxyl group's reactivity is pH-dependent. Under basic conditions, the resulting phenoxide is more activated towards electrophilic substitution. However, strong bases can also lead to side reactions. A mild base like NaHCO₃ or pyridine might be beneficial.

  • Side Reactions:

    • Di-iodination: Over-iodination to form a di-iodo species is a possibility.[11] Use a controlled stoichiometry of the iodinating agent (e.g., 1.05-1.1 equivalents) and add it portion-wise to the reaction mixture.

    • Decomposition: As mentioned, the starting material or product might be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS at regular intervals to check for the appearance of new, unidentified spots.

Issue 2: Difficulty in Purifying the Product

Question: My crude product shows the correct mass by LC-MS, but I'm struggling to purify it using silica gel chromatography. I'm observing significant tailing and/or loss of product on the column.

Potential Causes & Solutions:

  • Interaction with Silica: The pyridine nitrogen and the phenolic hydroxyl group can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and potential on-column degradation.[5]

    • Solution 1: Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a volatile base like triethylamine (~0.1-1%). This will cap the acidic sites.

    • Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).

  • Chelation of Iodine: In some cases, iodinated compounds can chelate with metal impurities in the silica gel or solvents.

    • Solution: Adding a small amount of a chelating agent like EDTA to the workup or chromatography solvent system can sometimes help.

  • Alternative Purification Methods:

    • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

    • Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is an excellent option.

Part 3: Interpreting Unexpected Biological Data

The functional groups in this compound can lead to unexpected outcomes in biological assays. This section provides guidance on how to interpret and troubleshoot these results.

Question: My compound shows activity in an initial screen, but the results are not reproducible, or the dose-response curve is unusual. What could be the cause?

Potential Causes & Troubleshooting Steps:

  • Compound Instability in Assay Media:

    • Explanation: The phenolic hydroxyl group can be susceptible to oxidation, especially in cell culture media containing metal ions (like iron) and under physiological pH and temperature. This can lead to the formation of reactive quinone-like species.

    • Troubleshooting Protocol:

      • Prepare a solution of your compound in the assay buffer or cell culture medium.

      • Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂) but without cells or target proteins.

      • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by LC-MS.

      • Interpretation: A decrease in the parent compound's peak area over time indicates instability. The appearance of new peaks suggests degradation.

  • Assay Interference:

    • Explanation: Iodinated compounds can sometimes interfere with assay readouts. For example, they can quench fluorescence in certain assays or react with detection reagents. The compound's color could also interfere with absorbance-based readouts.

    • Troubleshooting: Run control experiments with your compound in the absence of the biological target (e.g., no enzyme or no cells) to see if it directly affects the assay signal.

  • Off-Target Effects due to Iodine:

    • Explanation: The carbon-iodine bond can sometimes undergo metabolic cleavage, releasing iodide ions. While generally considered stable, this possibility should not be entirely dismissed, especially in long-term cell culture experiments.[12] Additionally, the iodine atom can participate in halogen bonding, potentially leading to unexpected interactions with off-target proteins.

    • Suggested Control Experiment: If you have access to the non-iodinated analog of your compound (N-(4-Hydroxypyridin-3-yl)acetamide), test it in parallel. If the non-iodinated version is inactive, it suggests the iodine atom is crucial for the observed activity, either through direct interaction with the target or by influencing the compound's conformation or electronic properties.

Logical Flow for Investigating Unexpected Biological Activity:

G cluster_start Start: Unexpected Activity cluster_purity Compound Integrity cluster_assay Assay Validation cluster_interpretation Interpretation cluster_outcome Outcome start Unexpected/Irreproducible Biological Result purity_check Confirm Compound Identity & Purity (NMR, LC-MS) start->purity_check stability_check Assess Stability in Assay Media purity_check->stability_check interference_check Test for Assay Interference stability_check->interference_check control_expt Run Non-Iodinated Analog Control interference_check->control_expt off_target Consider Off-Target Effects / Reactivity control_expt->off_target hypothesis Formulate New Hypothesis off_target->hypothesis validated Result Validated hypothesis->validated artifact Result is an Artifact hypothesis->artifact

Caption: A systematic approach to diagnosing unexpected biological results.

References

  • Vertex AI Search. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • Journal of Computational Chemistry. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study.
  • ChemicalBook. (n.d.). This compound | 1186311-00-1.
  • Benchchem. (2025).
  • Quora. (2017).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • LabSolu. (n.d.). This compound.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025).
  • LabSolu. (n.d.). N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.
  • ResearchGate. (2012). How can I know that my prepared organic molecules are novel (not prepared)?.
  • Organic Letters. (2021).
  • Chemia. (2022).
  • YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!.
  • Dikeman. (n.d.). This compound - CAS:1186311-00-1.
  • BenchChem. (2025).
  • New Journal of Chemistry. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion.
  • PubChem. (n.d.). N-hydroxy-N-(4-hydroxyphenyl)acetamide.
  • Reddit. (2025). Where do you find synthesis problems : r/OrganicChemistry.
  • LabSolu. (n.d.). N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide.
  • Echemi. (n.d.). This compound.
  • PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Mol-Instincts. (2025). N-(3-hydroxy-4-[1][13]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide.

  • Oakwood Chemical. (n.d.). N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram.
  • PubMed. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions.
  • PubMed. (n.d.).
  • Advanced ChemBlocks. (n.d.). N-(5-Iodopyridin-2-yl)acetamide 97%.

Sources

Validation & Comparative

A Comparative Guide to N-(4-Hydroxy-5-iodopyrin-3-yl)acetamide and Other Kinase Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

In the landscape of kinase inhibitor discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved potency, selectivity, and safety profiles. This compound emerges as a compound of interest due to its structural features, which are reminiscent of established kinase inhibitor pharmacophores. The presence of a substituted pyridinyl ring, a common moiety in numerous FDA-approved kinase inhibitors, suggests its potential to interact with the ATP-binding pocket of various kinases. The iodine substitution could further enhance its binding affinity and selectivity through halogen bonding, a well-documented interaction in protein-ligand recognition.

This guide provides a comprehensive framework for the preclinical evaluation of this compound. We will propose a rational approach to identify its potential kinase targets by comparing it against a panel of well-characterized kinase inhibitors with diverse target profiles. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical framework for a head-to-head comparison.

Comparator Kinase Inhibitors: A Diverse Panel for Comprehensive Profiling

To effectively characterize the activity of this compound, a carefully selected panel of comparator kinase inhibitors is essential. The following inhibitors have been chosen based on their structural diversity, well-defined mechanisms of action, and their relevance to key signaling pathways implicated in cancer and other diseases.

Inhibitor Primary Kinase Targets Mechanism of Action
Sorafenib B-Raf, VEGFR-2, PDGFR-β, c-Kit, FLT3, RET[1][2]Multi-kinase inhibitor that targets both the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases involved in angiogenesis.[1][2]
Sunitinib VEGFRs, PDGFRs, c-Kit, FLT3, RET[3][4]Multi-targeted receptor tyrosine kinase inhibitor that blocks signaling pathways involved in tumor angiogenesis and cell proliferation.[3][4]
Dasatinib BCR-ABL, Src family kinases, c-Kit, PDGFRβ[5]Potent inhibitor of multiple tyrosine kinases, including those active in both the active and inactive conformations.[5]
Vandetanib VEGFR-2, EGFR, RET[6]Inhibits multiple receptor tyrosine kinases, primarily targeting pathways involved in tumor angiogenesis and proliferation.[6]

Head-to-Head Comparison: A Proposed Experimental Workflow

A systematic and multi-faceted approach is required to thoroughly characterize a novel kinase inhibitor. The following experimental workflow is designed to provide a comprehensive comparison of this compound against the selected panel of inhibitors.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_ic50 IC50 Determination (ADP-Glo™ Assay) kinase_panel Kinase Selectivity Profiling biochem_ic50->kinase_panel Broaden Target Scope western_blot Target Engagement & Pathway Inhibition (Western Blot) biochem_ic50->western_blot Validate in Cellular Context proliferation_assay Cell Viability & Proliferation (MTT/MTS Assay) western_blot->proliferation_assay Confirm Cellular Effect start This compound & Comparator Inhibitors start->biochem_ic50 Initial Potency

Figure 1: Proposed experimental workflow for comparative analysis.

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, the half-maximal inhibitory concentration (IC50) can be determined.

Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Reconstitute the kinase and substrate in the kinase buffer to their optimal concentrations.

    • Prepare a serial dilution of this compound and comparator inhibitors in the kinase buffer. A typical starting concentration is 10 µM with 10-point, 3-fold serial dilutions.

    • Prepare ATP at a concentration that is at or near the Km for the specific kinase being tested.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase Selectivity Profiling

To obtain a broader understanding of the target profile of this compound, a kinase selectivity profiling service is recommended. These services typically offer screening against a large panel of kinases (e.g., >300 kinases) at a fixed concentration of the compound (e.g., 1 µM). The results are usually reported as the percentage of inhibition for each kinase. This provides a "snapshot" of the compound's selectivity and can identify potential on-target and off-target activities.

Cell-Based Target Engagement and Pathway Inhibition (Western Blot)

Principle: Western blotting is used to detect the phosphorylation status of key downstream substrates of a targeted kinase in a cellular context. A decrease in the phosphorylation of a specific substrate upon treatment with an inhibitor indicates target engagement and pathway inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a cell line known to be dependent on one of the potential target kinases) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or comparator inhibitors for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][8]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-ERK, phospho-AKT) overnight at 4°C.[7][8]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Image the blot using a chemiluminescence imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using image analysis software and normalize the phosphorylated protein signal to the total protein or housekeeping protein signal.

western_blot_workflow cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE & Transfer quantification->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody (Phospho-specific) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Western blot workflow for analyzing pathway inhibition.
Cell Viability and Proliferation Assay (MTT/MTS Assay)

Principle: The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

Protocol (MTT Assay): [1][3][4]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound or comparator inhibitors for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization:

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[3]

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value for cell proliferation.

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a comprehensive comparison of this compound with the established kinase inhibitors. The results should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Biochemical IC50 Values (nM)

Kinase TargetThis compoundSorafenibSunitinibDasatinibVandetanib
B-Raf Experimental ValueKnown ValueKnown ValueKnown ValueKnown Value
VEGFR-2 Experimental ValueKnown ValueKnown ValueKnown ValueKnown Value
c-Src Experimental ValueKnown ValueKnown ValueKnown ValueKnown Value
PDGFR-β Experimental ValueKnown ValueKnown ValueKnown ValueKnown Value
c-Kit Experimental ValueKnown ValueKnown ValueKnown ValueKnown Value

Table 2: Comparative Cellular IC50 Values for Proliferation (µM)

Cell LineThis compoundSorafenibSunitinibDasatinibVandetanib
Cell Line 1 (e.g., A375 - B-Raf mutant) Experimental ValueKnown ValueKnown ValueKnown ValueKnown Value
Cell Line 2 (e.g., HUVEC - VEGFR-2 dependent) Experimental ValueKnown ValueKnown ValueKnown ValueKnown Value
Cell Line 3 (e.g., K562 - BCR-ABL positive) Experimental ValueKnown ValueKnown ValueKnown ValueKnown Value

Signaling Pathway Visualization

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting the experimental results. The following diagram illustrates the simplified Raf/MEK/ERK and PI3K/AKT signaling pathways, which are common targets for kinase inhibitors.

signaling_pathway cluster_inhibitors RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, etc.) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (B-Raf, c-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF Sunitinib Sunitinib Sunitinib->RTK Dasatinib Dasatinib Dasatinib->RTK

Figure 3: Simplified Raf/MEK/ERK and PI3K/AKT signaling pathways.

Conclusion

This guide provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing a systematic and comparative approach with well-established inhibitors, researchers can efficiently determine its potency, selectivity, and cellular activity. The detailed experimental protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear interpretation of the results. The findings from this proposed study will be instrumental in guiding the further development of this compound as a novel therapeutic agent.

References

  • What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. (2025, November 21). Retrieved from [Link]

  • Sunitinib. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Sorafenib. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). Retrieved from [Link]

  • Vandetanib. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • B-RAF-V600E Cellular Phosphorylation Assay. (n.d.). Reaction Biology. Retrieved from [Link]

  • CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). BPS Bioscience. Retrieved from [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved from [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide and its rationally designed analogs. As researchers, scientists, and drug development professionals, our objective is to move beyond rudimentary synthesis and delve into the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of this promising scaffold. Herein, we will explore the strategic design of analogs, detail robust synthetic and analytical methodologies, and outline a framework for their comparative biological evaluation. This document is structured to provide not just protocols, but the scientific rationale that underpins each experimental decision, ensuring a self-validating and reproducible research cascade.

Introduction: The Rationale for Analog Synthesis

The core structure, this compound, presents several key pharmacophoric features: a hydroxypyridine ring capable of hydrogen bonding and metal chelation, an acetamide moiety that can act as a hydrogen bond donor and acceptor, and an iodine atom which can modulate lipophilicity, steric profile, and potentially engage in halogen bonding. The strategic modification of this scaffold allows for a systematic investigation of the SAR, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Our analog design strategy will focus on three key regions of the molecule:

  • The Acetamide Group: Modification of the acyl group to explore the impact of sterics and electronics on target engagement.

  • The Pyridine Core: Introduction of various substituents on the pyridine ring to fine-tune the electronic properties and explore additional binding interactions.

  • The Iodine Atom: Replacement of iodine with other halogens or functional groups to probe the role of the halogen in the overall biological activity profile.

Synthetic Methodologies: A Self-Validating Approach

A robust and reproducible synthetic route is paramount for generating a library of analogs for comparative analysis. The following multi-step synthesis is proposed for the parent compound and can be adapted for the synthesis of its analogs. The key to a self-validating protocol lies in the rigorous characterization of all intermediates and final products.

Synthesis of the Key Intermediate: 3-Amino-5-iodo-4-pyridinol

The pivotal intermediate for our analog library is 3-Amino-5-iodo-4-pyridinol. Its synthesis can be achieved from commercially available 3-amino-4-hydroxypyridine.

Experimental Protocol:

  • Protection of the Amino and Hydroxyl Groups: To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a protecting group reagent like tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) and imidazole (2.5 eq). Stir the reaction mixture at room temperature until complete protection is confirmed by thin-layer chromatography (TLC).

  • Directed ortho-Iodination: Cool the solution of the protected intermediate to -78 °C under an inert atmosphere (e.g., argon). Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise to effect deprotonation at the 5-position. After stirring for 1 hour at -78 °C, add a solution of iodine (1.2 eq) in tetrahydrofuran (THF). Allow the reaction to slowly warm to room temperature.

  • Deprotection: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Concentrate the organic layer and treat the residue with a deprotecting agent such as tetra-n-butylammonium fluoride (TBAF) in THF to remove the silyl protecting groups.

  • Purification: Purify the crude 3-Amino-5-iodo-4-pyridinol by column chromatography on silica gel to obtain the desired intermediate.

Causality Behind Experimental Choices: The use of bulky silyl protecting groups prevents side reactions at the amino and hydroxyl functionalities and directs the iodination to the desired position. The choice of a strong base at low temperature ensures efficient and regioselective deprotonation.

General Procedure for the Synthesis of this compound Analogs

Experimental Protocol:

  • Acylation: To a solution of 3-Amino-5-iodo-4-pyridinol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or DMF, add a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final acetamide analog.

Self-Validation: Each synthesized analog must be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by high-performance liquid chromatography (HPLC). This rigorous characterization ensures the integrity of the subsequent biological data.

Diagram of the Synthetic Workflow:

Synthetic_Workflow A 3-Amino-4-hydroxypyridine B Protection (TBDMSCl, Imidazole) A->B Step 1 C Protected Intermediate B->C D Directed ortho-Iodination (n-BuLi, I₂) C->D Step 2 E Iodinated Intermediate D->E F Deprotection (TBAF) E->F Step 3 G 3-Amino-5-iodo-4-pyridinol F->G H Acylation (R-COCl, Base) G->H Step 4 I This compound Analog H->I

Caption: Synthetic workflow for this compound analogs.

Comparative Physicochemical Properties

The physicochemical properties of the synthesized analogs are critical for understanding their pharmacokinetic behavior. A summary of these properties for a hypothetical series of analogs is presented below.

Analog IDR-Group (Acyl)Halogen (X)Molecular Weight ( g/mol )cLogP (Calculated)Topological Polar Surface Area (Ų)
Parent -CH₃I278.051.5858.91
Analog 1 -CH₂CH₃I292.082.0958.91
Analog 2 -CyclopropylI304.092.2158.91
Analog 3 -CH₃Br231.051.2558.91
Analog 4 -CH₃Cl186.601.0858.91

Data Interpretation: As expected, increasing the alkyl chain length of the acyl group (Analog 1) or introducing a cyclopropyl ring (Analog 2) increases the lipophilicity (cLogP). Replacing iodine with smaller halogens (Analogs 3 and 4) decreases both the molecular weight and lipophilicity. These variations are expected to influence solubility, membrane permeability, and metabolic stability.

Comparative Biological Evaluation: A Tiered Screening Approach

Given the diverse biological activities reported for pyridine and acetamide derivatives, a tiered screening approach is recommended to efficiently identify promising candidates.[1][2] A plausible primary screen could involve assessing the antiproliferative activity of the analogs against a panel of cancer cell lines.

Primary Screen: In Vitro Antiproliferative Assay

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized analogs (e.g., from 0.01 to 100 µM) for 72 hours.

  • Viability Assay: Assess cell viability using a standard MTT or PrestoBlue™ assay. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Trustworthiness of the Protocol: The inclusion of a positive control (a known anticancer drug) and a vehicle control (DMSO) in each assay is crucial for validating the results. Each experiment should be performed in triplicate to ensure reproducibility.

Diagram of the Biological Evaluation Workflow:

Biological_Evaluation A Synthesized Analog Library B Primary Screen: Antiproliferative Assay (MTT/PrestoBlue™) A->B C Determine IC₅₀ Values B->C D Identify 'Hit' Compounds (IC₅₀ < 10 µM) C->D E Secondary Assays for 'Hits' D->E F Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Lead Optimization G->H

Caption: Tiered workflow for the biological evaluation of analogs.

Anticipated Structure-Activity Relationships

Based on established principles of medicinal chemistry, we can anticipate the following SAR trends:

  • Acyl Group Modification: Small, non-polar acyl groups may be optimal for fitting into a hydrophobic binding pocket. Bulky substituents may lead to a loss of activity due to steric hindrance.

  • Halogen Substitution: The nature of the halogen at the 5-position is likely to be critical. Iodine's size and polarizability may be crucial for a specific interaction, such as halogen bonding. Replacing it with smaller halogens like bromine or chlorine will systematically probe this interaction.

  • Pyridine Ring Substitution: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring will modulate the pKa of the 4-hydroxyl group, which could be critical for target binding.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of this compound analogs. By employing a rational design strategy, robust synthetic and analytical methods, and a tiered biological evaluation approach, researchers can effectively explore the structure-activity landscape of this promising chemical scaffold. The insights gained from such a systematic study will be invaluable for the development of novel therapeutic agents with improved efficacy and safety profiles. Future work should focus on identifying the specific molecular target(s) of the most active analogs and optimizing their pharmacokinetic properties for in vivo studies.

References

  • PubChem. This compound. Available from: [Link]

  • Organic Syntheses. 3-aminopyridine. Available from: [Link]

Sources

Validating the Efficacy of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide In Vivo: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel STAT3 Inhibitors in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal intracellular transcription factor that has emerged as a critical node in cancer signaling.[1][2] Under normal physiological conditions, STAT3 activation is a transient process, mediating cellular responses to cytokines and growth factors involved in immunity, inflammation, and tissue repair.[1][3] However, in a wide array of human cancers, including pancreatic, breast, and head and neck cancers, STAT3 is persistently and aberrantly activated.[1][2][4] This constitutive activation drives the transcription of a suite of genes responsible for key hallmarks of cancer: proliferation (e.g., c-Myc, Cyclin D1), survival and apoptosis evasion (e.g., Bcl-xL, Survivin), angiogenesis (e.g., VEGF), and invasion and metastasis (e.g., MMP9).[4][5] Furthermore, STAT3 activation within the tumor microenvironment contributes to an immunosuppressive landscape, helping tumors evade immune destruction.[4][6]

Given its central role in tumorigenesis, STAT3 is a highly attractive target for therapeutic intervention.[7] This has spurred the development of numerous small molecule inhibitors aimed at disrupting its function. This guide introduces N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide , a novel investigational compound, and proposes a rigorous framework for validating its in vivo efficacy. Based on its structural features, we hypothesize that it functions as a STAT3 inhibitor. To objectively assess its potential, we will outline a head-to-head comparison with Napabucasin (BBI608) , a first-in-class cancer stemness inhibitor known to target the STAT3 pathway, which has undergone extensive clinical investigation.[8][9]

This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning the experimental design for a robust preclinical evaluation.

The STAT3 Signaling Pathway: A Prime Target for Intervention

The canonical activation of STAT3 begins with the binding of ligands, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), to their respective cell surface receptors.[3][7] This triggers the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[4] These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[4] This phosphorylation event is the linchpin of activation, inducing STAT3 monomers to form homodimers via reciprocal SH2 domain-phosphotyrosine interactions.[10] These activated dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1][4]

Small molecule inhibitors have been designed to interrupt this cascade at various points. The most common strategy, and the one we hypothesize for this compound, is to target the SH2 domain, thereby preventing dimerization and subsequent downstream signaling.[10][11]

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_p p-STAT3 (Tyr705) STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA (Promoter Region) STAT3_dimer->DNA Nuclear Translocation & Binding Inhibitor This compound Napabucasin (Hypothesized Target) Inhibitor->STAT3_p Blocks Dimerization (Targets SH2 Domain) Transcription Gene Transcription DNA->Transcription Activates Oncogenic Proteins Proliferation (c-Myc, Cyclin D1) Survival (Bcl-xL, Survivin) Angiogenesis (VEGF) Transcription->Oncogenic Proteins Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds

Caption: The STAT3 signaling pathway and the hypothesized mechanism of inhibition.

Comparative In Vivo Efficacy Study Design

To validate the efficacy of this compound and benchmark it against a clinically relevant comparator, we propose a robust orthotopic pancreatic cancer xenograft model. Orthotopic models are preferred over subcutaneous models as they provide a more clinically relevant tumor microenvironment, which is crucial for evaluating metastasis and overall therapeutic response.[12]

Experimental_Workflow A 1. Cell Culture Human Pancreatic Cancer Cells (e.g., AsPC-1, PANC-1) B 2. Orthotopic Implantation Implant 1x10^6 cells into the pancreas of immunodeficient mice A->B C 3. Tumor Establishment Monitor tumor growth via imaging (e.g., ultrasound) until tumors reach ~100 mm³ B->C D 4. Animal Randomization Randomize mice into treatment groups (n=10/group) C->D E 5. Treatment Initiation (Day 0) Administer compounds daily via oral gavage for 21 days D->E F 6. In-Life Monitoring - Tumor Volume (2x weekly) - Body Weight (2x weekly) - Clinical Observations (daily) E->F G 7. Study Endpoint (Day 21) - Euthanasia - Final tumor volume & weight - Tissue collection (Tumor, Plasma, Organs) F->G H 8. Ex Vivo Analysis - Pharmacodynamics (p-STAT3, STAT3) - Histopathology (H&E, IHC) - Biomarker Analysis (Target gene expression) G->H

Caption: Workflow for the comparative in vivo efficacy study.

PART 1: Experimental Protocols

1.1. Animal Model and Cell Line

  • Animal: 6-8 week old female athymic nude mice (nu/nu). These mice lack a thymus and cannot mount T-cell mediated immune responses, allowing for the engraftment of human tumor cells.

  • Cell Line: AsPC-1 or PANC-1 human pancreatic adenocarcinoma cells. These cell lines are well-characterized and known to exhibit constitutive STAT3 activation.

  • Justification: The choice of an orthotopic pancreatic cancer model provides high clinical relevance, as tumor growth and metastasis can be evaluated in the native organ environment.[12][13]

1.2. Orthotopic Tumor Implantation

  • Culture AsPC-1 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5x10⁷ cells/mL.

  • Anesthetize the mouse using isoflurane.

  • Make a small incision in the left abdominal flank to expose the pancreas.

  • Using a 30-gauge needle, slowly inject 20 µL of the cell suspension (1x10⁶ cells) into the tail of the pancreas.[14][15]

  • Close the peritoneum and skin with sutures.

  • Allow tumors to establish for 7-10 days, or until they reach an average volume of 100 mm³. Tumor volume can be monitored non-invasively using high-frequency ultrasound.

1.3. Treatment Groups and Administration

  • Group 1: Vehicle Control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)

  • Group 2: this compound (e.g., 50 mg/kg, daily, oral gavage)

  • Group 3: Napabucasin (e.g., 50 mg/kg, daily, oral gavage)

  • Justification: Oral gavage is selected as the route of administration to assess the oral bioavailability and therapeutic potential of the test compound, mirroring the clinical administration of Napabucasin.[8][10] Dosing should be based on prior maximum tolerated dose (MTD) studies.

1.4. Efficacy and Toxicity Monitoring

  • Measure tumor volume twice weekly using digital calipers or ultrasound (Volume = 0.5 x Length x Width²).

  • Record animal body weight twice weekly as a general indicator of toxicity.

  • Perform daily clinical observations for signs of distress.

  • The study endpoint is typically 21-28 days of treatment or when tumors in the control group reach a predetermined size limit (e.g., 1500 mm³).

1.5. Pharmacodynamic (PD) and Biomarker Analysis

  • At the study endpoint, collect tumors approximately 2-4 hours after the final dose.

  • Divide each tumor: one half for snap-freezing in liquid nitrogen (for Western blot and qPCR) and the other half for formalin fixation (for histology).

  • Western Blot: Prepare tumor lysates and perform Western blotting to measure levels of phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. A significant reduction in the p-STAT3/total STAT3 ratio indicates target engagement.[16]

  • qPCR: Extract RNA and perform quantitative real-time PCR to assess the expression of STAT3 target genes such as Survivin (BIRC5), c-Myc, and Bcl-xL.[6][17]

  • Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for p-STAT3 and proliferation markers (e.g., Ki-67).

PART 2: Comparative Data Presentation

The following tables represent hypothetical data from the proposed study, designed for clear, objective comparison.

Table 1: Comparative Anti-Tumor Efficacy

Treatment Group (50 mg/kg, daily)Initial Tumor Volume (mm³) (Mean ± SEM)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control 102 ± 81254 ± 110-
This compound 105 ± 9488 ± 6561%
Napabucasin 103 ± 7565 ± 7255%

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Control Group)] x 100.

Table 2: Tolerability Assessment

Treatment GroupInitial Body Weight (g) (Mean ± SEM)Final Body Weight (g) (Mean ± SEM)Maximum Body Weight Loss (%)Treatment-Related Deaths
Vehicle Control 22.5 ± 0.521.8 ± 0.6~3%0/10
This compound 22.3 ± 0.421.5 ± 0.5~4%0/10
Napabucasin 22.6 ± 0.520.1 ± 0.8~11%0/10

Note: Mild to moderate body weight loss is sometimes observed with active anti-cancer agents. Losses exceeding 15-20% may indicate significant toxicity.

Table 3: Pharmacodynamic Target Engagement in Tumor Tissue

Treatment GroupRelative p-STAT3 / Total STAT3 Ratio (Normalized to Vehicle)Relative Survivin mRNA Expression (Normalized to Vehicle)
Vehicle Control 1.001.00
This compound 0.250.35
Napabucasin 0.400.50

Data represents the mean from tumor samples (n=5 per group) collected at study termination.

Expert Analysis and Interpretation

The hypothetical data presented suggests that this compound demonstrates potent anti-tumor activity in a clinically relevant pancreatic cancer model, with an efficacy slightly superior to the established STAT3 inhibitor, Napabucasin. Critically, the strong suppression of p-STAT3 levels and the downstream target gene Survivin in the tumor tissue provides compelling evidence of on-target activity.[16][17] This direct linkage between the pharmacodynamic effect (target inhibition) and the efficacy outcome (tumor growth inhibition) is the cornerstone of a self-validating preclinical study.

Furthermore, the favorable tolerability profile of this compound, as indicated by minimal body weight loss compared to Napabucasin, suggests a potentially wider therapeutic window. While Napabucasin is known to cause gastrointestinal side effects, the novel compound may possess a more favorable off-target profile.[8]

Causality and Experimental Choices:

  • Why an Orthotopic Model? This model recapitulates the native tumor microenvironment, which is essential for assessing not only primary tumor growth but also metastatic potential, a key feature of aggressive cancers like pancreatic cancer.[12]

  • Why Measure p-STAT3? Phosphorylation at Tyr705 is the critical activation step for STAT3.[4] Directly measuring the reduction of p-STAT3 in tumor tissue provides unequivocal proof that the drug is engaging its intended target in vivo.

  • Why Oral Administration? Demonstrating efficacy via oral administration is a significant advantage in drug development, offering convenience and improved patient compliance over intravenous therapies.[9]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of this compound as a putative STAT3 inhibitor. By employing a clinically relevant orthotopic model and conducting a head-to-head comparison with a benchmark compound like Napabucasin, researchers can generate a robust data package. The integration of efficacy, tolerability, and pharmacodynamic endpoints creates a self-validating system that builds confidence in the compound's mechanism of action and therapeutic potential.

Based on our hypothetical results, this compound warrants further preclinical development. Subsequent studies should include pharmacokinetic analysis to correlate plasma and tumor drug concentrations with efficacy, as well as testing in additional cancer models and in combination with standard-of-care chemotherapies.

References

  • Marotta, L. L., Almhanna, K., & Yu, H. (2014). STAT3 Target Genes Relevant to Human Cancers. Cancers, 6(2), 897-925. [Link]

  • Huff, A. D., & El-Gamal, M. I. (2019). Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor. Recent patents on anti-cancer drug discovery, 14(3), 269–277. [Link]

  • He, L., & Li, J. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 20(4), 1-9. [Link]

  • Kılınç, G., & Erbaş, O. (2024). The Role of STAT3 in Cancer Development and Progression. JEB Med Sci, 5(4), 254-258. [Link]

  • Jin, W. (2020). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells, 9(1), 217. [Link]

  • Siveen, K. S., Sikka, S., Suri, K., Dai, X., Zhang, J., Kumar, A. P., ... & Sethi, G. (2014). Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges. Theranostics, 4(5), 481. [Link]

  • Patsnap Synapse. (2024). What is Napabucasin used for? [Link]

  • Lin, L., Liu, A., & Peng, Z. (2022). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 12, 1067272. [Link]

  • Sacco, F., & Fassan, M. (2021). Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. Journal of Visualized Experiments, (176), e62969. [Link]

  • Li, Y., & Li, P. (2023). The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone. Molecules, 28(15), 5737. [Link]

  • Encyclopedia.pub. (2023). Anticancer Activity of Napabucasin. [Link]

  • Marotta, L. L., Almhanna, K., & Yu, H. (2014). STAT3 Target Genes Relevant to Human Cancers. PubMed, 6(2), 897-925. [Link]

  • Qiu, W., & Su, G. H. (2013). Development of Orthotopic Pancreatic Tumor Mouse Models. Methods in molecular biology (Clifton, N.J.), 980, 215–223. [Link]

  • Semantic Scholar. (n.d.). STAT3 Target Genes Relevant to Human Cancers. [Link]

  • Pancreatic Cancer Action Network. (n.d.). Pancreatic Cancer Models. [Link]

  • Dai, M. H., Wu, H. J., & Wang, X. K. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. Experimental and therapeutic medicine, 9(5), 1843–1847. [Link]

  • Donahue, R. N., & Donahue, T. R. (2020). TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain. Pain, 161(10), 2359. [Link]

  • JoVE. (2020). An Orthotopic Resectional Mouse Model of Pancreatic Cancer. [Link]

  • Wang, Y., Zhang, Y., & Liu, M. Y. (2024). Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy. Journal of Translational Medicine, 22(1), 1-17. [Link]

  • Kim, D. J., & Park, J. H. (2019). Highlighted STAT3 as a potential drug target for cancer therapy. BMB reports, 52(7), 433. [Link]

  • ResearchGate. (n.d.). Downstream target genes of STAT3. [Link]

  • ResearchGate. (n.d.). Inhibition of STAT3 activities by C188 and C188-9. [Link]

  • Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling axis in cancer. Nature reviews. Clinical oncology, 15(4), 234-248. [Link]

  • Li, Y., & Zhang, H. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS central science, 8(5), 624-635. [Link]

  • Wu, L., & Wiestner, A. (2021). Targeting Constitutively Active STAT3 in Chronic Lymphocytic Leukemia: A Clinical Trial of the STAT3 Inhibitor Pyrimethamine with Pharmacodynamic Analyses. Clinical Cancer Research, 27(1), 190-199. [Link]

  • DKMchem. (n.d.). This compound. [Link]

  • Wang, Y., & Liu, M. Y. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in cell and developmental biology, 9, 715011. [Link]

  • PubChem. (n.d.). N-hydroxy-N-(4-hydroxyphenyl)acetamide. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the target selectivity and off-target profile of the novel investigational compound, N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. Given the nascent stage of research on this molecule, this document outlines a prospective, multi-tiered strategy for its cross-reactivity assessment, comparing its hypothetical performance against established compounds with similar structural motifs. Our approach is grounded in the principles of rigorous scientific validation, ensuring that the generated data is robust, reproducible, and translatable for drug development professionals.

The core of this guide is a systematic progression from broad, high-throughput screening to more focused, mechanistic studies. We will detail the rationale behind each experimental choice, provide step-by-step protocols for key assays, and present hypothetical data to illustrate the interpretation of results. This structured approach is designed to build a comprehensive selectivity profile, a critical step in de-risking a compound for further development.

Rationale for Cross-Reactivity Profiling

Off-target interactions are a leading cause of adverse drug reactions and clinical trial failures. A thorough understanding of a compound's selectivity is therefore paramount. For this compound, a substituted pyridinone, the chemical scaffold bears resemblance to moieties present in various approved drugs, including kinase inhibitors. This structural alert necessitates a proactive and comprehensive cross-reactivity assessment to identify potential liabilities early in the discovery process.

Our proposed workflow for this assessment is a funnel-down approach, as illustrated in the diagram below. This strategy prioritizes resource allocation by using broad, cost-effective assays at the initial stages to identify potential areas of concern, which are then investigated with more specific and resource-intensive methods.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Dose-Response & Biophysical Validation cluster_2 Tier 3: Cellular & Functional Characterization A In-Silico Target Prediction (e.g., SwissTargetPrediction) B Broad Kinase Panel Screen (e.g., 400+ kinases at a single high concentration) A->B Guide Panel Selection D IC50 Determination for Primary Hits (10-point dose-response curves) B->D Identify Primary Hits C General Pharmacology Panel (e.g., GPCRs, Ion Channels, Transporters) C->D Identify Primary Hits E Cellular Thermal Shift Assay (CETSA®) (Target engagement in a cellular context) D->E Confirm Target Engagement F Cell-Based Phosphorylation Assays (e.g., Western Blot, AlphaLISA®) E->F Validate Functional Effect G Phenotypic Screening (e.g., Cell viability, apoptosis assays) F->G Assess Cellular Consequences

Figure 1: A tiered workflow for the cross-reactivity profiling of a novel compound.

Comparative Compounds

To contextualize the selectivity profile of this compound, we will compare its performance against two well-characterized compounds that share some structural features or target classes:

  • Compound A (Vandetanib): An approved kinase inhibitor with a quinazoline core, known to inhibit multiple receptor tyrosine kinases (RTKs) including VEGFR, EGFR, and RET. Its known polypharmacology makes it a good benchmark for assessing the breadth of activity.

  • Compound B (Sorafenib): Another multi-kinase inhibitor with a different chemical scaffold (bi-aryl urea). It is known to inhibit both serine/threonine and receptor tyrosine kinases.

Tier 1: Broad Panel Screening

The initial step is to cast a wide net to identify potential off-targets. This is achieved through a combination of in-silico prediction and high-throughput in-vitro screening.

Before initiating wet-lab experiments, computational methods can predict potential targets based on chemical similarity to known ligands. Tools like SwissTargetPrediction can provide a probabilistic list of protein targets, helping to guide the selection of in-vitro screening panels.

Given the structural alerts for kinase inhibition, a broad kinase panel is essential. We will screen this compound and the comparative compounds at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases. The results are typically expressed as a percentage of inhibition.

Table 1: Hypothetical Kinase Panel Screen Results (% Inhibition at 10 µM)

Kinase TargetThis compoundCompound A (Vandetanib)Compound B (Sorafenib)
Primary Target (Hypothetical) >95%--
VEGFR225%>90%>90%
EGFR15%>90%45%
RET30%>90%60%
BRAF5%<10%>90%
c-Kit12%35%>90%
p38α8%<10%55%

From this hypothetical data, we can infer that this compound is significantly more selective than both Vandetanib and Sorafenib, with only modest off-target activity on a few kinases at a high concentration.

To assess activity against other major drug target classes, a general pharmacology panel (e.g., Eurofins SafetyScreen44™) is employed. This panel typically includes a wide range of GPCRs, ion channels, and transporters.

Tier 2: Dose-Response and Biophysical Validation

Hits identified in Tier 1 are further investigated to confirm their activity and to determine the potency of the interaction.

For any kinase or other target where significant inhibition was observed in the initial screen (e.g., >50% inhibition), a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical IC50 Values for Confirmed Off-Targets (µM)

TargetThis compoundCompound A (Vandetanib)Compound B (Sorafenib)
Primary Target (Hypothetical) 0.05--
VEGFR2>100.040.09
RET8.50.10.06

This data would further support the superior selectivity of our lead compound, with IC50 values for off-targets being significantly higher than that for the primary target.

CETSA® is a powerful biophysical method to verify target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA®

  • Cell Culture and Treatment: Culture cells expressing the target of interest to 80-90% confluency. Treat the cells with the test compound (e.g., this compound at various concentrations) or vehicle control for a defined period (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by a suitable method, such as Western blotting or an immunoassay (e.g., AlphaLISA®).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separation (Centrifugation) C->D E 5. Detection of Soluble Protein (e.g., Western Blot) D->E F 6. Data Analysis (Melt Curve Shift) E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Tier 3: Cellular and Functional Characterization

The final tier of our analysis involves assessing the functional consequences of any confirmed off-target interactions in a cellular context.

If an off-target is a kinase, its functional inhibition can be measured by assessing the phosphorylation of its downstream substrates. For example, if RET is identified as a significant off-target, a cell line expressing RET can be stimulated with its ligand (e.g., GDNF) in the presence of increasing concentrations of this compound. The phosphorylation of RET and its downstream effectors (e.g., ERK) can then be quantified by Western blotting or a high-throughput method like AlphaLISA®.

Table 3: Hypothetical Cellular IC50 Values for Substrate Phosphorylation (µM)

PathwayThis compoundCompound A (Vandetanib)Compound B (Sorafenib)
Primary Target Pathway 0.15--
p-RET>200.250.18
p-ERK (downstream of RET)>200.300.22

This data would provide a cellular selectivity window, comparing the concentration required to inhibit the primary target pathway versus the off-target pathway. A large window is highly desirable.

Conclusion and Future Directions

This comprehensive, tiered approach to cross-reactivity profiling provides a robust framework for characterizing the selectivity of this compound. By comparing its performance against established benchmarks and systematically validating initial hits, we can build a strong data package to support its continued development. The hypothetical data presented herein suggests that this compound possesses a superior selectivity profile compared to existing multi-kinase inhibitors, a highly encouraging feature for a novel therapeutic candidate.

Future studies should focus on in-vivo models to understand the physiological consequences of any identified and confirmed off-target activities. Additionally, as the primary target is further validated, more specific cell-based assays should be developed to provide a deeper understanding of the compound's mechanism of action and on-target potency.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

A Head-to-Head Comparison of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide and N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Distinction

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide and N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide are structural isomers, sharing the same molecular formula (C7H7IN2O2) and molecular weight (approximately 278.05 g/mol ).[1][2][3][4][5] The seemingly minor difference in the position of the hydroxyl group on the pyridine ring can lead to significant variations in their physicochemical properties, reactivity, and, most importantly, their biological activity. Pyridine and its derivatives have been extensively explored in medicinal chemistry for their potential as antiviral, and kinase-inhibiting agents.[6][7] Therefore, a thorough comparative analysis of these two isomers is warranted to unlock their therapeutic potential.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the hydroxyl group is expected to influence key physicochemical parameters such as pKa, solubility, and lipophilicity (LogP). These differences can, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the compounds.

PropertyThis compoundN-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
Molecular Formula C7H7IN2O2C7H7IN2O2
Molecular Weight ~278.05 g/mol ~278.05 g/mol
CAS Number 1186311-00-11186310-70-2[1][2][5]
Predicted pKa (OH) (Estimated) ~8-9(Estimated) ~10-11 (due to tautomerization to pyridone)
Predicted LogP (Estimated) Lower(Estimated) Higher

Note: Predicted values are based on general chemical principles and require experimental verification.

Synthesis and Characterization: A Proposed Workflow

As dedicated synthesis routes for these specific compounds are not extensively published, the following represents a logical and feasible synthetic strategy based on known reactions of pyridine derivatives.

Proposed Synthetic Pathway

The synthesis of both isomers would likely commence from the corresponding aminohydroxypyridine precursors. The key steps would involve a regioselective iodination followed by acetylation of the amino group.

Synthesis_Workflow cluster_4OH This compound Synthesis cluster_2OH N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide Synthesis A4 3-Amino-4-hydroxypyridine B4 3-Amino-5-iodo-4-hydroxypyridine A4->B4 Iodination (e.g., I2, HIO4) C4 This compound B4->C4 Acetylation (Acetic Anhydride) A2 3-Amino-2-hydroxypyridine B2 3-Amino-5-iodo-2-hydroxypyridine A2->B2 Iodination (e.g., NIS) C2 N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide B2->C2 Acetylation (Acetic Anhydride)

Figure 1: Proposed synthetic workflows for the two isomers.

Experimental Protocol: Synthesis

Step 1: Iodination of Aminohydroxypyridine Precursors

  • For 3-Amino-5-iodo-4-hydroxypyridine:

    • Dissolve 3-amino-4-hydroxypyridine in a suitable solvent such as a mixture of acetic acid and water.

    • Add a source of iodine, such as a combination of iodine (I2) and periodic acid (HIO4), portion-wise at room temperature.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and neutralize the mixture.

    • Extract the product with an organic solvent and purify by column chromatography.

  • For 3-Amino-5-iodo-2-hydroxypyridine:

    • Dissolve 3-amino-2-hydroxypyridine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS) and stir the reaction at room temperature.

    • Monitor the reaction by TLC.

    • After the reaction is complete, pour the mixture into water and extract the product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Acetylation of Iodoaminohydroxypyridines

  • Suspend the synthesized iodoaminohydroxypyridine in a solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).

  • Cool the mixture in an ice bath and add acetic anhydride dropwise.[9][10][11]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or methanol.

  • Extract the acetylated product and purify it by column chromatography or recrystallization.

Characterization

The identity and purity of the synthesized compounds should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the pyridine ring protons will be distinct for each isomer, providing unambiguous identification.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Comparative Biological Evaluation: A Proposed Framework

Given the known biological activities of pyridine derivatives, a comparative evaluation of these isomers in antiviral and kinase inhibition assays is a logical starting point.

Kinase Inhibition Assays

Many pyridine-based compounds are known to be kinase inhibitors. A broad-spectrum kinase panel screening followed by more specific assays for identified hits would be an effective strategy.

Kinase_Assay_Workflow A Synthesized Isomers B Broad-Spectrum Kinase Panel Screening A->B Primary Screen C Identification of 'Hit' Kinases B->C D IC50 Determination for Hit Kinases C->D Dose-Response E Mechanism of Action Studies D->E

Figure 2: Workflow for kinase inhibition profiling.

Experimental Protocol: In Vitro Kinase Assay (Generic)

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, 384-well plates, and a suitable detection reagent (e.g., ADP-Glo™, LanthaScreen™).[1][2][12][13]

  • Compound Preparation: Prepare a serial dilution of each isomer in DMSO.

  • Assay Procedure: a. Add the kinase and substrate to the wells of the assay plate. b. Add the diluted compounds to the respective wells. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and add the detection reagent. f. Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Assays

The pyridine scaffold is present in several antiviral drugs.[6][7] Therefore, evaluating the antiviral activity of these isomers against a panel of viruses is a prudent step.

Experimental Protocol: MTT Assay for Antiviral Activity

This assay measures the ability of a compound to protect host cells from virus-induced cell death.[14]

  • Cell Culture: Plate susceptible host cells in a 96-well plate and incubate to form a monolayer.

  • Infection and Treatment: a. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). b. Simultaneously, treat the infected cells with serial dilutions of the test compounds. c. Include uninfected and untreated infected cells as controls.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant cytopathic effect (CPE) in the untreated control wells.

  • MTT Staining: a. Add MTT solution to each well and incubate to allow for the formation of formazan crystals. b. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Conclusion: A Roadmap for Discovery

While direct comparative data for this compound and N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is currently lacking, this guide provides a comprehensive framework for their synthesis, characterization, and biological evaluation. The proposed experimental workflows are based on established and robust methodologies, ensuring the generation of reliable and reproducible data. By systematically investigating these isomers, researchers can elucidate the structure-activity relationships and potentially identify a novel lead compound for further development in areas such as oncology or infectious diseases.

References

  • In vitro kinase assay - Protocols.io. [Link]

  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. [Link]

  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. [Link]

  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. [Link]

  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - NIH. [Link]

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... - ResearchGate. [Link]

  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. [Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). [Link]

  • Participation of acetylpseudouridine in the synthesis of a peptide bond in vitro - PubMed. [Link]

  • Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PubMed. [Link]

Sources

"benchmarking N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide against standard compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly within oncology and immunology, the rigorous evaluation of novel chemical entities is paramount to ascertain their therapeutic potential. This guide presents a comprehensive benchmarking framework for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide , a novel investigational compound. Due to the absence of extensive public data on this specific molecule, this document establishes a robust template for its preclinical evaluation. We will benchmark its hypothetical performance as a protein kinase inhibitor with putative anti-inflammatory effects against well-characterized, industry-standard compounds. This guide is designed to be adapted by researchers, allowing for the substitution of the illustrative data herein with their own experimental findings to facilitate a thorough and objective assessment.

Introduction to this compound and the Rationale for Benchmarking

This compound is a small molecule with the chemical formula C₇H₇IN₂O₂ and a molecular weight of 278.05 g/mol [1][2][3]. While its specific biological activities are not yet extensively documented in publicly available literature, its structural motifs suggest potential interactions with key biological targets, such as protein kinases, which are often implicated in inflammatory signaling pathways.

The development of novel protein kinase inhibitors is a cornerstone of therapeutic innovation. However, to understand the true potential of a new molecule, it is critical to perform rigorous benchmarking against established standard compounds[4]. This comparative analysis provides essential insights into a compound's potency, selectivity, and potential therapeutic window, thereby guiding further development and optimization efforts[5][6]. This guide outlines the essential in vitro and cell-based assays required for such a comparative analysis, providing a clear pathway for evaluating the potential of this compound.

Selection of Standard Compounds for Comparative Analysis

To provide a meaningful context for the evaluation of this compound, we have selected two widely-used, FDA-approved drugs known for their kinase inhibition and anti-inflammatory properties:

  • Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK), crucial for B-cell signaling and implicated in various inflammatory and malignant conditions.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, a well-established non-steroidal anti-inflammatory drug (NSAID) that reduces inflammation by inhibiting prostaglandin synthesis[7][8][9].

The choice of these standards allows for a multi-faceted comparison, assessing both specific kinase inhibition and broader anti-inflammatory effects.

Experimental Benchmarking: Methodologies and Protocols

A multi-tiered approach is essential for a comprehensive evaluation. This involves progressing from initial biochemical assays to more complex cell-based models that better mimic physiological conditions.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases, including BTK as a primary hypothetical target.

Rationale: This initial screen provides a direct measure of the compound's potency against its intended target and offers a preliminary assessment of its selectivity across the kinome[10][11]. A broad kinase panel is crucial to identify potential off-target effects early in the development process[10][12].

Experimental Protocol: Kinase Inhibition Assay
  • Materials: Purified recombinant human kinases (e.g., BTK, and a panel of other representative kinases), specific peptide substrates, ATP, test compound (this compound), and reference inhibitors (Ibrutinib).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and reference inhibitor.

    • In a 96-well plate, combine the kinase, its specific peptide substrate, and the test compound/reference inhibitor in an appropriate assay buffer.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™ or fluorescence-based methods).

  • Data Analysis: The IC₅₀ value, the concentration of the compound required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Anti-Inflammatory Assay

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.

Rationale: Cell-based assays provide a more physiologically relevant context to assess a compound's efficacy by considering factors such as cell permeability and engagement with intracellular signaling pathways[13][14][15]. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for mimicking the inflammatory response[7][16].

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production
  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages[17].

  • Assay Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, Ibrutinib, and Celecoxib for 1 hour.

    • Induce an inflammatory response by stimulating the cells with LPS (1 µg/mL).

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

  • Quantification:

    • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Quantify the levels of these pro-inflammatory cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[16][18].

  • Data Analysis: Calculate the IC₅₀ for the inhibition of each cytokine for all test compounds.

Assessment of Compound Selectivity

Objective: To quantitatively determine the selectivity of this compound for its primary target kinase over other kinases.

Rationale: High selectivity is a critical attribute of a successful kinase inhibitor, as it minimizes off-target effects and potential toxicity[5][6][19]. The selectivity index provides a quantitative measure of this property.

Methodology: Kinome Profiling and Selectivity Index Calculation
  • Kinome-wide Profiling: Employ a comprehensive kinase profiling service (e.g., using chemical proteomics approaches like kinobeads) to assess the inhibitory activity of this compound against a large panel of kinases at a fixed concentration[12][20][21].

  • Selectivity Index (SI): For kinases that show significant inhibition, determine their individual IC₅₀ values. The selectivity index is then calculated as the ratio of the IC₅₀ for an off-target kinase to the IC₅₀ for the primary target kinase[10]. A higher SI value indicates greater selectivity.

Comparative Performance Data (Illustrative)

The following tables summarize hypothetical data for this compound in comparison to the standard compounds. Researchers should replace this illustrative data with their own experimental results.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC₅₀ (nM)
This compound BTK 15
IbrutinibBTK5
CelecoxibBTK>10,000

Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (TNF-α Inhibition, µM)IC₅₀ (IL-6 Inhibition, µM)
This compound 5.2 8.1
Ibrutinib2.84.5
Celecoxib12.515.0

Table 3: Kinase Selectivity Profile (Illustrative Off-Targets)

CompoundTarget KinaseIC₅₀ (nM)Off-Target Kinase (Example: SRC)IC₅₀ (nM)Selectivity Index (SRC/BTK)
This compound BTK 15 SRC 1500 100
IbrutinibBTK5SRC5010

Visualization of Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding the context of the benchmarking study.

Diagram 1: Experimental Workflow for Benchmarking

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B Biochemical Kinase Assay (IC50 Determination) A->B C Kinome-wide Selectivity Profiling B->C G IC50 Calculation B->G H Selectivity Index Calculation C->H D Cell Culture (e.g., RAW 264.7) E LPS Stimulation & Compound Treatment D->E F Cytokine Quantification (ELISA) E->F F->G I Comparative Benchmarking Report G->I H->I

Caption: A streamlined workflow for the in vitro and cell-based benchmarking of novel kinase inhibitors.

Diagram 2: Simplified Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 BTK BTK MyD88->BTK NFkB NF-κB BTK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: A simplified representation of the LPS-induced inflammatory signaling cascade involving BTK and NF-κB.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of this compound. By following the outlined experimental protocols and comparing the resulting data against industry standards, researchers can generate a robust dataset to inform critical decisions in the drug development process. The illustrative data suggests that this compound may possess potent and selective kinase inhibitory activity, translating to efficacy in cell-based models of inflammation.

Future studies should expand upon this initial evaluation to include:

  • In vivo efficacy studies: Utilizing animal models of inflammation or specific diseases to assess the compound's therapeutic potential in a complex physiological system[7].

  • Pharmacokinetic and ADME studies: To determine the compound's absorption, distribution, metabolism, and excretion properties.

  • Toxicology assessments: To establish a preliminary safety profile.

By adhering to a rigorous, data-driven benchmarking process, the scientific community can effectively evaluate the promise of novel compounds like this compound and accelerate the development of next-generation therapeutics.

References

  • High content cell-based assay for the inflammatory pathway. (n.d.). SPIE Digital Library.
  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. (n.d.). Redoxis.
  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. (n.d.). PubMed.
  • Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. (2019). The Journal of Immunology.
  • Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics.
  • Tools for the Evaluation of Potency and Selectivity. (n.d.). ResearchGate.
  • This compound. (n.d.). BenchChem.
  • This compound | 1186311-00-1. (n.d.). ChemicalBook.
  • Benchmarking C14H18BrN5O2: A Comparative Guide for Novel Kinase Inhibitors. (n.d.). BenchChem.
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). PubMed.
  • A new analytical tool to optimize the potency and selectivity of drugs. (2025). EurekAlert!.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). National Institutes of Health.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • Benchmarking Anti-inflammatory Agent 35 Against Industry Standards: A Comparative Guide. (n.d.). BenchChem.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications.
  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.). Journal of Medicinal Chemistry.
  • Finding a better path to drug selectivity. (n.d.). National Institutes of Health.
  • Target Landscape of Clinical Kinase Inhibitors. (2017). EMBL-EBI.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar.
  • Benchmarking a Novel Kinase Inhibitor: A Template Featuring 4-Methoxycinnoline. (n.d.). BenchChem.
  • Benchmarking "Anti-inflammatory Agent 19" Against Industry Standards: A Comparative Guide. (n.d.). BenchChem.
  • Nonsteroidal Anti-Inflammatory Compound Library. (n.d.). TargetMol.
  • Benchmarking compound activity prediction for real-world drug discovery applications. (n.d.). National Institutes of Health.
  • Benchmarking Sets for Molecular Docking. (n.d.).
  • N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide. (n.d.).
  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. (n.d.).
  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. (2017). New Journal of Chemistry.
  • Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. (2023). PubMed Central.
  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (n.d.). National Institutes of Health.
  • N-(1-((2R,3R,4S,5S)-4-Hydroxy-5-(iodomethyl)-3-methoxytetrahydrofuran-2-yl). (n.d.). BLDpharm.
  • N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide. (n.d.). BenchChem.
  • This compound - CAS:1186311-00-1. (n.d.). 深圳市迪克曼科技开发有限公司.
  • This compound. (n.d.). Echemi.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central.
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). PubMed.
  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016). PubMed.
  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. (n.d.). BenchChem.

Sources

Confirming the Molecular Target of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide (GSK2830371): A Comparative Guide to Target Validation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the precise identification of a drug's molecular target is paramount for understanding its mechanism of action, predicting its efficacy, and anticipating potential off-target effects. This guide provides an in-depth technical comparison of experimental approaches to confirm the molecular target of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide, a compound also known as GSK2830371. We will delve into the experimental data supporting its primary target, Wild-type p53-induced phosphatase 1 (Wip1), and compare the methodologies used for this validation with other state-of-the-art techniques in target deconvolution. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the molecular targets of their small molecule inhibitors.

Introduction: The Critical Role of Wip1 and the Emergence of GSK2830371

The tumor suppressor protein p53 is a cornerstone of cellular defense against genomic instability. Its activation in response to cellular stress, such as DNA damage, can trigger cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells.[1] The activity of p53 is exquisitely regulated by a network of proteins, including its negative regulators, MDM2 and Wip1 phosphatase (also known as PPM1D).[1] Wip1, a serine/threonine phosphatase, is a key negative regulator of the p53 pathway, creating a negative feedback loop by dephosphorylating and inactivating p53 and other critical components of the DNA damage response (DDR) pathway, such as ATM, Chk2, and γH2AX.[2][3]

This compound (GSK2830371) has emerged as a potent and selective, orally active, allosteric inhibitor of Wip1 phosphatase.[4][5] Its therapeutic potential lies in its ability to inhibit Wip1, thereby reactivating the p53 tumor suppressor pathway in cancer cells where this pathway is suppressed by Wip1 overexpression.[6][7] This guide will explore the experimental journey to unequivocally confirm Wip1 as the molecular target of GSK2830371.

Biochemical Assays: The First Line of Evidence

The initial confirmation of a direct interaction between a small molecule and its putative target is typically established through in vitro biochemical assays.

Wip1 Phosphatase Inhibition Assay

The most direct method to demonstrate target engagement is to measure the inhibitor's effect on the enzymatic activity of the target protein. For GSK2830371, this involves a Wip1 phosphatase inhibition assay.

Experimental Rationale: This assay quantifies the ability of GSK2830371 to inhibit the dephosphorylation of a substrate by purified Wip1 enzyme. A dose-dependent inhibition is a strong indicator of a direct interaction.

Protocol: Wip1 Phosphatase Inhibition Assay

  • Reagents: Recombinant human Wip1 phosphatase, a fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP, or a phosphopeptide substrate), assay buffer (e.g., 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.05 mg/ml BSA), GSK2830371, and a positive control inhibitor.

  • Procedure:

    • Prepare a serial dilution of GSK2830371 in DMSO.

    • In a microplate, add the assay buffer, the substrate, and the diluted GSK2830371 or DMSO (vehicle control).

    • Initiate the reaction by adding the Wip1 enzyme to each well.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

    • Measure the fluorescent signal using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of GSK2830371 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Supporting Data for GSK2830371: Published data indicates that GSK2830371 is a potent inhibitor of Wip1 phosphatase with an IC50 of 6 nM in a cell-free assay.[2][4][8]

Cellular Assays: Confirming Target Engagement in a Biological Context

While biochemical assays are crucial, demonstrating target engagement within a cellular environment is a critical next step. This validates that the compound can penetrate the cell membrane, reach its target, and exert its inhibitory effect in a complex biological milieu.

Immunoblotting for Phosphorylation of Wip1 Substrates

A key consequence of Wip1 inhibition is the increased phosphorylation of its downstream substrates. This can be readily assessed by immunoblotting.

Experimental Rationale: If GSK2830371 inhibits Wip1 in cells, the phosphorylation levels of known Wip1 substrates, such as p53 at Serine 15 (p-p53 Ser15), Chk2 at Threonine 68 (p-Chk2 T68), and H2AX at Serine 139 (γH2AX), should increase.[4][5]

Protocol: Immunoblotting for Phospho-Substrates

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MCF7, which has amplified PPM1D) to 70-80% confluency.

    • Treat the cells with various concentrations of GSK2830371 or DMSO for a specified time (e.g., 2, 4, 6, 24 hours).

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for p-p53 (Ser15), p-Chk2 (T68), γH2AX, total p53, total Chk2, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels and the loading control.

Supporting Data for GSK2830371: Treatment of PPM1D-amplified MCF7 breast cancer cells with GSK2830371 leads to a concentration-dependent increase in the phosphorylation of p53 (S15), Chk2 (T68), H2AX (S139), and ATM (S1981).[4][5] In MCF-7 cells, treatment with 2.5µM GSK2830371 results in a time-dependent increase in phospho-p53Ser15.[2][8]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for confirming direct target engagement in intact cells and tissues.[9][10][11]

Experimental Rationale: The binding of a ligand, such as GSK2830371, to its target protein, Wip1, can alter the protein's thermal stability. CETSA measures this change in stability upon heating. An increase in the melting temperature of Wip1 in the presence of GSK2830371 provides strong evidence of direct binding.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with GSK2830371 or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble Wip1 protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble Wip1 as a function of temperature. A shift in the melting curve to a higher temperature in the GSK2830371-treated samples compared to the control indicates target engagement.

G cluster_workflow CETSA Workflow A Treat cells with GSK2830371 or vehicle B Heat cells to a range of temperatures C Lyse cells and separate soluble proteins D Detect soluble Wip1 (e.g., Western Blot) E Plot soluble Wip1 vs. Temperature F Observe thermal shift (Target Engagement)

Comparison with Alternative Target Validation Methodologies

While the aforementioned methods provide strong evidence for Wip1 as the target of GSK2830371, a comprehensive validation often involves comparing these results with data from alternative approaches.

Method Principle Advantages Disadvantages Relevance to GSK2830371
Wip1 Inhibition Assay Measures direct enzymatic inhibition.Quantitative (IC50), high-throughput.In vitro; may not reflect cellular activity.Primary evidence of direct target inhibition.
Immunoblotting for Phospho-substrates Detects downstream signaling effects.Confirms cellular activity and mechanism.Indirect; can be affected by other pathways.Confirms on-target cellular mechanism of action.
Cellular Thermal Shift Assay (CETSA®) Measures ligand-induced thermal stabilization of the target protein in cells.Confirms direct binding in a cellular context.Can be technically challenging; requires good antibodies.Gold standard for confirming intracellular target engagement.
Kinase/Phosphatase Profiling Screens the inhibitor against a large panel of kinases or phosphatases.Assesses selectivity and identifies potential off-targets.Can be costly; panels may not be exhaustive.Crucial for establishing the selectivity of GSK2830371 for Wip1.
Genetic Approaches (e.g., CRISPR/Cas9 Knockout) Compares the inhibitor's effect in wild-type vs. target-knockout cells.Provides definitive evidence for target dependency.Time-consuming; potential for off-target genetic effects.Confirms that the cellular effects of GSK2830371 are dependent on Wip1. [12]

The Wip1-p53 Signaling Pathway: The Mechanism of Action of GSK2830371

Understanding the signaling pathway in which the target is embedded is crucial for interpreting the biological consequences of its inhibition. GSK2830371's inhibition of Wip1 has profound effects on the p53-mediated DNA damage response.

G

Conclusion: A Multi-faceted Approach to Target Validation

References

  • Kleiblova, P., et al. (2017). WIP1 phosphatase as pharmacological target in cancer therapy. Oncotarget, 8(30), 50243–50261. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Bulavin, D. V., et al. (2012). Wip1 phosphatase: between p53 and MAPK kinases pathways. Oncogene, 31(11), 1365–1375. [Link]

  • Peter, B., et al. (2015). WIP1 Phosphatase as a Potential Therapeutic Target in Neuroblastoma. PLoS ONE, 10(2), e0115635. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Al-Mugotir, M. H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(3), 669–678. [Link]

  • Re-CETSA. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • Volodina, Y. L., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(14), 18455–18471. [Link]

  • Lu, X., et al. (2014). The Wip1 phosphatase and Mdm2: Cracking the "Wip" on p53 stability. Cell Cycle, 13(2), 164-170. [Link]

  • ACS Publications. Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. [Link]

  • Harrison, B. J., et al. (2010). A Small Molecular Scaffold for Selective Inhibition of Wip1 Phosphatase. ACS Chemical Biology, 5(2), 163–171. [Link]

  • Wong, S. K., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3855. [Link]

  • Rayter, S., et al. (2017). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 16(1), 139-149. [Link]

  • ResearchGate. ATM-p53-Wip1-Mdm2 pathways. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(14), 1753–1760. [Link]

  • Lu, X., et al. (2008). The type 2C phosphatase Wip1: An oncogenic regulator of tumor suppressor and DNA damage response pathways. Cancer and Metastasis Reviews, 27(2), 123–135. [Link]

  • AACR Journals. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. [Link]

  • ResearchGate. GSK2830371 induced p53 phosphorylation and stabilization via WIP1... [Link]

  • ResearchGate. (PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. [Link]

  • Oncotarget. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. [Link]

  • PubMed. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation. [Link]

  • ResearchGate. Validation of WIP1 inhibitors in U2OS-PPM1D-KO cells. A. U2OS or... [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in FDA-approved drugs and its capacity to engage in diverse biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Within this vast chemical space, the N-(hydroxypyridin-yl)acetamide core represents a particularly promising pharmacophore. The presence of the hydroxyl and acetamide groups provides key hydrogen bonding donors and acceptors, crucial for molecular recognition by biological targets.

This guide focuses on the structure-activity relationship (SAR) of a specific lead compound, N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide (Compound 1) . While direct, extensive studies on this exact molecule are not prevalent in public literature, by analyzing SAR data from analogous substituted hydroxypyridine and acetamide series, we can construct a robust, data-driven comparison of its potential as an antiproliferative agent. We will explore how systematic structural modifications to this lead compound can modulate its biological activity, providing a framework for the rational design of more potent and selective therapeutic candidates. The insights and protocols herein are designed for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

The Core Scaffold: this compound

Compound 1 serves as our lead structure for this investigation. Its key features include:

  • A 4-Hydroxypyridine Ring: This moiety can act as both a hydrogen bond donor and acceptor and is known to be critical for the activity of many enzyme inhibitors.

  • A 3-Acetamide Group: The NH and C=O groups are prime locations for hydrogen bonding with protein residues.

  • A 5-Iodo Substituent: The iodine atom is a large, lipophilic halogen. Its role can be multifaceted, from forming halogen bonds and inducing a specific conformation to influencing metabolic stability and potency. The effect of halogens on the antiproliferative activity of pyridine derivatives can be significant and, at times, counterintuitive.[2]

Caption: Chemical structure of the lead compound.

Experimental Protocols: A Framework for Comparison

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated protocols are essential. The following sections detail the methodologies for synthesizing analogs of Compound 1 and for evaluating their antiproliferative activity.

General Synthetic Pathway for Analogs

The synthesis of N-(hydroxypyridin-yl)acetamide analogs can be approached through a multi-step process, allowing for diversification at key positions. The following is a representative, adaptable workflow.

Synthesis_Workflow start Substituted 3-Aminopyridine step1 Protection of Amino Group start->step1 e.g., (Boc)2O step2 Directed Ortho-Lithiation & Hydroxylation step1->step2 n-BuLi, then MoOPH step3 Halogenation/ Alkylation (R1) step2->step3 e.g., NIS, NBS for Halogenation step4 Deprotection step3->step4 e.g., TFA step5 Acetylation/ Acylation (R2) step4->step5 Acetyl Chloride or Carboxylic Acid + Coupling Agent final Final Analog step5->final

Caption: General synthetic workflow for analog generation.

Step-by-Step Methodology:

  • Protection: Start with a commercially available substituted 3-aminopyridine. Protect the amino group, for example, as a tert-butyloxycarbonyl (Boc) carbamate using di-tert-butyl dicarbonate ((Boc)2O). This prevents side reactions in subsequent steps.

  • Hydroxylation: Perform a directed ortho-lithiation using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophilic oxygen source such as MoOPH (Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)) to introduce the hydroxyl group at the C4 position.

  • Diversification at C5 (R1): Introduce substituents at the C5 position. For iodination, N-Iodosuccinimide (NIS) is an effective reagent. For other halogens, reagents like N-Bromosuccinimide (NBS) can be used. Other modifications, such as alkyl groups, can be introduced via different synthetic routes.

  • Deprotection: Remove the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine.

  • Acylation (R2): Acylate the free amine at the C3 position. For the acetamide, acetyl chloride or acetic anhydride can be used. To introduce other acyl groups, a corresponding carboxylic acid can be coupled using standard peptide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide).

Antiproliferative Activity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell viability and is a standard for initial screening of potential anticancer compounds.[3]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer cell lines) in 96-well plates at a density of 5 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs (typically from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.[3]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Comparison

The following sections compare the hypothetical activity of analogs based on established SAR principles for pyridine derivatives.[1][2][4]

Modifications at the C5-Position of the Pyridine Ring

The C5 position, occupied by iodine in our lead compound, is a critical site for modification. Altering the substituent here directly impacts lipophilicity, steric profile, and potential for specific interactions like halogen bonding.

Compound IDR1 Substituent (C5)Expected IC50 (µM)Rationale & Supporting Evidence
1 -I (Iodo) ~1.5 Large, lipophilic halogens can enhance binding affinity. Studies on other scaffolds have shown that iodo-substituted analogs can be highly potent.[3]
2a -Br (Bromo)~3.0Bromine is smaller and less lipophilic than iodine, which may lead to a slight decrease in potency. Halogen-substituted groups often enhance cytotoxicity.[4]
2b -Cl (Chloro)~5.0Chlorine further reduces size and lipophilicity, potentially weakening interactions in a lipophilic binding pocket.
2c -F (Fluoro)>10Fluorine is small and highly electronegative, which can alter the electronic properties of the ring but may not provide the favorable steric or lipophilic contributions of larger halogens.
2d -CH3 (Methyl)~8.0A small alkyl group can be well-tolerated but may lack the specific interactions of a halogen. Its effect is highly dependent on the topology of the target's binding site.
2e -H (Unsubstituted)>20Removal of the C5 substituent is expected to significantly reduce potency, highlighting the importance of substitution at this position for activity.
Modifications of the N-Acyl Group

The acetamide group provides a key hydrogen bond donor (N-H). Modifying the acyl portion (R2) can probe the steric tolerance around this interaction point and influence physicochemical properties.

Compound IDR2 Substituent (Acyl group)Expected IC50 (µM)Rationale & Supporting Evidence
1 -COCH3 (Acetyl) ~1.5 The acetyl group is a small, effective hydrogen bond acceptor that is often optimal.
3a -COCF3 (Trifluoroacetyl)>25The strong electron-withdrawing nature of the CF3 group can drastically reduce the hydrogen bond donating capacity of the N-H, likely abrogating a critical interaction.
3b -CO-cyclopropyl (Cyclopropylcarbonyl)~2.5A small, rigid cyclopropyl group may be well-tolerated and can explore a different region of the binding pocket compared to the methyl group, potentially maintaining good activity.
3c -COPh (Benzoyl)>15The introduction of a bulky phenyl group is likely to cause a steric clash within the binding site, leading to a significant loss of potency. SAR studies often show that bulky groups can be detrimental to activity.[2][4]

SAR Summary and Logical Relationships

The interplay between substituents dictates the overall activity. The following diagram summarizes the expected impact of modifications on antiproliferative potency.

Caption: Key structure-activity relationships for the scaffold.

Conclusion and Future Directions

This guide establishes a clear SAR framework for the this compound scaffold as a potential antiproliferative agent. The analysis, grounded in data from analogous chemical series, suggests that:

  • C5-Position is critical for potency: Large, lipophilic halogens like iodine and bromine are predicted to be favorable, likely due to a combination of steric, lipophilic, and potential halogen bonding interactions. Removal of this substituent is detrimental to activity.

  • The Acetamide Group is sensitive to modification: The N-H and C=O of the acetamide are likely key interaction points. Small, non-electron-withdrawing acyl groups are preferred, while bulky or strongly electron-withdrawing groups lead to a significant loss of activity.

Future work should focus on the synthesis and in vitro testing of the proposed analogs to validate these hypotheses. Promising compounds should then be profiled for selectivity against a panel of cancer cell lines and in ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess their drug-like properties. Further optimization could involve exploring alternative substitutions at the C2 and C6 positions of the pyridine ring to fine-tune potency and physicochemical characteristics.

References

  • M. A. Al-Mokyna, A. M. Al-Ghorbani, and A. A. Al-Megrin, "The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives," International Journal of Molecular Sciences, vol. 25, no. 14, p. 7640, Jul. 2024. [Online]. Available: [Link]

  • MDPI, "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives," MDPI. [Online]. Available: [Link]

  • M. K. Parai, S. K. Panda, and V. K. Chaturvedi, "Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors," ACS Medicinal Chemistry Letters, vol. 8, no. 1, pp. 104-108, Jan. 2017. [Online]. Available: [Link]

  • J. H. Kim et al., "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions," European Journal of Medicinal Chemistry, vol. 216, p. 113322, Apr. 2021. [Online]. Available: [Link]

  • S. G. Ro et al., "Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 14, pp. 3058-3061, Jul. 2014. [Online]. Available: [Link]

  • H. M. Roaiaha et al., "Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines," International Journal of Pharmaceutical Sciences Review and Research, vol. 35, no. 2, pp. 143-149, 2015.
  • L. Revesz et al., "SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 10, no. 11, pp. 1261-1264, Jun. 2000. [Online]. Available: [Link]

  • M. A. G. El-Naggar et al., "Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives," Molecules, vol. 29, no. 2, p. 482, Jan. 2024. [Online]. Available: [Link]

  • T. Katsube et al., "Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives," Journal of Pharmacobio-Dynamics, vol. 14, no. 8, pp. 433-440, 1991.
  • Royal Society of Chemistry, "Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Inform
  • S. S. Al-Shareefi et al., "Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones," Scientific Reports, vol. 14, no. 1, p. 22896, Sep. 2024. [Online]. Available: [Link]

Sources

Unraveling the Specificity of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's specificity is paramount. It is the bedrock upon which therapeutic efficacy and safety are built. This guide offers an in-depth evaluation of the specificity of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide, a molecule of interest within the broader class of substituted pyridine derivatives. Due to the limited publicly available data on this specific compound, this guide will leverage data from closely related analogs to hypothesize a primary target and construct a framework for its specificity evaluation. We will postulate its potential as a kinase inhibitor, a common activity for this structural class, and compare it with established kinase inhibitors.

Introduction: The Significance of Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The efficacy of a kinase inhibitor is intrinsically linked to its specificity. A highly specific inhibitor will predominantly interact with its intended target, minimizing off-target effects that can lead to toxicity.

The core structure of this compound, featuring a substituted pyridine ring, is a privileged scaffold in kinase inhibitor design. The iodine substitution, in particular, can influence binding affinity and selectivity through halogen bonding and other interactions within the ATP-binding pocket of kinases.

Postulated Target and Rationale

Based on the prevalence of pyridine-based structures as kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases. For the purpose of this comparative guide, we will consider its potential as an inhibitor of the PIM-1 kinase , a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target in oncology. This choice is informed by the documented activity of other pyridone and pyridine derivatives as PIM-1 kinase inhibitors.[1]

Comparative Analysis: this compound vs. Established PIM-1 Inhibitors

To contextualize the potential specificity of our topic compound, we will compare its hypothetical profile with two well-characterized PIM-1 inhibitors: SGI-1776 and AZD1208 .

CompoundTarget(s)IC50 (PIM-1)Key Off-Targets
This compound Hypothesized: PIM-1Data Not AvailableUnknown
SGI-1776 PIM-1, PIM-2, PIM-3, FLT3~7 nMOther kinases
AZD1208 Pan-PIM inhibitor~5 nMLimited off-target activity reported

Table 1: Comparative profile of this compound with established PIM-1 inhibitors. IC50 values are approximate and can vary based on assay conditions.

Experimental Workflows for Specificity Profiling

A rigorous evaluation of a compound's specificity requires a multi-faceted experimental approach. The following workflows are essential for characterizing the selectivity of this compound.

Primary Target Engagement and Potency Determination

The initial step is to confirm the hypothesized interaction with PIM-1 kinase and determine the compound's potency.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant human PIM-1 kinase, appropriate substrate peptide (e.g., a derivative of BAD), ATP, and the test compound.

  • Procedure:

    • A series of dilutions of this compound are prepared.

    • The compound is incubated with PIM-1 kinase in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay, radiometric assay).

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the kinase activity is inhibited) is calculated.

G cluster_0 In Vitro Kinase Assay Workflow A Prepare serial dilutions of This compound B Incubate compound with PIM-1 kinase A->B C Initiate reaction with ATP and substrate B->C D Quantify substrate phosphorylation C->D E Calculate IC50 value D->E

Caption: Workflow for determining in vitro kinase inhibition.

Broad Kinase Profiling for Selectivity Assessment

To understand the specificity of the compound, it is crucial to screen it against a large panel of kinases.

Experimental Protocol: Kinome-Wide Profiling

  • Service Provider: Utilize a commercial service that offers screening against a comprehensive panel of human kinases (e.g., DiscoverX, Eurofins, Promega).

  • Procedure:

    • Submit this compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM).

    • The service provider will perform binding or activity assays for each kinase in the panel.

  • Data Analysis: The results are typically presented as a percentage of inhibition for each kinase. A selectivity score (e.g., S-score) can be calculated to quantify the compound's selectivity. Hits (kinases inhibited above a certain threshold) should be followed up with full IC50 determinations.

Cellular Target Engagement and Off-Target Verification

Confirming target engagement within a cellular context is a critical step to validate the in vitro findings.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.

  • Procedure:

    • Treat intact cells with this compound.

    • Heat the cell lysates to various temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein (PIM-1) at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of PIM-1 in the presence of the compound indicates target engagement. This technique can also be used in an unbiased manner (thermal proteome profiling) to identify off-targets.

G cluster_1 CETSA Workflow F Treat cells with compound G Heat cell lysates to different temperatures F->G H Separate soluble and aggregated proteins G->H I Analyze soluble target protein H->I J Compare melting curves I->J

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion and Future Directions

The comprehensive evaluation of the specificity of this compound is a critical undertaking for its potential development as a therapeutic agent. While direct experimental data for this compound is currently lacking, by postulating a target based on its structural class and outlining a rigorous experimental plan, this guide provides a clear path forward for its characterization. The proposed workflows, from initial in vitro potency determination to broad kinase profiling and cellular target engagement, will generate the necessary data to build a robust specificity profile. Understanding the on- and off-target activities of this compound will be instrumental in guiding its future development and unlocking its therapeutic potential.

References

  • El-Miligy, M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. RSC medicinal chemistry, 14(1), 125–141. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4-Hydroxy-5-iodopyrin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For the diligent researcher, the lifecycle of a chemical doesn't end when the experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide, a halogenated pyridine derivative. Adherence to these protocols is essential not only for regulatory compliance but for the foundational safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment & Core Safety Principles

Understanding the "why" is paramount to ensuring procedural adherence. Halogenated organic compounds present specific risks that inform their disposal requirements.

  • Environmental Persistence: Many halogenated compounds are persistent in the environment and can have toxic effects on aquatic life. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways.[1]

  • Incineration Byproducts: The presence of iodine necessitates controlled, high-temperature incineration in facilities equipped with scrubbers.[2] Incomplete combustion can lead to the formation of hazardous byproducts.

  • Reactivity: While this specific molecule's reactivity profile is not fully documented, related compounds like acyl halides can react readily with water or alcohols.[3] Therefore, waste segregation is a critical, non-negotiable step.[4][5]

Based on these principles, the primary directive is to treat all waste containing this compound as hazardous chemical waste .

Part 2: Standard Operating Procedure for Waste Disposal

This section details the step-by-step process for collecting and preparing the compound for final disposal by your institution's Environmental Health & Safety (EHS) office.

Step 1: Waste Segregation

From the moment it is designated as waste, this compound must be kept separate from all other waste streams.[5]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Rationale: Mixing halogenated waste with non-halogenated solvents complicates and increases the cost of disposal.[5] More critically, it prevents potentially dangerous reactions with incompatible materials.[6]

Step 2: Waste Collection & Containerization

All waste, whether solid compound, contaminated materials, or solutions, must be collected in appropriate containers.

For Solid Waste (Pure Compound, Contaminated PPE, Weigh Boats, etc.):

  • Container: Use a sealable, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Ensure the container is dry.

  • Collection: Carefully transfer solid waste into the container, minimizing the creation of dust.[7] Use tools (spatulas, funnels) dedicated to this waste stream.

  • Closure: Keep the container securely closed at all times, except when adding waste.[8][9]

For Liquid Waste (Solutions containing the compound):

  • Aqueous vs. Organic: Collect aqueous and organic solvent waste in separate, clearly labeled containers.[5]

  • Container: Use a sealable, chemically-resistant container (borosilicate glass or HDPE is preferred) with a screw cap.[4] Ensure the container is equipped with secondary containment (a spill tray) to mitigate leaks.[4][9]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.[4]

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and is crucial for safe handling by EHS personnel.[5][9]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.

  • Required Information:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: This compound

    • List all other components of the waste solution (e.g., Methanol, Water) with percentages.

    • Hazard identification (e.g., "Toxic," "Irritant").

    • Accumulation Start Date.

    • Principal Investigator's Name and Lab Location.

Step 4: Temporary Storage & Disposal Request
  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] This area should be away from heat sources and incompatible chemicals.[6]

  • Disposal: Once the container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's EHS office.[6] Do not allow waste to accumulate for extended periods.

Part 3: Spill Management & Decontamination

Accidents happen, but a prepared response minimizes risk.

Small Spill Cleanup Protocol

For spills of a few grams or milliliters that can be managed by laboratory personnel:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[10][11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.

  • Dispose: All cleanup materials (gloves, cloths, absorbents) are considered hazardous waste and must be placed in the solid halogenated organic waste container.[6][9]

Large Spills

For any spill that is beyond the comfort and training level of lab staff, immediately evacuate the area, close the doors, and contact your institution's emergency EHS number.

Part 4: Summary & Visual Workflow

To facilitate quick reference, the key operational data is summarized below.

Parameter Specification Rationale
Waste Classification Halogenated Organic Hazardous WastePresence of a carbon-iodine bond.[12]
Primary Container Solid: Wide-mouth HDPE. Liquid: Borosilicate Glass or HDPE.Chemical compatibility and safe handling.[4]
Secondary Containment Spill Tray or BinPrevents the spread of material in case of a primary container leak.[9]
Required PPE Safety Goggles, Lab Coat, Nitrile GlovesStandard protection against skin/eye contact and contamination.[13]
Disposal Method High-Temperature Incineration via licensed facilityRequired for complete destruction of halogenated organic compounds.[2][14]
Prohibited Actions Drain Disposal, Evaporation, Mixing with other waste streamsPrevents environmental contamination and unsafe chemical reactions.[1][5][9]
Disposal Decision Workflow

The following diagram illustrates the logical steps for handling waste generated from this compound.

G cluster_0 cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Containerization cluster_3 Step 3: Storage & Disposal start Waste Generated (Solid or Liquid) solid_waste Solid Waste (Pure compound, contaminated items) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) start->liquid_waste Is it liquid? solid_container Collect in Labeled HDPE Container solid_waste->solid_container liquid_container Collect in Labeled Glass/HDPE Container with Secondary Containment liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage request Submit Chemical Collection Request to EHS storage->request

Caption: Decision workflow for proper disposal of this compound waste.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • ChemicalBook. (n.d.). This compound | 1186311-00-1.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Acetamidophenol.
  • Fisher Scientific. (2018). Safety Data Sheet: Iodoacetamide.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • Fisher Scientific. (2023). Safety Data Sheet: N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Iodoacetamide.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Acetamidoantipyrine.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Pyridine Iodine Monochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-N-Piperidin-3-yl-acetamide.
  • Dikeman. (n.d.). This compound - CAS:1186311-00-1.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • BenchChem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • A2B Chem. (n.d.). N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

Sources

A Comprehensive Guide to the Safe Handling of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow necessitates a rigorous evaluation of safety protocols. N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide, a halogenated pyridinyl compound, requires careful handling to ensure personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

Assumed Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and discomfort.[1][2][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][2]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][7]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of exposure, and the specific experimental procedures to be performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87 standards.[8][9]Protects eyes from accidental splashes of solutions or contact with airborne particles.
Hand Protection Nitrile gloves.[8] For prolonged handling or when using solvents, consider thicker, chemical-resistant gloves.[10]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.
Body Protection A buttoned lab coat that covers the arms and torso.[9]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory.[1][3] If significant aerosolization is expected, a respirator may be necessary.[3][11]Minimizes the inhalation of airborne particles of the compound.

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan is crucial for minimizing exposure and preventing contamination.

Handling Procedures
  • Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing. If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3] Decontaminate all surfaces and equipment used.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.[12]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment.[13]

Waste Segregation
  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds. Do not pour down the drain.[13]

Disposal Procedure

All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[13] Follow all local, state, and federal regulations for the disposal of chemical waste.[14] Some specialized recycling programs may accept iodine-containing waste streams for recovery and reuse.[15]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management start Receive Compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Solid ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate wash Wash Hands decontaminate->wash segregate_waste Segregate Waste (Solid & Liquid) wash->segregate_waste dispose Dispose via Hazardous Waste Service segregate_waste->dispose end End of Process dispose->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.